Mal-PEG2-alcohol
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-[2-(2-hydroxyethoxy)ethyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c10-4-6-13-5-3-9-7(11)1-2-8(9)12/h1-2,10H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYLRYHFPWHINS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
58914-60-6 | |
| Record name | Maleimide-terminated polyoxyethylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58914-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90600957 | |
| Record name | 1-[2-(2-Hydroxyethoxy)ethyl]-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34321-81-8 | |
| Record name | 1-[2-(2-Hydroxyethoxy)ethyl]-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(2-hydroxyethoxy)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Purification of Mal-PEG2-alcohol
The synthesis of Mal-PEG2-alcohol is a well-established process, typically involving a two-step procedure.
Step 1: Synthesis of the Maleamic Acid Intermediate
The synthesis commences with the reaction of maleic anhydride with 2-(2-aminoethoxy)ethanol. This reaction is a nucleophilic acyl substitution where the primary amine of 2-(2-aminoethoxy)ethanol attacks one of the carbonyl carbons of the maleic anhydride ring. This leads to the opening of the anhydride ring and the formation of a maleamic acid intermediate. The reaction is typically carried out in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), at room temperature.
Step 2: Cyclization to form the Maleimide
The maleamic acid intermediate is then cyclized to form the final maleimide product. This is an intramolecular dehydration reaction, often facilitated by the use of a mild dehydrating agent, such as acetic anhydride, in the presence of a base catalyst like sodium acetate. The mixture is heated to drive the reaction to completion.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Amine: Slowly add a solution of 2-(2-aminoethoxy)ethanol (1.05 eq) in anhydrous DCM to the flask at 0°C (ice bath).
-
Formation of Maleamic Acid: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of the maleamic acid intermediate can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: To the reaction mixture, add acetic anhydride (1.5 eq) and sodium acetate (0.3 eq).
-
Heating: Heat the mixture to reflux (approximately 40°C for DCM) and stir for 12-16 hours. Monitor the progress of the cyclization by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound is typically purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is commonly used as the eluent system to separate the desired product from any unreacted starting materials and byproducts. The purity of the final product is then confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
An In-depth Technical Guide to the Chemical Properties and Reactivity of Mal-PEG2-alcohol
Introduction: A Versatile Heterobifunctional Linker
Mal-PEG2-alcohol, or 1-(2-(2-hydroxyethoxy)ethyl)-1H-pyrrole-2,5-dione, is a heterobifunctional crosslinker that has garnered significant attention in the fields of bioconjugation, drug delivery, and proteomics.[1][2] Its unique architecture, comprising a thiol-reactive maleimide group, a hydrophilic di-ethylene glycol (PEG2) spacer, and a versatile terminal hydroxyl group, offers researchers a powerful tool for the precise modification of biomolecules.[3][4] This guide provides a comprehensive exploration of the chemical properties and reactivity of this compound, offering field-proven insights for its effective application in research and development.
The strategic importance of this compound lies in its ability to bridge different molecular entities. The maleimide group provides a highly selective reactive handle for cysteine residues in proteins and peptides, while the terminal alcohol can be further functionalized for subsequent conjugation or to modify the physicochemical properties of the final conjugate.[3] The inclusion of the PEG2 spacer enhances the aqueous solubility of the molecule and its conjugates, a critical attribute when working with biological systems.[5]
Core Chemical Structure and Properties
This compound is a well-defined, non-polymeric molecule with the chemical formula C8H11NO4 and a molecular weight of 185.18 g/mol .[1] Its structure is characterized by three key functional domains, each contributing to its overall reactivity and utility.
| Property | Value | Source(s) |
| Chemical Name | 1-(2-(2-hydroxyethoxy)ethyl)-1H-pyrrole-2,5-dione | [1][6] |
| Synonyms | Mal-PEG2-OH, N-[2-(2-hydroxyethoxy)ethyl]-maleimide | [6][7] |
| CAS Number | 34321-81-8 | [3] |
| Molecular Formula | C8H11NO4 | [1] |
| Molecular Weight | 185.18 | [1] |
| Purity | Typically >95% | [6][7] |
| Appearance | Solid or liquid | [1][8] |
| Storage | Recommended at -20°C in a dry environment | [3][7] |
The molecule's solubility is a key feature, with the PEG2 spacer imparting hydrophilicity, making it soluble in aqueous buffers as well as common organic solvents like DMSO and DMF.[3][5]
Reactivity of the Maleimide Group: The Cornerstone of Bioconjugation
The maleimide moiety is the primary reactive center of this compound for bioconjugation, exhibiting a high degree of chemoselectivity for thiol groups (sulfhydryls), such as those found on cysteine residues of proteins and peptides.[9][10]
The Thiol-Maleimide Michael Addition Reaction
The reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol group attacks one of the electrophilic double-bonded carbons of the maleimide ring.[11][12] This results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[12] This reaction is highly efficient and is considered a type of "click chemistry" due to its rapid kinetics, high yields, and mild reaction conditions.[10][11]
Caption: Mechanism of the thiol-maleimide Michael addition reaction.
Critical Reaction Parameters: The Role of pH
The pH of the reaction medium is the most critical factor governing the efficiency and selectivity of the maleimide-thiol conjugation.[12][13]
-
Optimal pH Range (6.5 - 7.5): In this range, the reaction is highly chemoselective for thiols.[10][14] The concentration of the reactive thiolate anion (R-S⁻) is sufficient for a rapid reaction, while minimizing side reactions.[9]
-
Below pH 6.5: The rate of conjugation decreases significantly as the thiol group (pKa ~8.5) is predominantly in its protonated, less nucleophilic form (R-SH).[12][14]
-
Above pH 7.5: The selectivity of the maleimide group diminishes. Two major side reactions become prominent:
-
Reaction with Amines: The maleimide can react with primary amines, such as the ε-amino group of lysine residues.[10][14] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, but this selectivity decreases as the pH increases.[14][15]
-
Maleimide Hydrolysis: The maleimide ring becomes increasingly susceptible to hydrolysis at alkaline pH, opening to form an unreactive maleamic acid derivative.[10][13] This effectively quenches the reagent.
-
| pH Range | Reactivity and Selectivity | Key Considerations |
| < 6.5 | Slow reaction rate | Low concentration of reactive thiolate anion.[12][14] |
| 6.5 - 7.5 | Optimal ; Fast and highly selective for thiols | Balances reaction speed and minimizes side reactions.[10][14] |
| > 7.5 | Decreased selectivity and reagent instability | Increased reaction with amines and hydrolysis of the maleimide ring.[10][13][14] |
Potential Side Reactions and Mitigation Strategies
While the thiol-maleimide reaction is robust, an awareness of potential side reactions is crucial for producing homogeneous and stable conjugates.
-
Hydrolysis: As mentioned, the maleimide ring can hydrolyze. To mitigate this, aqueous solutions of this compound should be prepared immediately before use, and reactions should be maintained within the optimal pH range.[10][15] For storage, anhydrous, water-miscible solvents like DMSO or DMF are recommended.[10][15]
-
Retro-Michael Reaction (Deconjugation): The thioether bond formed can undergo a slow retro-Michael reaction, particularly in the presence of other thiols (e.g., glutathione in vivo), leading to the release of the conjugated molecule.[10][16] This can be a concern for in vivo applications like antibody-drug conjugates (ADCs). To create a more stable linkage, the thiosuccinimide ring of the conjugate can be intentionally hydrolyzed under slightly basic conditions post-conjugation. The resulting ring-opened structure is significantly more stable and resistant to the retro-Michael reaction.[14][16]
-
Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement.[11][17] This side reaction is more prominent at neutral or higher pH.[17] Performing the conjugation at a more acidic pH can help to minimize this rearrangement.[17]
Reactivity of the Terminal Alcohol Group
The primary alcohol (-OH) at the terminus of the PEG spacer provides a secondary site for further chemical modification. While less reactive than the maleimide group, it can be functionalized using a variety of standard organic chemistry transformations.
-
Esterification: The alcohol can be reacted with carboxylic acids or their activated derivatives (e.g., acyl chlorides, NHS esters) to form ester linkages. The Mitsunobu reaction is a common method for this transformation.[18]
-
Etherification: Under appropriate conditions, the alcohol can be converted into an ether.
-
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing new reactive handles for subsequent conjugation steps.
-
Activation for Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or mesylate), making the terminal carbon susceptible to nucleophilic attack by amines, thiols, or other nucleophiles.[19][20]
This dual functionality allows for the synthesis of more complex constructs, where this compound acts as a linker to first attach to a thiol-containing molecule, followed by a second modification at the alcohol terminus.
Experimental Protocols: A Practical Guide
General Protocol for Protein Conjugation
This protocol provides a general workflow for the conjugation of this compound to a protein containing cysteine residues.
1. Protein Preparation and Disulfide Reduction:
-
Rationale: For conjugation to occur, cysteine residues must be in their reduced, free thiol form. Intramolecular disulfide bonds must be cleaved.
-
Procedure:
-
Dissolve the protein in a degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5) to a concentration of 1-10 mg/mL.[21] The buffer should be free of primary amines (like Tris) and thiols.
-
To reduce disulfide bonds, add a reducing agent.
-
TCEP (Tris(2-carboxyethyl)phosphine): Add a 10-50 fold molar excess. TCEP is often preferred as it is effective over a wide pH range and does not need to be removed before adding the maleimide reagent.[14] Incubate for 30-60 minutes at room temperature.[21]
-
DTT (Dithiothreitol): Add a 10-50 fold molar excess and incubate. DTT must be removed post-reduction (e.g., using a desalting column) as its free thiols will react with the maleimide.[21]
-
-
2. Conjugation Reaction:
-
Rationale: The maleimide-functionalized PEG linker is added in excess to drive the reaction to completion.
-
Procedure:
-
Immediately before use, prepare a stock solution of this compound (e.g., 10-20 mM) in the reaction buffer or a compatible organic solvent like DMSO.[21]
-
Add the this compound stock solution to the reduced protein solution. A 10-20 fold molar excess of the maleimide reagent over the protein is a common starting point, but this should be optimized for the specific application.[14][21]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The reaction progress can be monitored by analytical techniques like LC-MS.
-
3. Quenching and Purification:
-
Rationale: Any unreacted maleimide groups should be quenched to prevent non-specific reactions. The final conjugate must be purified from excess reagents.
-
Procedure:
-
(Optional) Quench the reaction by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to react with any excess this compound.
-
Purify the protein conjugate using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration to remove excess this compound and other reaction components.
-
Caption: Experimental workflow for protein conjugation with this compound.
Characterization of the Conjugate
Robust analytical characterization is essential to confirm successful conjugation, purity, and stability.[22]
-
Mass Spectrometry (MS): ESI-MS or MALDI-MS is used to determine the molecular weight of the conjugate, confirming the number of attached PEG linkers.[22][23]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) or size-exclusion (SEC-HPLC) is used to assess purity and detect any aggregation.[22][24]
-
SDS-PAGE: A simple method to visualize the increase in molecular weight of the protein after conjugation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide detailed structural information, confirming the covalent attachment and integrity of the linker.[22]
Conclusion
This compound is a highly versatile and valuable tool in modern chemical biology and drug development. Its well-defined structure and predictable reactivity allow for the precise and efficient modification of biomolecules. A thorough understanding of the core principles of its reactivity, particularly the pH-dependence of the maleimide-thiol reaction and potential side reactions, is paramount to its successful application. By following optimized protocols and employing robust analytical techniques, researchers can harness the power of this compound to create novel bioconjugates for a wide array of applications, from fundamental research to the development of next-generation therapeutics.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 34321-81-8 | BroadPharm [broadpharm.com]
- 4. Mal-PEG2-alcohol_34321-81-8_新研博美 [xinyanbm.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound, CAS 34321-81-8 | AxisPharm [axispharm.com]
- 7. Mal-PEG2-OH | CAS:34321-81-8 | Biopharma PEG [biochempeg.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 16. creativepegworks.com [creativepegworks.com]
- 17. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. enovatia.com [enovatia.com]
- 24. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reaction of Mal-PEG2-alcohol Maleimide Group with Thiols
Introduction
The conjugation of molecules to proteins, peptides, and other biomolecules is a cornerstone of modern biotechnology and pharmaceutical development.[1] Among the various chemical strategies available, the reaction between a maleimide and a thiol has emerged as one of the most popular methods for site-specific modification, particularly at cysteine residues.[1][2] Its widespread adoption is due to its high selectivity for thiols under mild, physiological conditions, rapid reaction kinetics, and high yields.[1][3] This technical guide provides a comprehensive overview of the reaction between Mal-PEG2-alcohol's maleimide group and thiols, detailing its mechanism, kinetics, potential side reactions, and strategies for optimization, along with practical experimental protocols for its application in research and drug development.[1]
The specific focus of this guide is on this compound, a heterobifunctional linker that incorporates a maleimide group for thiol reactivity, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal alcohol group.[4][5][6] The PEG linker enhances the solubility and stability of the resulting conjugate, while the terminal alcohol provides a site for further chemical modification.[7][8][9] This trifecta of functionalities makes this compound a versatile tool in the construction of complex biomolecules, including antibody-drug conjugates (ADCs).[10][11]
The Core Mechanism: A Michael Addition Reaction
The reaction between a maleimide and a thiol proceeds via a Michael addition mechanism.[1][12] In this reaction, the nucleophilic thiol group, specifically the thiolate anion (R-S⁻), attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring.[1] This process is highly efficient and results in the formation of a stable covalent thioether bond, specifically a thiosuccinimide linkage.[1][13] This reaction is often considered a type of "click chemistry" because it is modular, wide in scope, gives high chemical yields, and proceeds under simple reaction conditions.[1][12]
Caption: Reaction scheme of Maleimide-Thiol Conjugation.
Optimizing the Reaction: Critical Parameters
The success of the maleimide-thiol conjugation hinges on the careful control of several key reaction parameters.
pH: The Master Variable
The pH of the reaction buffer is the most critical factor influencing both the rate and selectivity of the maleimide-thiol reaction.[14] The optimal pH range for this conjugation is typically between 6.5 and 7.5.[13][14][15]
-
Below pH 6.5: The reaction rate decreases significantly because the thiol group exists predominantly in its protonated form (-SH), which is less nucleophilic than the thiolate anion (-S⁻).[14][15]
-
Above pH 7.5: Two major side reactions become prominent:
-
Hydrolysis of the maleimide ring: The maleimide ring can be opened by hydrolysis to form a maleamic acid derivative, which is unreactive towards thiols.[1][13][16] This hydrolysis rate increases with pH.[13][17]
-
Reaction with primary amines: Maleimides can react with primary amines, such as the ε-amino group of lysine residues, leading to a loss of selectivity.[13][14] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity within the optimal range.[1][13]
-
Stoichiometry: Driving the Reaction to Completion
To ensure efficient labeling of the thiol-containing molecule, a molar excess of the this compound is typically used. A 10- to 20-fold molar excess is a common starting point to drive the reaction to completion.[1][18][19] However, the optimal ratio may need to be determined empirically for each specific application.
Temperature and Time
The maleimide-thiol reaction is generally rapid and can be carried out at room temperature (20-25°C) for 1 to 2 hours or at 4°C overnight, particularly for sensitive proteins.[1][2][20]
Buffers and Solvents
Phosphate, Tris, or HEPES buffers are commonly used for the conjugation reaction.[1][18][20] It is crucial to use buffers that do not contain extraneous thiols, such as dithiothreitol (DTT) or β-mercaptoethanol, which would compete with the target molecule for the maleimide.[21] For this compound or other maleimide reagents with limited aqueous solubility, a water-miscible organic co-solvent such as DMSO or DMF is necessary to prepare a stock solution.[1][20][22]
| Parameter | Recommended Range/Condition | Rationale |
| pH | 6.5 - 7.5 | Balances reaction rate and selectivity, minimizing hydrolysis and reaction with amines.[13][14] |
| Temperature | 4°C to 25°C | Reaction proceeds efficiently at room temperature; lower temperatures can be used for sensitive biomolecules.[1] |
| Molar Ratio | 10-20 fold excess of maleimide | Drives the reaction to completion and ensures all available thiols are labeled.[1][18] |
| Reaction Time | 1-2 hours at RT or overnight at 4°C | Sufficient time for the reaction to proceed to completion.[2][20] |
| Buffer | PBS, Tris, HEPES (thiol-free) | Provides a stable pH environment without interfering with the reaction.[18][20] |
| Co-solvent | DMSO or DMF (for stock solution) | Solubilizes maleimide reagents with poor aqueous solubility.[20][22] |
Potential Side Reactions and Mitigation Strategies
While the maleimide-thiol reaction is highly selective, several side reactions can occur, impacting the homogeneity and stability of the final conjugate.
Maleimide Hydrolysis
As previously mentioned, the maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5.[1][13] To minimize this, it is crucial to perform the reaction within the optimal pH range of 6.5-7.5.[1][14] Maleimide stock solutions should be prepared in anhydrous solvents like DMSO or DMF and used immediately or stored at -20°C to prevent premature hydrolysis.[15][19]
Thiol-Maleimide Adduct Reversibility
The thioether bond formed in the Michael addition is generally stable; however, it can undergo a retro-Michael reaction, leading to deconjugation.[15][23] This is more likely to occur in the presence of other thiols, such as glutathione, which is abundant in the physiological environment.[24] Strategies to enhance the stability of the conjugate include:
-
Post-conjugation hydrolysis: Intentionally hydrolyzing the thiosuccinimide ring after conjugation to form a stable succinamic acid derivative that is resistant to the retro-Michael reaction.[24][25][26]
-
Use of next-generation maleimides: Employing maleimide derivatives designed for increased stability, such as self-hydrolyzing maleimides or those with N-aryl substituents that accelerate stabilizing hydrolysis.[23][24][27]
Thiazine Rearrangement
When conjugating to a peptide with an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement.[12][14] This can be suppressed by performing the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic, or by acetylating the N-terminal cysteine.[12]
Caption: Key reaction pathways in maleimide chemistry.
Experimental Protocols
The following are generalized protocols for the labeling of proteins with this compound. Optimization may be required for specific proteins and applications.
Protocol 1: Reduction of Protein Disulfide Bonds (if necessary)
This step is required if the target cysteine residues are involved in disulfide bonds.[2][20]
Materials:
-
Protein solution
-
Tris(2-carboxyethyl)phosphine (TCEP)[28]
-
Reaction Buffer (e.g., PBS, pH 7.2-7.5, degassed)[19]
Procedure:
-
Dissolve the protein in the degassed Reaction Buffer to a concentration of 1-10 mg/mL.[20][22]
-
Prepare a fresh stock solution of TCEP in the Reaction Buffer.
-
Add TCEP to the protein solution to a final concentration that provides a 10- to 100-fold molar excess over the protein.[29]
-
Incubate the mixture at room temperature for 20-60 minutes.[19][29] The reduced protein is now ready for the conjugation reaction. Note: If using DTT as the reducing agent, it must be removed prior to the addition of the maleimide reagent.[2][21] TCEP is a thiol-free reducing agent and generally does not need to be removed before maleimide conjugation, but removal is recommended for optimal results.[21][28][30][31][32][33]
Protocol 2: General Maleimide Conjugation
Materials:
Procedure:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a 1-10 mM stock solution.[2][20][22]
-
Add the this compound stock solution to the reduced protein solution to achieve the desired molar excess (e.g., 10- to 20-fold).[2][19] Add the maleimide solution dropwise while gently stirring.[2]
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[2][19] If the conjugate is light-sensitive, protect the reaction from light.
Protocol 3: Purification of the Labeled Protein
Purification is essential to remove unreacted this compound and any byproducts.[2]
Common Purification Methods:
-
Gel Filtration Chromatography (Desalting): Effective for removing small molecules from larger proteins.[2][22]
-
Dialysis: Suitable for removing small molecules, but can be time-consuming.[2]
-
High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation.[2][22]
Protocol 4: Characterization of the Conjugate
After purification, it is crucial to characterize the conjugate to determine the degree of labeling and confirm its integrity.
Analytical Techniques:
-
UV-Vis Spectrophotometry: A relatively quick and simple method to estimate the drug-to-antibody ratio (DAR), but less accurate than other methods.[34][35]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for detailed DAR analysis and to assess the drug load distribution.[34][36]
-
Hydrophobic Interaction Chromatography (HIC): The most widely used method for detailed DAR analysis, particularly for cysteine-linked ADCs.[34][37]
-
Reversed-Phase Liquid Chromatography (RP-HPLC): Suitable for more detailed DAR analysis and evaluation of drug load distribution.[34]
Caption: Experimental workflow for Maleimide-Thiol conjugation.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | Inactive maleimide reagent (hydrolysis).[15][19] | Prepare fresh maleimide stock solution in anhydrous solvent (DMSO/DMF) immediately before use.[15][19] |
| Oxidized thiols (disulfide bonds).[15] | Ensure complete reduction of disulfide bonds with a reducing agent like TCEP.[15] | |
| Incorrect pH.[15] | Verify the pH of the reaction buffer is within the optimal range of 6.5-7.5.[15] | |
| Heterogeneous Product | Reaction with primary amines.[15] | Ensure the reaction pH does not exceed 7.5.[15] |
| Incomplete reaction. | Optimize the molar ratio of maleimide to thiol and the reaction time. | |
| Loss of Conjugate During/After Purification | Reversibility of the thioether bond.[15] | Consider post-conjugation hydrolysis or the use of stabilized maleimides.[23][24] |
Conclusion
The reaction of this compound's maleimide group with thiols is a robust and highly specific method for bioconjugation that has become indispensable in research, diagnostics, and therapeutics.[1] Its success hinges on a clear understanding of the underlying Michael addition mechanism and the critical influence of reaction conditions, particularly pH.[1] While side reactions such as hydrolysis and retro-Michael exchange present challenges to the homogeneity and stability of the conjugate, these can be effectively mitigated through careful control of the reaction environment and by employing advanced strategies to stabilize the maleimide-thiol adduct.[1][24] By following the detailed protocols and troubleshooting guidance provided in this guide, researchers, scientists, and drug development professionals can effectively leverage this powerful chemistry to create innovative and effective bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, 34321-81-8 | BroadPharm [broadpharm.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound, CAS 34321-81-8 | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 9. precisepeg.com [precisepeg.com]
- 10. purepeg.com [purepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 19. benchchem.com [benchchem.com]
- 20. lumiprobe.com [lumiprobe.com]
- 21. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. creativepegworks.com [creativepegworks.com]
- 24. benchchem.com [benchchem.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Long-term stabilization of maleimi ... | Article | H1 Connect [archive.connect.h1.co]
- 27. kinampark.com [kinampark.com]
- 28. benchchem.com [benchchem.com]
- 29. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 30. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 31. goldbio.com [goldbio.com]
- 32. documents.thermofisher.com [documents.thermofisher.com]
- 33. researchgate.net [researchgate.net]
- 34. blog.crownbio.com [blog.crownbio.com]
- 35. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 36. veranova.com [veranova.com]
- 37. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
The Strategic Role of the PEG2 Spacer in Mal-PEG2-Alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced biotherapeutics, the precise and controlled covalent linkage of molecules is paramount. Heterobifunctional linkers are the linchpins in the design of sophisticated therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among these, Mal-PEG2-alcohol has emerged as a versatile and widely utilized building block. This in-depth technical guide elucidates the critical role of the discrete polyethylene glycol (PEG) spacer, specifically the PEG2 unit, in the functionality of this linker. We will explore the core chemical principles, the strategic advantages of a short PEG chain, and provide detailed experimental methodologies for its application.
Deconstructing this compound: A Trifecta of Functionality
The efficacy of this compound resides in the distinct roles of its three constituent parts: the maleimide group, the PEG2 spacer, and the terminal alcohol. A comprehensive understanding of each component is essential for its strategic implementation in bioconjugation.
-
The Maleimide Group: A Thiol-Specific Anchor
The maleimide moiety is a cornerstone of bioconjugation chemistry, renowned for its highly selective reactivity towards thiol (sulfhydryl) groups.[1][2] This specificity allows for the site-specific modification of proteins and peptides at cysteine residues.[3] The reaction proceeds via a Michael addition, where the nucleophilic thiol attacks the electron-deficient double bond of the maleimide ring, forming a stable covalent thioether bond.[4][5] This reaction is highly efficient and occurs under mild physiological conditions, typically at a pH range of 6.5 to 7.5, making it ideal for working with sensitive biological molecules.[3][6] At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[6]
-
The Terminal Alcohol: A Gateway to Further Functionalization
The terminal hydroxyl (-OH) group provides a versatile handle for subsequent chemical modifications.[7][8] While relatively inert in its native state, this primary alcohol can be readily converted into a variety of other reactive functional groups.[6] This allows for a multi-step, controlled conjugation strategy, where the maleimide end is first attached to a thiol-containing biomolecule, and the terminal alcohol is then used to conjugate a second molecule of interest, such as a payload or an imaging agent.[9][10] This strategic derivatization is a key advantage in the construction of complex bioconjugates.[6]
-
The PEG2 Spacer: More Than Just a Connector
The central component, the short diethylene glycol (PEG2) spacer, plays a multifaceted role that extends far beyond simply connecting the maleimide and alcohol termini. It is a critical determinant of the overall physicochemical properties and in vivo performance of the resulting bioconjugate.
The Hydrophilic Heart: Unpacking the Advantages of the PEG2 Spacer
The inclusion of a PEG spacer, a process known as PEGylation, is a well-established strategy to enhance the therapeutic properties of biomolecules.[11] The PEG2 spacer in this compound, though short, imparts several crucial advantages.
Enhanced Hydrophilicity and Solubility
A primary function of the PEG2 spacer is to increase the hydrophilicity of the linker and, consequently, the entire bioconjugate.[7][8] Many potent therapeutic payloads are hydrophobic, which can lead to aggregation and poor solubility in aqueous environments.[12] The ether oxygen atoms in the PEG backbone form hydrogen bonds with water molecules, creating a hydration shell that can significantly improve the water solubility of the conjugate.[13] This is particularly crucial in the development of ADCs, where maintaining the solubility and stability of the final product is essential for its therapeutic efficacy.[14]
Modulating Steric Hindrance
The flexible nature of the PEG spacer provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.[11] While longer PEG chains can sometimes lead to steric hindrance that may interfere with target binding, a short PEG2 spacer offers a balance between providing sufficient separation and minimizing potential interference.[4] This can be particularly advantageous in PROTAC design, where the linker must orient two distinct proteins to facilitate a productive ternary complex formation.[15]
Impact on Pharmacokinetics
PEGylation is known to have a profound impact on the pharmacokinetic profile of a therapeutic agent.[16][17] By increasing the hydrodynamic radius of the molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life.[11] While longer PEG chains generally have a more pronounced effect on extending half-life, even a short PEG2 spacer can contribute to improved pharmacokinetic properties and overall in vivo performance.[1][13]
The "Short and Sweet" Advantage of PEG2
In the context of bioconjugate design, there is often a trade-off between the benefits of longer PEG chains (enhanced solubility and half-life) and the potential drawbacks (reduced in vitro potency due to steric hindrance).[1][4] Shorter PEG spacers, like PEG2, have been shown to be effective in reducing aggregation while potentially offering advantages in conjugation efficiency and maintaining high in vitro potency.[18] The optimal PEG length is ultimately dependent on the specific antibody, payload, and desired therapeutic profile, necessitating empirical evaluation.[18]
Visualizing the Core Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Caption: Molecular components of this compound.
Caption: A generalized experimental workflow using this compound.
Experimental Protocols
The successful application of this compound in bioconjugation relies on well-defined and robust experimental protocols. The following provides a detailed, step-by-step methodology for a typical conjugation reaction.
Protocol 1: Conjugation of this compound to a Thiol-Containing Protein
This protocol describes the site-specific conjugation of this compound to cysteine residues in a protein, such as an antibody.
Materials:
-
Thiol-containing protein (e.g., monoclonal antibody)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: N-acetylcysteine or L-cysteine
-
Purification System: Size-exclusion chromatography (SEC) column
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
If the protein's cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature. TCEP is recommended as it does not need to be removed prior to the conjugation step.
-
-
Linker Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.
-
Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent (e.g., N-acetylcysteine) to a final concentration of 1 mM. Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove unreacted linker and quenching reagent by purifying the conjugate using an SEC column equilibrated with a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Characterize the resulting conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or hydrophobic interaction chromatography (HIC).
-
Protocol 2: Derivatization of the Terminal Hydroxyl Group
This protocol outlines a general approach for activating the terminal alcohol of the protein-Mal-PEG2-alcohol conjugate for subsequent reaction with an amine-containing payload.
Materials:
-
Protein-Mal-PEG2-alcohol conjugate
-
Activating Agent: e.g., p-nitrophenyl chloroformate (p-NPC) or disuccinimidyl carbonate (DSC)
-
Anhydrous, aprotic solvent (e.g., dichloromethane, DMF)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Amine-containing payload
-
Purification system (SEC or dialysis)
Procedure:
-
Activation of the Hydroxyl Group:
-
Lyophilize the purified Protein-Mal-PEG2-alcohol conjugate to remove aqueous buffer.
-
Redissolve the conjugate in an anhydrous, aprotic solvent.
-
Add the activating agent (e.g., p-NPC) and a tertiary amine base. The reaction is typically carried out at room temperature for several hours.
-
-
Conjugation to Amine-Containing Payload:
-
Once the activation is complete, add the amine-containing payload to the reaction mixture.
-
Allow the reaction to proceed, typically overnight at room temperature.
-
-
Purification:
-
Purify the final bioconjugate using SEC or dialysis to remove unreacted payload and byproducts.
-
-
Characterization:
-
Analyze the final conjugate using appropriate analytical techniques (e.g., MS, HIC) to confirm successful conjugation and determine the final DAR.
-
Data Presentation: The Impact of the PEG2 Spacer
To illustrate the quantitative impact of the PEG2 spacer, the following table summarizes key properties and considerations.
| Property | This compound | Rationale & Key Considerations |
| Hydrophilicity | High | The two ethylene glycol units significantly increase water solubility, which is crucial for preventing aggregation of hydrophobic payloads.[7][8] |
| Flexibility | High | The PEG chain provides rotational freedom, which can be important for maintaining the biological activity of the conjugated molecules.[11] |
| Steric Hindrance | Low to Moderate | The short length minimizes the risk of sterically hindering target binding compared to longer PEG chains, while still providing spatial separation.[4] |
| Pharmacokinetics | Moderate Impact | Can contribute to a modest increase in circulation half-life by increasing the hydrodynamic size of the conjugate.[1][13] |
| Derivatization Potential | High | The terminal hydroxyl group allows for a wide range of chemical modifications for the attachment of a second molecule.[6][9] |
Conclusion: A Strategic Choice for Advanced Bioconjugates
The this compound linker is a powerful tool in the arsenal of the modern drug developer. Its utility is not merely a sum of its parts, but rather a synergistic interplay between the thiol-reactive maleimide, the versatile terminal alcohol, and the strategically short PEG2 spacer. The PEG2 unit imparts essential hydrophilicity, modulates steric hindrance, and contributes to favorable pharmacokinetic properties. A thorough understanding of the principles and methodologies outlined in this guide will empower researchers to rationally design and synthesize the next generation of targeted therapeutics with enhanced efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. purepeg.com [purepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. xcessbio.com [xcessbio.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound, 34321-81-8 | BroadPharm [broadpharm.com]
- 8. medkoo.com [medkoo.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 15. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
A Scientist's Guide to Leveraging Mal-PEG2-alcohol in PROTAC Development
Abstract
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality, redirecting cellular machinery to degrade disease-causing proteins. The efficacy of these heterobifunctional molecules is profoundly influenced by the linker connecting the target-binding and E3 ligase-recruiting moieties. This guide provides an in-depth technical overview of Mal-PEG2-alcohol, a versatile heterobifunctional linker, for researchers and drug development professionals. We will explore its strategic application in PROTAC synthesis, detailing the causality behind experimental choices, providing robust, self-validating protocols, and grounding all claims in authoritative references.
Chapter 1: The Central Role of Linkers in PROTAC Efficacy
PROTACs function by inducing the formation of a ternary complex between a target Protein of Interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] The linker is not a passive spacer; it is a critical determinant of the PROTAC's overall performance.[3][4] Its length, composition, and attachment points directly influence the stability and geometry of the ternary complex, which is essential for efficient protein degradation.[5][6]
Among various linker classes, those based on polyethylene glycol (PEG) are frequently used due to their advantageous physicochemical properties.[4][7] PEG linkers enhance hydrophilicity, which can improve the solubility and cell permeability of often lipophilic PROTAC molecules.[7][8] The flexibility of the PEG chain is also crucial for allowing the POI and E3 ligase to adopt a productive orientation for ubiquitination.[3][7]
Chapter 2: Profiling this compound: A Versatile Heterobifunctional Linker
This compound is a PEG-based PROTAC linker that offers distinct reactive handles for sequential conjugation.[9][10] Its structure consists of three key components: a maleimide group, a diethylene glycol (PEG2) spacer, and a terminal primary alcohol.
-
The Maleimide Group : This moiety is an electrophile that exhibits high selectivity for nucleophilic thiol (sulfhydryl) groups, primarily found in the side chains of cysteine residues.[11][12] The reaction proceeds via a Michael addition to form a stable thioether bond.[13] This specificity is invaluable for creating covalent or site-specific PROTACs by targeting a cysteine on either the POI or a ligand.[][15] The optimal pH for this reaction is between 6.5 and 7.5.[13]
-
The PEG2 Spacer : The diethylene glycol spacer provides a balance of flexibility and length. It enhances the aqueous solubility of the PROTAC, a critical factor for bioavailability and cellular assays.[7] The hydrophilicity of PEG linkers can improve a PROTAC's physicochemical properties, making them more drug-like.[4]
-
The Alcohol (Hydroxyl Group) : The terminal hydroxyl group is a versatile functional handle. It is not reactive on its own but can be readily coupled with a carboxylic acid on a ligand using standard amide coupling reagents like HATU or EDC.[16][17] This allows for a directed and controlled synthetic strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 1-(2-(2-Hydroxyethoxy)ethyl)-1H-pyrrole-2,5-dione | [18] |
| CAS Number | 34321-81-8 | [18][19] |
| Molecular Formula | C₈H₁₁NO₄ | [18] |
| Molecular Weight | 185.18 g/mol | [18] |
| Purity | Typically ≥95% | [19] |
| Solubility | Soluble in DMSO, DMF, DCM | [16] |
Chapter 3: Strategic Synthesis of a PROTAC using this compound
The heterobifunctional nature of this compound allows for a modular and strategic approach to PROTAC synthesis.[20][21] A common strategy involves first coupling one ligand to the alcohol terminus, purifying the intermediate, and then reacting the maleimide terminus with the second, cysteine-bearing ligand.
Workflow A: Step-by-Step Protocol: Conjugation via the Alcohol Terminus
This protocol details the synthesis of a PROTAC where an E3 ligase ligand containing a carboxylic acid is first coupled to this compound, followed by conjugation to a POI ligand containing a reactive cysteine.
Materials:
-
E3 Ligase Ligand (with a carboxylic acid)
-
This compound
-
POI Ligand (with a thiol/cysteine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Degassed reaction buffer (e.g., PBS, pH 7.2)
-
TCEP (tris(2-carboxyethyl)phosphine), optional for disulfide reduction
-
Analytical and Preparative HPLC
-
LC-MS system
Step 1: Coupling of E3 Ligase Ligand to this compound
-
Rationale : This step forms a stable amide bond between the E3 ligase ligand and the linker.[17] HATU is a highly efficient coupling reagent that, in the presence of a non-nucleophilic base like DIPEA, activates the carboxylic acid to form a reactive ester intermediate, which is then readily attacked by the primary alcohol of the linker.
-
Protocol :
-
Under an inert atmosphere (e.g., nitrogen), dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 5 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Upon completion, purify the resulting Ligand-Linker Intermediate using preparative reverse-phase HPLC.
-
Confirm the mass of the purified intermediate by LC-MS and characterize its structure by NMR.
-
Step 2: Conjugation of Ligand-Linker Intermediate to POI Ligand
-
Rationale : This step utilizes the specific reactivity of the maleimide group for the thiol on the POI ligand.[13] To prevent oxidative dimerization of thiols into disulfides (which do not react with maleimides), it is crucial to use degassed buffers and, if necessary, pre-reduce the ligand with a reducing agent like TCEP.[11][22]
-
Protocol :
-
Dissolve the thiol-containing POI ligand (1.0 eq) in a degassed buffer (e.g., PBS, pH 7.0-7.5). If the ligand may have formed disulfide bonds, pre-treat with a 10-fold molar excess of TCEP for 20-30 minutes.[11][22]
-
Dissolve the purified Ligand-Linker Intermediate (1.2 eq) from Step 1 in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF).
-
Add the solution of the intermediate to the POI ligand solution dropwise while gently stirring.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the formation of the final PROTAC by LC-MS.
-
Purify the final PROTAC product using preparative reverse-phase HPLC.
-
Chapter 4: Quality Control and Characterization of the Final PROTAC
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC before its use in biological assays.[23][24][25]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : This is the workhorse technique for PROTAC analysis.[26] It confirms the molecular weight of the final product and is used to monitor reaction progress and assess the presence of impurities.[25][27] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.[26]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed structural information, confirming that the covalent bonds have formed at the correct positions and that the overall structure is as expected.[25] 1H and 13C NMR are standard for confirming the structure of the final compound.
-
High-Performance Liquid Chromatography (HPLC) : HPLC with UV detection is the primary method for determining the purity of the final PROTAC sample.[26] Purity is typically calculated by the peak area percentage of the main product relative to all other detected components.
Table 2: Typical Quality Control Specifications for a Research-Grade PROTAC
| Analytical Method | Parameter | Typical Specification | Source(s) |
| LC-MS | Molecular Weight | Observed [M+H]⁺ matches calculated mass ± 0.5 Da | [25][26] |
| HRMS | Elemental Composition | Observed mass within 5 ppm of calculated mass | [26] |
| ¹H NMR | Structure | Spectrum consistent with proposed structure | [25] |
| HPLC | Purity | ≥95% by peak area at a specified wavelength (e.g., 254 nm) | [26] |
Chapter 5: Downstream Biological Validation
Once a PROTAC is synthesized and its purity is confirmed, the next critical phase is to validate its biological activity. This involves a series of cellular assays to demonstrate that the PROTAC effectively induces the degradation of the target protein.
Key experiments include:
-
Western Blotting : This is a fundamental technique to visually and semi-quantitatively assess the reduction in the levels of the target protein after treating cells with the PROTAC.[5]
-
Quantitative Degradation Assays (e.g., HiBiT, DC50/Dmax determination) : These assays provide quantitative data on the potency (DC50: concentration for 50% degradation) and efficacy (Dmax: maximal degradation) of the PROTAC.[26][28]
-
Mechanism of Action Assays : To confirm that degradation is proteasome-dependent, cells are co-treated with the PROTAC and a proteasome inhibitor (like MG132).[5] A rescue of protein levels in the presence of the inhibitor confirms the intended mechanism.
Conclusion
This compound is a highly effective and strategically valuable linker for the development of PROTACs. Its heterobifunctional nature, combining a stable handle for amide coupling with a selective group for thiol conjugation, provides a robust and modular route for synthesis. The integrated PEG spacer simultaneously addresses the critical need for favorable physicochemical properties in the final degrader molecule. By following the detailed synthetic and analytical protocols outlined in this guide, researchers can confidently synthesize and validate novel PROTACs, accelerating the discovery of new therapeutics in the field of targeted protein degradation.
References
- 1. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | TargetMol [targetmol.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 13. benchchem.com [benchchem.com]
- 15. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mal-PEG2-acid, 1374666-32-6 | BroadPharm [broadpharm.com]
- 17. hepatochem.com [hepatochem.com]
- 18. echemi.com [echemi.com]
- 19. This compound, CAS 34321-81-8 | AxisPharm [axispharm.com]
- 20. diva-portal.org [diva-portal.org]
- 21. benchchem.com [benchchem.com]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design, synthesis, and characterization of PROTACs targeting the androgen receptor in prostate and lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to Mal-PEG2-alcohol: Properties, Applications, and Protocols for Bioconjugation
Abstract
This technical guide provides a comprehensive overview of 1-(2-(2-hydroxyethoxy)ethyl)-1H-pyrrole-2,5-dione, commonly known as Mal-PEG2-alcohol. This heterobifunctional crosslinker is a cornerstone in modern bioconjugation, offering a strategic balance of thiol reactivity and hydrophilicity. We will delve into its fundamental chemical and physical properties, explore the mechanistic principles of its application in creating stable bioconjugates, and provide a detailed, field-tested protocol for its use in protein modification. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent for creating well-defined and stable bioconjugates for therapeutic and diagnostic applications.
Introduction: The Strategic Advantage of this compound in Bioconjugation
The precise and stable covalent linkage of molecules to proteins, peptides, and other biomolecules is a fundamental requirement in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), and advanced diagnostic reagents.[1][2] The choice of a chemical linker is paramount, as it profoundly influences the stability, solubility, and pharmacokinetic properties of the resulting conjugate.
This compound emerges as a highly effective reagent in this context. It is a heterobifunctional linker featuring two key functionalities:
-
A Maleimide Group: This moiety provides high chemoselectivity for sulfhydryl (thiol) groups, which are present in the amino acid cysteine.[3] This specificity allows for the targeted modification of proteins at engineered or naturally occurring cysteine residues.
-
A Hydroxyl Group: The terminal alcohol (-OH) can be used for further derivatization or serves to enhance the overall hydrophilicity of the linker and the resulting conjugate.[4]
-
A Di-ethylene Glycol (PEG2) Spacer: This short, hydrophilic polyethylene glycol chain enhances the aqueous solubility of the linker and the final bioconjugate, which is particularly advantageous when working with hydrophobic payloads.[4]
This unique combination of a thiol-reactive group, a hydrophilic spacer, and a terminal alcohol makes this compound a versatile tool for a wide range of bioconjugation applications.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | 1-(2-(2-hydroxyethoxy)ethyl)-1H-pyrrole-2,5-dione | [5] |
| Synonyms | Mal-PEG2-OH, N-[2-(2-hydroxyethoxy)ethyl]-maleimide | [5][6] |
| CAS Number | 34321-81-8 | [4][7] |
| Molecular Formula | C8H11NO4 | [4][7] |
| Molecular Weight | 185.18 g/mol | [5] |
| Exact Mass | 185.0688 g/mol | [5][7] |
| Purity | Typically ≥95% | [6][8] |
| Appearance | White to off-white solid | [7] |
| Storage Conditions | -20°C, desiccated | [4][6] |
The Chemistry of Thiol-Maleimide Conjugation: A Mechanistic Perspective
The utility of this compound in bioconjugation is primarily driven by the highly efficient and selective reaction between its maleimide group and a thiol.
The Michael Addition Reaction
The core of this conjugation chemistry is a Michael addition reaction.[9] In this process, the nucleophilic thiol group of a cysteine residue attacks one of the electron-deficient carbon atoms of the maleimide's carbon-carbon double bond. This reaction results in the formation of a stable, covalent thioether bond.[9]
Caption: The Michael addition of a thiol to a maleimide forms a stable thioether bond.
This reaction is highly chemoselective for thiols, particularly within a pH range of 6.5 to 7.5.[10] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity for cysteine residues over other nucleophilic amino acids like lysine.[9]
Critical Reaction Parameters and Their Causality
The success of a conjugation reaction hinges on the careful control of several key parameters. Understanding the "why" behind these conditions is crucial for protocol optimization and troubleshooting.
| Parameter | Optimal Range | Rationale and Causality |
| pH | 6.5 - 7.5 | Below pH 6.5, the thiol group is predominantly protonated (-SH), making it a weaker nucleophile and drastically slowing the reaction rate. Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, rendering it inactive. Additionally, at higher pH, the deprotonated amino group of lysine can compete as a nucleophile, leading to non-specific conjugation.[10] |
| Temperature | 4°C to 25°C (Room Temp) | The reaction proceeds efficiently at room temperature. Lowering the temperature to 4°C can be beneficial for sensitive proteins and can also help to minimize maleimide hydrolysis during longer incubation periods. |
| Molar Ratio (Linker:Protein) | 10:1 to 20:1 | A molar excess of the this compound linker is used to drive the reaction to completion, ensuring that the majority of the available thiol groups on the protein are modified. The optimal ratio should be determined empirically for each specific protein and application.[10] |
| Buffer Composition | Amine-free and Thiol-free | Buffers containing primary amines (e.g., Tris) or other thiols (e.g., DTT, β-mercaptoethanol) must be avoided as they will compete with the target protein for reaction with the maleimide. Phosphate-buffered saline (PBS) or HEPES are commonly used.[3] |
Self-Validating Experimental Protocol: Site-Specific Protein Modification
This section provides a detailed, step-by-step protocol for the conjugation of this compound to a protein containing one or more cysteine residues. The protocol is designed to be self-validating, incorporating quality control steps to monitor the success of the conjugation.
Materials and Reagents
-
Thiol-containing protein (e.g., an antibody with engineered cysteines)
-
This compound
-
Reaction Buffer: Degassed Phosphate-Buffered Saline (PBS), pH 7.2
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: N-acetylcysteine
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Analytical Instruments: UV-Vis Spectrophotometer, SDS-PAGE system, Mass Spectrometer (ESI-MS or MALDI-TOF)
Experimental Workflow
Caption: Experimental workflow for protein conjugation with this compound.
Step-by-Step Methodology
Step 1: Protein Preparation
-
Dissolve the thiol-containing protein in the degassed Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Causality: Degassing the buffer is critical to prevent the oxidation of free thiols to disulfide bonds, which are unreactive with maleimides.[10]
-
(Optional) If the protein's cysteine residues are present as disulfide bonds, they must be reduced. Add a 10-20 fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.
-
Note: TCEP is preferred over DTT or β-mercaptoethanol as it does not contain a free thiol and therefore does not need to be removed prior to the addition of the maleimide linker. If other reducing agents are used, they must be removed via a desalting column before proceeding.
-
Step 2: this compound Stock Solution Preparation
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Causality: Maleimide reagents are susceptible to hydrolysis in aqueous solutions. Preparing a fresh stock solution in a dry, aprotic solvent like DMSO minimizes this degradation.[10]
Step 3: Conjugation Reaction
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the prepared protein solution with gentle stirring.
-
Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
Causality: The molar excess drives the reaction towards completion. The incubation time is typically sufficient for the reaction to proceed to a high yield.
Step 4: Quenching the Reaction
-
To consume any unreacted this compound, add a quenching reagent such as N-acetylcysteine to a final concentration of 1-10 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Causality: Quenching is important to prevent the unreacted linker from modifying other molecules in downstream applications.
Step 5: Purification of the Conjugate
-
Remove unreacted this compound and the quenching reagent using a size-exclusion chromatography (SEC) column equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the fractions containing the purified protein conjugate, monitoring the elution profile with a UV detector at 280 nm.
Self-Validation and Characterization
To ensure the success and quality of the conjugation, the purified product must be thoroughly characterized.
-
SDS-PAGE Analysis:
-
Principle: Compares the migration of the unmodified protein with the this compound conjugate. The addition of the linker will result in a slight increase in the apparent molecular weight, causing a shift in the band position on the gel.[11]
-
Procedure: Run both the unmodified and conjugated protein samples on a polyacrylamide gel.
-
Expected Outcome: The lane with the conjugated protein should show a band that has migrated a shorter distance than the unmodified protein. The absence of a band at the position of the unmodified protein indicates a high conjugation efficiency.
-
-
Mass Spectrometry (MS):
-
Principle: Provides a precise measurement of the molecular weight of the conjugate, confirming the addition of the this compound linker.[12][13]
-
Procedure: Analyze the purified conjugate using either ESI-MS or MALDI-TOF.
-
Expected Outcome: The mass spectrum of the conjugate will show a mass increase corresponding to the number of attached this compound molecules (185.18 Da per linker). This allows for the precise determination of the degree of labeling.
-
Stability of the Thioether Bond and Troubleshooting
While the thioether bond formed from the thiol-maleimide reaction is generally considered stable, it is important to be aware of potential instability, particularly in biological systems.
Retro-Michael Addition and Thiol Exchange
The thioether linkage can undergo a retro-Michael reaction, especially in the presence of high concentrations of other thiols like glutathione, which is abundant in the intracellular environment.[14][15] This can lead to the transfer of the this compound linker to other molecules, potentially compromising the efficacy of the conjugate.
Hydrolysis of the Succinimide Ring
The succinimide ring of the thioether adduct can undergo hydrolysis to form a more stable, ring-opened maleamic acid thioether.[15] This ring-opened form is resistant to the retro-Michael reaction.[15] The rate of hydrolysis is pH-dependent, increasing at more alkaline pH.[16] Some strategies involve a post-conjugation incubation at a slightly basic pH (e.g., 8.5-9.0) to intentionally promote this stabilizing hydrolysis.[9]
Caption: Hydrolysis of the succinimide ring stabilizes the thioether linkage.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Yield | 1. Incorrect pH. 2. Oxidized thiols (disulfide bonds). 3. Hydrolyzed maleimide reagent. 4. Insufficient molar excess of linker. | 1. Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. 2. Pre-treat the protein with a reducing agent like TCEP. 3. Prepare a fresh stock solution of this compound in anhydrous DMSO immediately before use. 4. Increase the molar ratio of the linker to the protein.[10] |
| Protein Precipitation | 1. High concentration of organic solvent (DMSO). 2. Over-labeling leading to changes in protein solubility. | 1. Keep the final concentration of the organic solvent below 10% (v/v). 2. Reduce the molar excess of the this compound linker. |
| Heterogeneous Product | 1. Non-specific labeling due to high pH. 2. Incomplete reaction. 3. Instability of the thioether bond leading to multiple species. | 1. Maintain the pH at or below 7.5 to minimize reaction with amines. 2. Increase the incubation time or the molar excess of the linker. 3. Consider a post-conjugation hydrolysis step to stabilize the linkage. |
Conclusion
This compound is a powerful and versatile heterobifunctional linker for bioconjugation. Its high selectivity for thiols, coupled with the beneficial properties of its hydrophilic PEG spacer, makes it an invaluable tool for the development of advanced biotherapeutics and diagnostics. A thorough understanding of the underlying chemistry of the thiol-maleimide reaction, careful control of reaction parameters, and comprehensive characterization of the final product are essential for successful and reproducible outcomes. By following the detailed, self-validating protocol and considering the stability and troubleshooting advice presented in this guide, researchers can confidently employ this compound to create well-defined and robust bioconjugates tailored to their specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. lumiprobe.com [lumiprobe.com]
- 4. This compound, 34321-81-8 | BroadPharm [broadpharm.com]
- 5. echemi.com [echemi.com]
- 6. Mal-PEG2-OH | CAS:34321-81-8 | Biopharma PEG [biochempeg.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound, CAS 34321-81-8 | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Surface Modification of Materials with Mal-PEG2-alcohol
Abstract
The strategic modification of material surfaces is a cornerstone of advanced biomaterial and drug delivery system development. Poly(ethylene glycol) (PEG) has emerged as a leading polymer for this purpose, primarily due to its ability to confer "stealth" properties, enhance biocompatibility, and improve the pharmacokinetic profiles of conjugated materials.[1][2][3] This guide provides a comprehensive technical overview of Mal-PEG2-alcohol, a heterobifunctional linker, for the surface modification of materials. We will delve into the fundamental chemistry of its reactive moieties, provide detailed, field-proven protocols for its application, and discuss essential characterization techniques for the validation of successful surface modification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this compound in their work.
Introduction: The Imperative of Surface Modification and the Role of PEGylation
The interface between a material and its biological environment dictates its ultimate fate and efficacy. Unmodified surfaces are often susceptible to opsonization—the process of being marked for clearance by the immune system—leading to rapid removal from circulation and reduced therapeutic effect.[4] PEGylation, the covalent or non-covalent attachment of PEG chains to a surface, is a widely adopted strategy to mitigate these challenges.[1][4]
The benefits of PEGylation are multifaceted:
-
Reduced Immunogenicity and Antigenicity: The hydrophilic PEG chains create a hydration layer that sterically hinders the adsorption of proteins, thereby preventing recognition by the immune system.[2][5][6]
-
Enhanced Biocompatibility: PEGylated surfaces are generally well-tolerated in biological systems, minimizing inflammatory responses.[6][][8]
-
Improved Pharmacokinetics: By evading the mononuclear phagocyte system, PEGylated materials exhibit prolonged circulation times, increasing the probability of reaching their target site.[1][4]
-
Increased Solubility: The hydrophilic nature of PEG can enhance the solubility of hydrophobic materials in aqueous environments.[3]
This compound is a particularly versatile tool for PEGylation, offering a strategic combination of a maleimide group for covalent attachment to thiol-bearing surfaces and a terminal alcohol group for potential further functionalization.[9]
The Chemistry of this compound: A Dual-Functionality Approach
This compound, with the chemical formula C8H11NO4 and a molecular weight of 185.18 g/mol , is a heterobifunctional linker.[10][11] Its utility stems from its two distinct reactive ends connected by a short, hydrophilic diethylene glycol spacer.
-
The Maleimide Group: This moiety is highly reactive towards sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins or can be introduced onto material surfaces. The reaction proceeds via a Michael addition, forming a stable thioether bond.[12][13][14] This conjugation is highly chemoselective within a specific pH range, making it a cornerstone of bioconjugation chemistry.[13][14][15]
-
The Alcohol (Hydroxyl) Group: The terminal hydroxyl group provides a site for secondary modification.[9] It can be reacted with various reagents to introduce other functional groups, such as carboxylates or amines, or to attach other molecules of interest.[16]
Caption: Chemical structure of this compound.
The Core of the Matter: The Maleimide-Thiol Reaction
The success of surface modification with this compound hinges on the controlled and efficient reaction between the maleimide group and surface-exposed thiols.
Mechanism of Action: A Michael Addition
The reaction is a classic Michael addition where the nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient double bond in the maleimide ring.[12][13] This forms a stable, covalent thioether linkage.[12][13] The reaction is highly efficient in polar solvents like water or DMSO.[12]
Caption: Schematic of the maleimide-thiol conjugation reaction.
Critical Reaction Parameters
pH: The pH of the reaction buffer is the most critical factor.[12][13] The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[12][15][17]
-
Below pH 6.5: The reaction rate decreases due to the lower concentration of the reactive thiolate anion.[12]
-
Above pH 7.5: The maleimide ring becomes increasingly susceptible to hydrolysis, rendering it unreactive towards thiols.[12][15] Additionally, competing reactions with primary amines (e.g., lysine residues) become more significant.[12][15] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[12][17][18]
Buffer Composition: The choice of buffer is crucial to avoid unwanted side reactions.
-
Recommended Buffers: Non-nucleophilic buffers such as phosphate, HEPES, or bicarbonate buffers are ideal.[17]
-
Buffers to Avoid: Buffers containing primary amines (e.g., Tris) or thiols should be avoided as they will compete with the target reaction.[17]
Stoichiometry: A 10- to 20-fold molar excess of the maleimide reagent is a common starting point to ensure efficient conjugation.[17]
Solvent: For maleimide reagents with poor aqueous solubility, dissolving them in a minimal amount of a dry, water-miscible organic solvent like anhydrous DMSO or DMF before adding to the aqueous reaction mixture is recommended.[17][18]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework. Optimization may be necessary for specific materials and applications.
Preparation of Thiolated Surfaces
If the material surface does not inherently possess thiol groups, they must be introduced. One common method is to first introduce amine groups and then react them with a thiolating agent like Traut's reagent (2-iminothiolane).
General Protocol for Surface Modification with this compound
This protocol outlines the general steps for conjugating this compound to a thiol-containing surface.
Materials:
-
Thiolated material
-
This compound
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2, degassed[18]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)[17][18]
-
Quenching Solution: L-cysteine or β-mercaptoethanol in reaction buffer (1-10 mM)[17]
Procedure:
-
Prepare Material Suspension: Disperse the thiolated material in the degassed reaction buffer.
-
Prepare this compound Solution: Dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.[17][18] Immediately before use, dilute the stock solution into the reaction buffer.
-
Conjugation Reaction: Add the this compound solution to the material suspension to achieve the desired molar excess (e.g., 10-20 fold).[18]
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, protected from light.[18] Gentle mixing is recommended.
-
Quenching (Optional): To cap any unreacted maleimide groups, add the quenching solution and incubate for 15-30 minutes.[17]
-
Purification: Remove unreacted this compound and other small molecules by centrifugation and resuspension for larger particles, or by dialysis for smaller nanoparticles.[19]
Caption: Experimental workflow for surface modification.
Characterization of PEGylated Surfaces: Validating Success
A suite of analytical techniques should be employed to confirm successful PEGylation and to quantify the extent of surface modification.
| Technique | Information Provided | References |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface, confirming the presence of PEG. | [][21] |
| Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) | Presence of characteristic PEG vibrational bands (e.g., C-O-C stretching). | [5][22] |
| Atomic Force Microscopy (AFM) | Surface morphology and roughness, which can change upon PEGylation. | [5][][23] |
| Contact Angle Measurement | Changes in surface hydrophilicity. | [5] |
| Zeta Potential Measurement | Changes in surface charge. | [21][24] |
| Thermogravimetric Analysis (TGA) | Quantification of the amount of grafted PEG. | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Quantification of PEG on nanoparticles. | [24] |
| Mass Spectrometry (MS) | Molecular weight of PEGylated species and degree of PEGylation. | [][25] |
Troubleshooting Common Issues
| Problem | Potential Cause | Solution | References |
| Low or No Conjugation | Hydrolysis of maleimide group. | Prepare fresh this compound solution immediately before use. Ensure pH is between 6.5 and 7.5. | [17][18] |
| Oxidation of thiol groups. | Degas all buffers. Perform the reaction under an inert atmosphere. | [17] | |
| Incorrect buffer composition. | Use non-nucleophilic buffers like PBS or HEPES. | [17] | |
| Precipitation During Reaction | Poor solubility of the material or reagent. | Dissolve this compound in a minimal amount of DMSO or DMF before adding to the reaction. | [17] |
Conclusion
This compound is a powerful and versatile tool for the surface modification of materials. Its heterobifunctional nature allows for the facile introduction of a hydrophilic PEG layer onto thiol-bearing surfaces, conferring a range of desirable properties including enhanced biocompatibility and reduced immunogenicity. A thorough understanding of the underlying maleimide-thiol chemistry and careful control of reaction parameters are paramount to achieving successful and reproducible surface modification. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in the development of advanced biomaterials and drug delivery systems.
References
- 1. benchchem.com [benchchem.com]
- 2. updates.reinste.com [updates.reinste.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Polyethylene glycol-coated biocompatible surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. Biocompatibility investigation of polyethylene glycol and alginate-poly-L-lysine for islet encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, 34321-81-8 | BroadPharm [broadpharm.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medkoo.com [medkoo.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. OH-PEG-COOH, α-hydroxyl-ω-carboxyl poly(ethylene glycol) - Biopharma PEG [biochempeg.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 21. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. m.youtube.com [m.youtube.com]
- 25. walshmedicalmedia.com [walshmedicalmedia.com]
The Alchemist's Guide to Mal-PEG2-alcohol: A Technical Treatise on Safe and Effective Handling in the Laboratory
For the discerning researcher, scientist, and drug development professional, the mastery of novel chemical entities is paramount to innovation. Among these, Mal-PEG2-alcohol, a heterobifunctional linker, stands out for its utility in bioconjugation. Its unique architecture, featuring a thiol-reactive maleimide group and a versatile hydroxyl moiety bridged by a hydrophilic polyethylene glycol (PEG) spacer, offers a powerful tool for modifying proteins, peptides, and other biomolecules.[1][2] This guide provides an in-depth exploration of the safety and handling of this compound, ensuring its effective application while prioritizing a secure laboratory environment.
Section 1: Understanding the Reagent: Chemical Identity and Properties
This compound, with the chemical formula C8H11NO4 and a molecular weight of 185.18 g/mol , is a cornerstone of modern bioconjugation strategies.[1][3] The maleimide group exhibits high reactivity towards sulfhydryl groups, typically found in cysteine residues of proteins, forming a stable thioether bond.[1] This reaction is most efficient within a pH range of 6.5-7.5. The PEG spacer enhances the aqueous solubility of the molecule and the resulting conjugate, a critical attribute for biological applications.[1] The terminal hydroxyl group offers a secondary site for further chemical modification, expanding its versatility.[1]
| Property | Value | Source(s) |
| Chemical Name | 1-(2-(2-hydroxyethoxy)ethyl)-1H-pyrrole-2,5-dione | [2] |
| CAS Number | 34321-81-8 | [1][3] |
| Molecular Formula | C8H11NO4 | [1][3] |
| Molecular Weight | 185.18 g/mol | [2] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Purity | Typically ≥95% | [3] |
| Storage Temperature | -20°C | [1][2] |
Section 2: Hazard Identification and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from closely related maleimide-PEG compounds, such as Mal-PEG2-NHS ester, indicate potential hazards that necessitate careful handling. The primary concerns are skin and eye irritation, as well as potential respiratory tract irritation if inhaled as a dust or aerosol.[4] Therefore, adherence to stringent safety protocols is not merely recommended but essential.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense.
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times.
-
Hand Protection: Nitrile or other chemically resistant gloves are mandatory.
-
Body Protection: A standard laboratory coat should be worn and kept fastened.
Engineering Controls:
-
All handling of solid this compound and its solutions should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[4][5]
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[4]
-
In case of eye contact: Promptly flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4]
-
If inhaled: Move the individual to fresh air.[4]
-
In all cases of exposure, seek medical attention.
Section 3: A Step-by-Step Protocol for the Safe Handling and Use of this compound in a Typical Bioconjugation Reaction
The following protocol outlines a standard workflow for the conjugation of this compound to a thiol-containing protein. The causality behind each step is explained to foster a deeper understanding of the process.
Materials:
-
This compound
-
Thiol-containing protein
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.0-7.5, degassed and thiol-free)
-
Inert gas (e.g., argon or nitrogen)
-
Desalting column
Workflow Diagram:
Caption: A generalized workflow for the bioconjugation of a protein with this compound.
Detailed Protocol:
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening. This crucial step prevents the condensation of atmospheric moisture onto the reagent, which can lead to hydrolysis of the maleimide group and a loss of reactivity.[6]
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Ensure the solvent is truly anhydrous, as water will compete with the desired thiol reaction. Vortex briefly to ensure complete dissolution. This stock solution should be prepared fresh immediately before use.
-
Prepare the thiol-containing protein in a degassed, thiol-free conjugation buffer at a pH between 7.0 and 7.5. Degassing the buffer by sparging with an inert gas or by vacuum is critical to prevent oxidation of the free thiol groups on the protein. Common buffers like Tris or glycine should be avoided as they contain primary amines that can have a side reaction with the maleimide group at a higher pH.[7]
-
-
Conjugation Reaction:
-
While gently stirring, add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the linker. This excess drives the reaction to completion, ensuring a high degree of protein modification.
-
Flush the headspace of the reaction vial with an inert gas (argon or nitrogen), seal it tightly, and protect it from light. The inert atmosphere prevents oxidation of the reactants and the product.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 2-8°C. The longer incubation at a lower temperature can be beneficial for sensitive proteins.
-
-
Purification and Storage:
-
Following incubation, remove the excess, unreacted this compound and any reaction byproducts using a desalting column or dialysis. This step is essential to prevent any unintended reactions in downstream applications.
-
For immediate use, the purified conjugate solution can be stored at 2-8°C for up to one week, protected from light. For long-term storage, it is recommended to add a cryoprotectant like glycerol and store at -20°C.
-
Section 4: Storage and Stability
The stability of this compound is intrinsically linked to the integrity of its maleimide ring.
-
Solid Form: When stored as a solid at -20°C, protected from moisture and light, this compound is stable for an extended period (months to years).[1][2]
-
In Solution: Aqueous solutions of maleimide-containing compounds are prone to hydrolysis, which opens the maleimide ring and renders it unreactive towards thiols. Therefore, aqueous solutions should be prepared immediately before use and not stored.[6] Stock solutions in anhydrous organic solvents like DMSO or DMF are more stable but should still be stored at -20°C and used within a month.
Section 5: Disposal of this compound Waste
Proper disposal of all chemical waste is a cornerstone of responsible laboratory practice. This compound and any materials contaminated with it should be treated as chemical waste.
Waste Segregation and Collection:
-
Collect all liquid waste containing this compound in a designated, clearly labeled, and leak-proof container.
-
Contaminated solid waste, such as pipette tips, gloves, and paper towels, should be collected in a separate, labeled bag or container.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Disposal Procedure:
-
Under no circumstances should this compound waste be disposed of down the drain.[8]
-
All waste must be disposed of through your institution's EHS office or a licensed chemical waste disposal contractor.[9]
-
For larger quantities of concentrated this compound waste, a quenching step to hydrolyze the reactive maleimide group can be considered. This typically involves reacting the waste with a basic solution (e.g., 1 M sodium hydroxide) for several hours to ensure the complete opening of the maleimide ring, followed by neutralization. However, this should only be performed by trained personnel in a fume hood and in accordance with institutional guidelines.
Disposal Workflow:
Caption: A decision-making workflow for the proper disposal of this compound waste.
By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely harness the full potential of this compound, paving the way for groundbreaking advancements in drug development and the broader life sciences.
References
- 1. This compound, 34321-81-8 | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. Mal-PEG2-OH | CAS:34321-81-8 | Biopharma PEG [biochempeg.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. biochempeg.com [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. orf.od.nih.gov [orf.od.nih.gov]
A Technical Guide to the Purity of Mal-PEG2-alcohol for Researchers and Drug Development Professionals
Foreword: The Critical Role of Purity in Bioconjugation
In the landscape of modern therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapies, the precise and controlled covalent linkage of molecules is paramount. Mal-PEG2-alcohol, a heterobifunctional linker, serves as a cornerstone in this endeavor, offering a maleimide group for thiol-specific conjugation and a hydroxyl group for further functionalization. However, the efficacy and reproducibility of bioconjugation protocols are intrinsically linked to the purity of this critical reagent. This guide provides an in-depth analysis of the commercial landscape of this compound, delves into the technical nuances of purity assessment, and offers field-proven insights to empower researchers to make informed decisions and ensure the integrity of their scientific work. The use of highly pure and well-characterized PEG reagents is a growing trend in the development of PEGylated biopharmaceuticals.[1][2]
Part 1: The Commercial Landscape of this compound
A variety of chemical suppliers offer this compound, often with differing stated purity levels and analytical documentation. For researchers and drug development professionals, navigating this landscape requires a keen eye for detail and an understanding of the implications of purity specifications.
Overview of Commercial Suppliers and Stated Purity
The following table summarizes a selection of commercial suppliers for this compound and their typically advertised purity. It is crucial to note that stated purity can be based on different analytical methods and may not always reflect the presence of functionally relevant impurities.
| Supplier | Stated Purity | CAS Number | Noteworthy Information |
| BroadPharm | >98% | 34321-81-8 | Offers GMP-grade inquiries and provides access to NMR data.[3] |
| Biopharma PEG | ≥95% | 34321-81-8 | Provides custom PEG synthesis and PEGylation services. |
| AxisPharm | ≥95% | 34321-81-8 | Highlights a large stock of high-purity PEG linkers.[4] |
| MedKoo Biosciences | >98% | 34321-81-8 | Specifies that purity should be referred to the Certificate of Analysis.[5] |
| Sigma-Aldrich | 98% | 34321-81-8 | A well-established supplier with extensive documentation. |
Beyond the Number: Interpreting the Certificate of Analysis (CoA)
The Certificate of Analysis (CoA) is a critical document that provides batch-specific data on the purity and identity of the supplied reagent. Researchers should demand and scrutinize the CoA for every batch of this compound. Key information to look for includes:
-
Analytical Method(s) Used: Typically, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.
-
Purity Value and Method of Calculation: Understand how the purity percentage is derived (e.g., area percentage from an HPLC chromatogram).
-
Identity Confirmation: Data from techniques like Mass Spectrometry (MS) and NMR should confirm the chemical structure.
-
Residual Solvents: The presence of residual solvents from the synthesis and purification process should be quantified.
Part 2: Common Impurities and Their Impact on Bioconjugation
The presence of impurities in this compound can have profound consequences on the outcome of bioconjugation reactions, leading to reduced yield, product heterogeneity, and potentially altered biological activity.
The Primary Culprit: Hydrolysis of the Maleimide Ring
The maleimide group is highly reactive towards thiols, but it is also susceptible to hydrolysis, a reaction with water that opens the maleimide ring to form a non-reactive maleamic acid.[6][] This is the most common and functionally significant impurity.
Causality: The rate of maleimide hydrolysis is highly pH-dependent.[6] While the optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5, pH values above 7.5 significantly accelerate hydrolysis.[6][8]
Impact on Bioconjugation:
-
Reduced Conjugation Efficiency: The hydrolyzed maleimide is incapable of reacting with thiol groups, leading to a lower yield of the desired conjugate.
-
Inconsistent Results: The extent of hydrolysis can vary depending on storage conditions and handling, leading to poor reproducibility between experiments.
Other Process-Related Impurities
Besides hydrolysis, other impurities can arise from the synthesis and purification process of this compound. These can include:
-
Starting Materials and Reagents: Residual unreacted starting materials or reagents used in the synthesis.
-
PEG Diol: Polyethylene glycol with hydroxyl groups at both ends (HO-PEG2-OH) can be a common impurity in the synthesis of monofunctionalized PEGs.
-
Higher and Lower Molecular Weight PEG Homologs: While this compound is a discrete molecule, impurities with different numbers of ethylene glycol units can be present.
-
Aldehydes: Formaldehyde and other aldehydes can be formed from the degradation of the polyethylene glycol chain.[9]
Impact on Bioconjugation:
-
Product Heterogeneity: The presence of PEG diol or other PEG homologs can lead to the formation of cross-linked or otherwise undesirable products.
-
Side Reactions: Residual reactive reagents can lead to unintended modifications of the target biomolecule.
-
Inaccurate Quantification: The presence of non-reactive impurities can lead to an overestimation of the concentration of active this compound, resulting in incorrect stoichiometry in the conjugation reaction.
Part 3: A Self-Validating System for Purity Assessment
To ensure the quality and consistency of bioconjugation results, a robust and self-validating system for assessing the purity of this compound is essential. This involves the orthogonal application of HPLC and NMR spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC is a powerful technique for separating and quantifying the components of a mixture. For a non-chromophoric molecule like this compound, using a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended.
Experimental Protocol: HPLC-CAD/ELSD Purity Analysis
-
Instrumentation:
-
HPLC system with a gradient pump and autosampler.
-
Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
-
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: 50:50 Water:Acetonitrile.
-
-
Procedure:
-
Prepare a stock solution of the this compound sample at 1 mg/mL in the sample diluent.
-
Set the column temperature to 30 °C.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample and run a gradient elution, for example, from 5% to 95% Mobile Phase B over 20 minutes.
-
Monitor the elution profile with the CAD or ELSD detector.
-
-
Data Analysis:
-
The purity is determined by calculating the peak area percentage of the main peak corresponding to this compound relative to the total peak area of all components in the chromatogram.
-
The hydrolyzed maleamic acid form will typically elute earlier than the intact this compound due to its increased polarity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Purity Verification
¹H NMR spectroscopy is an indispensable tool for confirming the chemical structure of this compound and for detecting impurities that may not be well-resolved by HPLC.
Experimental Protocol: ¹H NMR Purity Analysis
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
-
Reagents:
-
Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Internal standard (optional, for quantitative NMR), e.g., maleic acid.
-
-
Procedure:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated solvent in an NMR tube.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
-
Data Analysis:
-
Structural Confirmation: Verify the presence of characteristic peaks:
-
Maleimide protons (a singlet around 6.7-6.8 ppm).
-
PEG chain protons (multiplets typically between 3.5 and 3.8 ppm).
-
Hydroxyl proton (a broad singlet, chemical shift is concentration and solvent dependent).
-
-
Purity Assessment:
-
Integrate the area of the maleimide proton signal and compare it to the integration of the PEG chain protons to confirm the correct ratio.
-
Look for the absence of signals corresponding to starting materials or other impurities. The presence of peaks associated with the hydrolyzed maleamic acid form (which will have different chemical shifts for the ring-opened protons) indicates degradation.
-
For absolute purity determination, a known amount of an internal standard can be added, and the purity is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the standard.[10][11]
-
-
Conclusion: A Commitment to Quality
In the pursuit of novel and effective biotherapeutics, the quality of every component matters. For this compound, purity is not merely a number on a certificate but a critical determinant of experimental success. By understanding the commercial landscape, recognizing the common impurities and their impact, and implementing a robust, orthogonal analytical strategy, researchers and drug development professionals can ensure the integrity of their work, leading to more reliable, reproducible, and ultimately, more impactful scientific outcomes. The trend towards using highly pure and well-characterized PEG reagents is a testament to the industry's commitment to quality and safety in the development of next-generation biopharmaceuticals.[1][2]
References
- 1. PEGylation of Biopharmaceuticals: A Review of Chemistry and Nonclinical Safety Information of Approved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciencescholar.us [sciencescholar.us]
- 3. This compound, 34321-81-8 | BroadPharm [broadpharm.com]
- 4. This compound, CAS 34321-81-8 | AxisPharm [axispharm.com]
- 5. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
- 8. purepeg.com [purepeg.com]
- 9. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
mechanism of thiol-maleimide reaction with Mal-PEG2-alcohol
An In-depth Technical Guide to the Thiol-Maleimide Reaction with Mal-PEG2-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Cornerstone of Modern Bioconjugation
The covalent modification of biomolecules is a foundational pillar of modern biotechnology and pharmaceutical sciences.[1] Among the plethora of chemical strategies available, the reaction between a maleimide and a thiol stands out for its remarkable efficiency, high selectivity, and mild reaction conditions.[1][2] This Michael addition reaction provides a robust method for covalently linking molecules, proving indispensable for the site-selective modification of cysteine residues in proteins and peptides.[2] This enables the creation of sophisticated biomolecular constructs such as antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes for diagnostics and imaging.[3][]
This in-depth guide elucidates the fundamental principles of the thiol-maleimide reaction, including its mechanism, kinetics, and critical experimental parameters. We will explore the specific advantages of using a versatile linker like this compound, provide detailed, field-proven protocols, and address potential side reactions to ensure successful and reproducible conjugation strategies.
Part 1: The Core Mechanism and Reaction Kinetics
The conjugation of a thiol (sulfhydryl group) to a maleimide proceeds via a Michael addition mechanism.[5] In this reaction, a nucleophilic thiolate anion (R-S⁻) attacks one of the electron-deficient carbons of the maleimide's double bond.[2][5] This results in the formation of a stable covalent thioether bond in the form of a thiosuccinimide product.[5][6] The reaction's efficiency is driven by the ring strain and the cis-conformation of the carbonyl groups within the maleimide structure, which allows the reaction to proceed rapidly without a catalyst, particularly in polar solvents like water, DMSO, or DMF.[3][6] This reaction is often considered a "click chemistry" reaction due to its high efficiency, selectivity, and ability to proceed under mild conditions.[6][7]
The Critical Role of pH
The pH of the reaction medium is arguably the most critical parameter governing the success of the thiol-maleimide conjugation. The optimal pH range for this reaction is between 6.5 and 7.5 .[2][6]
-
Below pH 6.5: The reaction rate slows considerably. This is because the thiol group (with a typical pKa around 8.5) is predominantly in its protonated (R-SH) state, which is significantly less nucleophilic than the thiolate anion (R-S⁻).[5]
-
Optimal Range (pH 6.5-7.5): This window represents a delicate balance. It is high enough to ensure a sufficient concentration of the reactive thiolate anion for a rapid reaction, yet low enough to maintain high chemoselectivity. At pH 7.0, the reaction rate of maleimide with thiols is approximately 1,000 times faster than its reaction with amines (e.g., the side chain of lysine).[5][6]
-
Above pH 7.5: Several competing side reactions become prominent. The maleimide ring itself becomes increasingly susceptible to hydrolysis, and the selectivity for thiols over amines is diminished.[5][6][8]
dot
Caption: The Thiol-Maleimide reaction and its major side pathways.
Part 2: Navigating Potential Side Reactions
A thorough understanding of potential side reactions is critical for troubleshooting and ensuring the homogeneity and stability of the final conjugate.
-
Maleimide Hydrolysis: The maleimide ring is prone to hydrolysis, a reaction that increases with pH.[5] This ring-opening reaction forms a maleamic acid derivative that is unreactive towards thiols.[2] To mitigate this, it is imperative to work within the optimal pH range of 6.5-7.5 and to use freshly prepared maleimide solutions from anhydrous stock.[6][9]
-
Retro-Michael Reaction and Thiol Exchange: The thioether bond of the thiosuccinimide product is not perfectly stable and can undergo a retro-Michael reaction, leading to dissociation of the conjugate.[2][10] In a biological environment rich in thiols like glutathione, this reversibility can lead to "payload migration," where a conjugated drug is transferred to other molecules, potentially causing off-target toxicity.[10][11]
-
Thiosuccinimide Ring-Opening (Stabilization): Following the initial conjugation, the succinimide ring of the product can itself be hydrolyzed to form a succinamic acid thioether.[2] This ring-opened product is significantly more stable and is resistant to the retro-Michael reaction.[11] This hydrolysis can be intentionally promoted by incubating the conjugate at a slightly basic pH (e.g., pH 9) after the initial reaction to enhance the long-term in vivo stability of the linkage.[11]
-
Thiazine Rearrangement: A significant side reaction can occur when conjugating a maleimide to an unprotected N-terminal cysteine residue.[7] This involves an intramolecular nucleophilic attack by the N-terminal amine on the newly formed succinimide ring, leading to a stable six-membered thiazine ring.[2][7] The rate of this rearrangement increases with pH.[12][13] To avoid this, one can perform the conjugation at a more acidic pH (~6.5) or acetylate the N-terminal amine prior to conjugation if it is not required for biological function.[7][13]
Part 3: The Role of this compound
This compound is a heterobifunctional linker that contains a thiol-reactive maleimide group and a versatile hydroxyl group, separated by a short, hydrophilic polyethylene glycol (PEG) spacer.[14][15]
-
Maleimide Group: Provides the specific reactivity towards thiol groups on proteins, peptides, or other molecules.
-
PEG Spacer (PEG2): The hydrophilic PEG chain increases the aqueous solubility of the linker and the resulting conjugate, which is often beneficial when working with hydrophobic payloads.[14]
-
Hydroxyl Group (-alcohol): The terminal alcohol serves as a versatile chemical handle. It allows for further derivatization or direct attachment to other molecules or surfaces, making it a useful building block in the synthesis of more complex constructs, such as PROTACs.[15][16][17]
Part 4: Experimental Protocol - Labeling a Thiolated Protein
This protocol provides a robust, self-validating workflow for the conjugation of a maleimide-functionalized molecule (e.g., this compound derivatized with a payload) to a thiol-containing protein, such as an antibody with reduced disulfide bonds.
Materials and Buffers
-
Protein: Antibody or other protein with available cysteine residues (1-10 mg/mL).
-
Maleimide Reagent: this compound or its derivative.
-
Reaction Buffer: Degassed Phosphate-Buffered Saline (PBS), HEPES, or Tris buffer, pH 7.0-7.5.[18][19] It is critical to degas buffers by vacuum or by bubbling with an inert gas (e.g., argon) to prevent thiol oxidation.[18][20]
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds. TCEP is preferred over DTT as it does not contain a free thiol and does not need to be removed before adding the maleimide.[2]
-
Quenching Reagent: L-cysteine or N-acetylcysteine.
-
Solvent: Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for dissolving the maleimide reagent.[9]
-
Purification System: Size-exclusion chromatography (SEC) column (e.g., desalting column) or dialysis cassette suitable for the protein size.
Step-by-Step Methodology
-
Protein Preparation (Optional Disulfide Reduction):
-
Dissolve the protein in the degassed Reaction Buffer to a concentration of 1-10 mg/mL.[21]
-
If disulfide bonds need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP to the protein solution.[2][22]
-
Flush the vial with an inert gas, seal, and incubate for 30-60 minutes at room temperature.[22][23]
-
-
Maleimide Stock Solution Preparation:
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution to achieve a final 10-20 fold molar excess of the maleimide reagent over the protein.[9][20] Add the DMSO/DMF solution dropwise while gently stirring or vortexing the protein solution to prevent precipitation.
-
Flush the reaction vial with inert gas, seal tightly, and protect from light.[20]
-
Incubate the reaction. For rapid conjugation, incubate for 2 hours at room temperature. For more sensitive proteins, incubate overnight (12-16 hours) at 4°C.[1][20]
-
-
Purification of the Conjugate:
-
Separate the protein conjugate from unreacted maleimide and other small molecules using a desalting column (SEC) equilibrated with a suitable storage buffer (e.g., PBS).[23] This is the most common and efficient method.
-
Alternatively, dialysis can be used, but it is a much slower process.
-
-
Characterization and Storage:
-
Determine the Degree of Labeling (DOL) - the molar ratio of the conjugated molecule to the protein - using UV-Vis spectroscopy or mass spectrometry.
-
For long-term storage, add stabilizers like BSA (5-10 mg/mL) and sodium azide (0.01-0.03%) to the conjugate solution.[9] Store protected from light at 4°C, or at -20°C if glycerol is added to a final concentration of 50%.[9]
-
dot
Caption: A typical experimental workflow for thiol-maleimide bioconjugation.
Part 5: Data Summary and Troubleshooting
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale & Consequences of Deviation |
| pH | 6.5 - 7.5 | <6.5: Reaction rate is significantly reduced due to low thiolate concentration.[5] >7.5: Increased maleimide hydrolysis and competitive reaction with amines.[5][6] |
| Temperature | 4°C to 25°C (Room Temp) | 25°C: Faster reaction (1-2 hours).[20] 4°C: Slower reaction (overnight), preferred for sensitive proteins to minimize degradation.[1][20] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | A molar excess of the maleimide reagent is used to drive the reaction to completion.[1][20] The optimal ratio may vary based on the specific reactants.[1][21] |
| Solvent for Maleimide | Anhydrous DMSO or DMF | Maleimides are susceptible to hydrolysis in aqueous solutions; stock solutions must be prepared in a dry, water-miscible organic solvent.[5][18] |
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low/No Conjugation | Maleimide Hydrolysis: Reagent was exposed to water for too long before reaction. | Prepare maleimide stock solutions fresh in anhydrous solvent and use immediately.[8] |
| Thiol Oxidation: Free thiols on the protein formed disulfide bonds. | Ensure all buffers are thoroughly degassed. Use an adequate excess of TCEP if performing reduction.[19] | |
| Incorrect pH: Buffer pH is too low (<6.5). | Verify buffer pH is within the optimal 6.5-7.5 range.[19] | |
| Presence of Unexpected Byproducts | Reaction with Amines: Reaction pH was too high (>7.5). | Ensure the reaction pH does not exceed 7.5. Purify the conjugate using chromatography.[8] |
| Thiazine Formation: Conjugation to an N-terminal cysteine at neutral/basic pH. | Perform the reaction at the lower end of the pH range (~6.5) or consider acetylating the N-terminus.[13][19] |
Conclusion
The thiol-maleimide reaction is a powerful and versatile tool in bioconjugation and drug development.[2] Its high selectivity and efficiency make it an invaluable method for the precise modification of biomolecules.[3] Success hinges on a clear understanding of the Michael addition mechanism and the critical influence of reaction conditions, particularly pH. By carefully controlling the experimental parameters and being mindful of potential side reactions, researchers can effectively leverage this chemistry to its full potential, paving the way for next-generation therapeutics and advanced research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. biotium.com [biotium.com]
- 10. d-nb.info [d-nb.info]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmiweb.com [pharmiweb.com]
- 14. This compound, 34321-81-8 | BroadPharm [broadpharm.com]
- 15. medkoo.com [medkoo.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. This compound, CAS 34321-81-8 | AxisPharm [axispharm.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. benchchem.com [benchchem.com]
- 20. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 21. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 22. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bioacts.com [bioacts.com]
Methodological & Application
Application Notes and Protocols for the Activation of the Terminal Hydroxyl Group of Mal-PEG2-alcohol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unlocking the Potential of Mal-PEG2-alcohol
This compound is a heterobifunctional linker that possesses a maleimide group at one terminus and a hydroxyl group at the other, spaced by a two-unit polyethylene glycol (PEG) chain.[1][2] The maleimide group offers a reactive handle for the specific conjugation to thiol-containing molecules, such as cysteine residues in proteins. The hydrophilic PEG spacer enhances the solubility of the conjugate in aqueous media.[1][2] However, the terminal hydroxyl group, in its native state, is a primary alcohol with limited reactivity towards common functional groups on biomolecules.[3][4] Therefore, to exploit the full potential of this linker in bioconjugation and drug delivery, the activation of the hydroxyl group is a critical first step.[] This activation transforms the inert hydroxyl into a reactive moiety, enabling the covalent attachment of a second molecule of interest and the creation of complex bioconjugates.
This guide provides a detailed overview of the common strategies for activating the hydroxyl group of this compound, complete with step-by-step protocols, mechanistic insights, and practical considerations to ensure successful and reproducible results in your research.
Strategic Selection of Hydroxyl Activation Chemistry
The choice of activation chemistry is dictated by the desired target functional group on the molecule to be conjugated and the required stability of the resulting linkage. The most prevalent and effective strategy involves converting the hydroxyl group into a good leaving group, which can then be readily displaced by a nucleophile.[3] Below, we explore the most common activation methods.
Sulfonate Esters: The Workhorses of Hydroxyl Activation
The formation of sulfonate esters, such as tosylates, mesylates, and tresylates, is a robust and widely adopted method for activating hydroxyl groups.[3][6] These sulfonate esters are excellent leaving groups, rendering the adjacent carbon atom susceptible to nucleophilic attack by amines, thiols, or other nucleophiles.[7][8]
-
Tosylation (p-Toluenesulfonylation): Reacting this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine (TEA) yields a tosylate (Mal-PEG2-OTs).[9][10] Tosylates are stable and highly reactive towards nucleophiles.[7]
-
Mesylation (Methanesulfonylation): Similar to tosylation, mesylation involves the reaction of the alcohol with methanesulfonyl chloride (MsCl) and a base.[11] Mesylates are generally more reactive than tosylates but can be less stable.[8]
-
Tresylation (2,2,2-Trifluoroethanesulfonylation): Activation with tresyl chloride produces a tresylate, which is an exceptionally good leaving group and is particularly effective for conjugation to primary amines on proteins.[6]
Other Activation Strategies
While sulfonate esters are the most common, other methods can be employed depending on the specific application:
-
Oxidation to Aldehydes or Carboxylic Acids: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like Dess-Martin periodinane (DMP).[4] This aldehyde can then participate in reductive amination to couple with primary amines.[12] Further oxidation to a carboxylic acid allows for subsequent activation as an N-hydroxysuccinimide (NHS) ester for reaction with amines.[4][13]
-
Formation of Carbonates: Reagents like N,N'-Disuccinimidyl carbonate (DSC) can activate the hydroxyl group to form a reactive NHS carbonate, which is highly efficient for coupling to amine groups on proteins.[14][15]
Detailed Experimental Protocols
The following protocols provide a general framework. Optimization of reaction conditions, such as molar ratios, reaction times, and temperature, may be necessary for specific applications.
Protocol for Tosylation of this compound
This protocol details the conversion of the terminal hydroxyl group of this compound to a tosylate (Mal-PEG2-OTs).
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine or triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Workflow Diagram:
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C in an ice bath with stirring.
-
Base Addition: Add anhydrous pyridine or triethylamine (1.5 equivalents) to the solution.
-
Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.[16]
-
Reaction: Stir the reaction mixture at 0°C for 2-4 hours, then allow it to warm to room temperature and stir overnight.[16] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, dilute the mixture with DCM and wash with a saturated aqueous solution of NaHCO₃ to neutralize the pyridinium hydrochloride salt.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude Mal-PEG2-OTs.
-
Purification (Optional): If necessary, the product can be further purified by column chromatography on silica gel.
Protocol for Mesylation of this compound
This protocol describes the conversion of the terminal hydroxyl group of this compound to a mesylate (Mal-PEG2-OMs).
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Anhydrous triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Workflow Diagram:
Procedure:
-
Preparation: Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Base Addition: Add triethylamine or DIPEA (1.5 equivalents).[11]
-
Mesylation: Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise.[11]
-
Reaction: Stir the reaction mixture at 0°C for 2-4 hours.[11] Monitor the reaction by TLC.
-
Quenching: After completion, dilute the reaction mixture with water.[11]
-
Extraction: Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.[11]
-
Washing: Combine the organic layers and wash with water and brine.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the desired Mal-PEG2-OMs.[11]
Summary of Reaction Conditions
| Activation Method | Activating Reagent | Base | Solvent | Temperature | Typical Reaction Time |
| Tosylation | p-Toluenesulfonyl chloride (TsCl) | Pyridine, Triethylamine (TEA) | Dichloromethane (DCM) | 0°C to RT | 4-16 hours |
| Mesylation | Methanesulfonyl chloride (MsCl) | Triethylamine (TEA), DIPEA | Dichloromethane (DCM) | 0°C | 2-4 hours |
| Tresylation | 2,2,2-Trifluoroethanesulfonyl chloride | Pyridine | Dichloromethane (DCM) | 0°C to RT | 2-4 hours |
Characterization of Activated Mal-PEG2 Derivatives
Confirmation of successful activation is crucial before proceeding to the conjugation step. The following techniques can be used:
-
Thin Layer Chromatography (TLC): A simple and rapid method to monitor the progress of the reaction by observing the disappearance of the starting material (this compound) and the appearance of a new, typically less polar, product spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to confirm the structure of the activated product. For tosylation, characteristic peaks for the aromatic protons of the tosyl group will appear. For mesylation, a new singlet corresponding to the methyl protons of the mesyl group will be observed.
-
Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the activated product, providing definitive evidence of the successful modification.
Downstream Applications: Bioconjugation
Once the hydroxyl group of this compound is activated (e.g., to Mal-PEG2-OTs or Mal-PEG2-OMs), the linker is ready for conjugation to a second molecule containing a suitable nucleophile. For instance, the activated linker can react with:
-
Primary amines (-NH₂): To form a stable secondary amine linkage.
-
Thiols (-SH): To form a thioether bond.
-
Hydroxyls (-OH): To form an ether linkage.
This two-step approach allows for the sequential and controlled assembly of complex bioconjugates for applications in targeted drug delivery, proteomics, and diagnostics.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Reagents (especially solvents) are not anhydrous. | Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere. |
| Insufficient amount of base. | Use a slight excess of the base (e.g., 1.5 equivalents). | |
| Deactivated sulfonyl chloride. | Use a fresh bottle of the activating reagent. | |
| Multiple spots on TLC | Incomplete reaction or side reactions. | Allow the reaction to run longer or adjust the stoichiometry of the reagents. Consider purification by column chromatography. |
| Hydrolysis of the activated product | Exposure to water during work-up. | Perform the work-up quickly and efficiently. Ensure the organic layer is thoroughly dried before concentration. |
References
- 1. This compound, 34321-81-8 | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. precisepeg.com [precisepeg.com]
- 9. orgosolver.com [orgosolver.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Activated PEG Aldehyde for N-terminal PEGylation [jenkemusa.com]
- 13. EP3950783A1 - Method for producing terminal carboxyl group-containing polyethylene glycol and method for producing activated polyethylene glycol - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. spherotech.com [spherotech.com]
- 16. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for Optimal Mal-PEG2-alcohol Conjugation
Introduction: The Strategic Advantage of Maleimide-PEG Linkers in Bioconjugation
In the landscape of modern biotechnology and pharmaceutical development, the precise and stable covalent linkage of macromolecules is paramount.[1] Among the arsenal of chemical strategies, the reaction between a maleimide and a thiol group stands out for its remarkable selectivity, efficiency, and mild reaction conditions.[1] This makes it a cornerstone of bioconjugation, particularly for the site-specific modification of cysteine residues in proteins and peptides.[2] The Mal-PEG2-alcohol linker represents a sophisticated embodiment of this chemistry, offering a maleimide group for thiol-reactive coupling, a terminal hydroxyl group for further functionalization, and a short, hydrophilic diethylene glycol (PEG2) spacer.[3][4]
This guide provides an in-depth exploration of the this compound linker, detailing the core chemical principles, optimal reaction conditions, and step-by-step protocols to empower researchers, scientists, and drug development professionals in achieving robust and reproducible bioconjugates.
Core Chemistry: The Thiol-Maleimide Michael Addition
The foundational chemistry of this compound conjugation is the Michael addition reaction.[1] In this mechanism, the thiol group (sulfhydryl), typically from a cysteine residue, acts as a nucleophile and attacks one of the carbon atoms in the electron-deficient carbon-carbon double bond of the maleimide ring.[1] This results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[1] This reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5.[2][5] At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[5][6]
The integrated PEG2 spacer, while short, plays a crucial role. Polyethylene glycol (PEG) linkers are known for their hydrophilicity, biocompatibility, and ability to act as a "molecular shield".[7][8] The PEG2 spacer in this compound enhances the aqueous solubility of the linker and the resulting conjugate, which can be particularly beneficial when working with hydrophobic molecules.[3][9][10] This improved solubility can facilitate the conjugation reaction and prevent aggregation.[9]
Visualizing the Reaction Mechanism
Caption: Michael addition of a thiol to this compound.
Critical Parameters for Optimal Conjugation
The success and specificity of the this compound conjugation are critically dependent on several experimental parameters. Careful optimization of these factors is essential to maximize yield and minimize unwanted side reactions.
| Parameter | Optimal Range/Condition | Rationale and Key Considerations |
| pH | 6.5 - 7.5 | This pH range provides an optimal balance between the reactivity of the thiol group (favoring the more nucleophilic thiolate anion, R-S⁻) and the stability of the maleimide ring.[11] Below pH 6.5, the reaction rate slows significantly.[12] Above pH 7.5, the risk of side reactions with primary amines (e.g., lysine residues) increases, and the maleimide group becomes more susceptible to hydrolysis.[5][11] |
| Temperature | 4°C to Room Temperature (20-25°C) | The reaction proceeds efficiently at room temperature.[13] For sensitive biomolecules, performing the reaction at 4°C overnight can be beneficial to maintain their stability.[14] |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | A molar excess of the this compound reagent is generally used to drive the reaction to completion.[13] The optimal ratio should be determined empirically, as it can depend on the steric accessibility of the thiol group.[13] |
| Buffer Composition | Phosphate, HEPES, or Bicarbonate buffers | Use non-nucleophilic buffers.[14] Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT in the final reaction), as they will compete with the target molecule.[14] |
| Additives | 1-5 mM EDTA | The inclusion of a chelating agent like EDTA is recommended to prevent the metal-catalyzed oxidation of thiols to disulfides.[11] |
Potential Side Reactions and Mitigation Strategies
While the maleimide-thiol reaction is highly selective, awareness of potential side reactions is crucial for troubleshooting and ensuring the homogeneity of the final conjugate.
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5.[5][15] This opens the ring to form a maleamic acid derivative that is unreactive towards thiols.[5] To mitigate this, always prepare aqueous solutions of this compound immediately before use and maintain the reaction pH within the optimal range.[6]
-
Reaction with Amines: At pH levels above 7.5, maleimides can react with primary amines, such as the ε-amino group of lysine residues.[5] This loss of selectivity can lead to a heterogeneous product. Strict pH control is the primary strategy to avoid this side reaction.[11]
-
Retro-Michael Reaction (Thiol Exchange): The formed thiosuccinimide bond can be reversible under certain physiological conditions, leading to the transfer of the conjugated molecule to other thiols, such as glutathione in vivo.[2][16] To create a more stable linkage, the thiosuccinimide ring can be hydrolyzed post-conjugation to the corresponding succinamic acid thioether, which is more stable.[5][17]
-
Thiazine Rearrangement: When conjugating to a peptide with an N-terminal cysteine, the N-terminal amine can attack the succinimide ring, leading to a thiazine rearrangement.[18][19] This side reaction is more prominent at neutral or higher pH.[19] If working with an N-terminal cysteine, performing the conjugation at a more acidic pH (e.g., pH 5.0) can suppress this rearrangement.[12][19]
Experimental Protocols
Protocol 1: Preparation and Reduction of Thiol-Containing Proteins
For successful conjugation, cysteine residues involved in disulfide bonds must be reduced to free sulfhydryl (-SH) groups.
Materials:
-
Protein solution (1-10 mg/mL)
-
Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2, with 5 mM EDTA)
-
Reducing agent:
-
Tris(2-carboxyethyl)phosphine (TCEP), or
-
Dithiothreitol (DTT)
-
-
Desalting column (if using DTT)
Procedure:
-
Dissolve the protein in the degassed conjugation buffer to the desired concentration.
-
If using TCEP: Add a 10- to 20-fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature. TCEP does not contain a thiol group and does not need to be removed before adding the maleimide reagent.[20]
-
If using DTT: Add a 10- to 20-fold molar excess of DTT. Incubate for 30-60 minutes at room temperature. Crucially, DTT must be removed before adding this compound, as its thiol groups will compete in the reaction.[20] Remove DTT using a desalting column equilibrated with the degassed conjugation buffer.
Protocol 2: General Conjugation of this compound to a Protein
This protocol outlines a general procedure. The molar ratio of this compound to the protein should be optimized for each specific application.
Materials:
-
Reduced protein solution (from Protocol 1)
-
This compound
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
Procedure:
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).[21]
-
Conjugation Reaction: Add the this compound stock solution to the reduced protein solution to achieve the desired molar excess (a 10- to 20-fold excess is a common starting point).[22] Ensure the final concentration of the organic co-solvent is low (typically <10% v/v) to avoid protein denaturation.[14]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[14] Protect from light if working with light-sensitive molecules.
-
Quenching (Optional): To stop the reaction and cap any unreacted maleimide groups, add a small molecule thiol like L-cysteine to a final concentration of 1-10 mM.[14]
-
Purification: Remove unreacted this compound and quenching reagent by size-exclusion chromatography (SEC), dialysis, or another suitable purification method.[14]
Visualizing the Experimental Workflow
Caption: General workflow for this compound conjugation.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | 1. Hydrolyzed Maleimide: Reagent was exposed to moisture or stored improperly.[22] 2. Oxidized Thiols: Protein thiols re-formed disulfide bonds.[14] 3. Incorrect pH: Reaction buffer pH is outside the optimal 6.5-7.5 range.[14] | 1. Always prepare fresh maleimide stock solutions in anhydrous solvent immediately before use.[14] 2. Ensure buffers are degassed and consider performing the reaction under an inert atmosphere (N₂ or Ar).[14] 3. Carefully prepare and validate the pH of the reaction buffer.[11] |
| Heterogeneous Product | 1. Reaction with Amines: Reaction pH drifted above 7.5.[11] 2. Incomplete Reduction: Not all disulfide bonds were reduced, leading to a mix of conjugated and unconjugated protein. | 1. Maintain strict pH control between 6.5 and 7.5.[11] 2. Optimize the reduction step with a sufficient excess of reducing agent and adequate incubation time. Consider quantifying free thiols (e.g., with Ellman's reagent) before conjugation.[22] |
| Precipitation During Reaction | 1. Poor Solubility: The protein or the resulting conjugate is not soluble under the reaction conditions. 2. High Co-solvent Concentration: Excessive DMSO/DMF denatured the protein. | 1. The PEG2 spacer should aid solubility, but if issues persist, try a lower protein concentration or add solubility enhancers. 2. Keep the final organic co-solvent concentration below 10% (v/v).[14] |
Conclusion
The this compound linker is a versatile and powerful tool for bioconjugation, enabling the creation of well-defined molecular constructs. By understanding the underlying Michael addition chemistry and carefully controlling key reaction parameters—most notably pH—researchers can achieve high conjugation efficiency and specificity.[1] The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the successful application of this valuable reagent in diverse research and development endeavors, from protein labeling to the construction of complex therapeutic modalities like antibody-drug conjugates and PROTACs.[2][23]
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. This compound, 34321-81-8 | BroadPharm [broadpharm.com]
- 4. medkoo.com [medkoo.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. books.rsc.org [books.rsc.org]
- 10. precisepeg.com [precisepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. bachem.com [bachem.com]
- 19. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. lumiprobe.com [lumiprobe.com]
- 22. benchchem.com [benchchem.com]
- 23. medchemexpress.com [medchemexpress.com]
Strategic Conjugation of Mal-PEG2-alcohol to Nanoparticles for Advanced Drug Delivery Systems
An Application Guide and Protocol
Abstract
The surface functionalization of nanoparticles is a cornerstone of modern drug delivery, enhancing biocompatibility, extending circulation times, and enabling targeted therapies. Polyethylene glycol (PEG)ylation is a premier strategy for conferring "stealth" characteristics to nanoparticles, thereby reducing uptake by the reticuloendothelial system (RES).[1][2] This guide provides a comprehensive framework for the covalent attachment of Maleimide-PEG2-alcohol (Mal-PEG2-OH) to thiol-functionalized nanoparticles. We will delve into the mechanistic underpinnings of the highly efficient thiol-maleimide Michael addition reaction, provide a detailed, validated protocol for conjugation and purification, and outline essential characterization techniques to verify the success of the surface modification. This document is intended for researchers and drug development professionals seeking to create stable, biocompatible, and functionalized nanoparticle-based therapeutics.
Introduction: The Rationale for Maleimide-PEG Chemistry
The efficacy of nanoparticle-based drug delivery hinges on the precise control of the nanoparticle's surface chemistry.[3] Unmodified nanoparticles are often hydrophobic and quickly recognized by the immune system, leading to rapid clearance.[4] PEGylation, the process of attaching PEG chains to a surface, creates a hydrophilic, protective layer that sterically hinders the adsorption of opsonin proteins, significantly prolonging systemic circulation and enhancing the probability of accumulation at the target site through the Enhanced Permeability and Retention (EPR) effect.[5]
The Mal-PEG2-alcohol linker is a strategic choice for this purpose due to its heterobifunctional nature:
-
Maleimide Group: This functional group reacts with high specificity and efficiency with sulfhydryl (thiol) groups under mild physiological conditions (pH 6.5-7.5).[6][7] This "click chemistry" reaction proceeds via a Michael addition mechanism to form a stable covalent thioether bond.[8][9]
-
PEG2 Spacer: The short di-ethylene glycol spacer is hydrophilic, enhancing the water solubility of the nanoparticle construct.[10]
-
Terminal Alcohol (-OH): The hydroxyl group provides a versatile handle for subsequent chemical modifications, allowing for the attachment of targeting ligands, imaging agents, or other functional molecules if desired.[11]
This guide will focus on the foundational step: the successful and verifiable conjugation of the this compound linker to a thiolated nanoparticle surface.
The Chemistry: Thiol-Maleimide Michael Addition
The conjugation process is centered on the reaction between the maleimide group of the linker and a thiol group present on the nanoparticle surface.
The reaction proceeds as follows:
-
A nucleophilic thiolate anion (-S⁻), which is in equilibrium with the thiol group (-SH) at a neutral pH, attacks one of the electron-deficient carbons of the maleimide's double bond.[7]
-
This nucleophilic attack results in the formation of a stable succinimidyl thioether linkage.[8]
The reaction is highly chemoselective for thiols within a pH range of 6.5-7.5, where the reaction rate with thiols is approximately 1,000 times faster than with amines.[6][9] This specificity is critical for achieving a homogeneously functionalized nanoparticle population without undesirable side reactions.
Figure 1: Thiol-Maleimide Conjugation Mechanism.
Experimental Protocol: Conjugation of this compound
This protocol is a self-validating system. Success at each stage—nanoparticle thiolation, conjugation, and purification—is confirmed by the characterization methods outlined in Section 4.0.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Purpose |
| Thiol-functionalized Nanoparticles | User-synthesized or Commercial | Substrate for conjugation |
| This compound | BroadPharm, MedKoo | Heterobifunctional PEG linker |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Standard Lab Supplier | Reaction and storage buffer |
| Tris(2-carboxyethyl)phosphine (TCEP) | Standard Lab Supplier | Reducing agent (optional) |
| Degassed, Anhydrous Dimethylformamide (DMF) or DMSO | Standard Lab Supplier | Solvent for dissolving linker |
| Centrifugal Filter Units (e.g., Amicon® Ultra) | MilliporeSigma | Purification of nanoparticles |
| Nitrogen or Argon Gas | Standard Lab Supplier | To create an inert atmosphere |
Pre-Conjugation: Nanoparticle Preparation
The foundational requirement for this protocol is the presence of free thiol groups on the nanoparticle surface. If your nanoparticles are not already thiolated (e.g., gold nanoparticles, thiolated silica, or polymer nanoparticles), you must first introduce these groups. A common method involves modifying surface amine groups with a reagent like N-succinimidyl S-acetylthioacetate (SATA) followed by deacetylation, or using linkers like Traut's Reagent (2-iminothiolane).
Protocol 3.2.1: Reduction of Surface Disulfides (If Necessary) Causality: Thiol groups can oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides. A reduction step ensures the availability of free thiols for conjugation.[7] TCEP is an ideal reducing agent as it is stable, odorless, and does not need to be removed before adding the maleimide linker.
-
Disperse your thiolated nanoparticles in a degassed buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.
-
Flush the reaction vessel with an inert gas (N₂ or Ar) to prevent re-oxidation.
-
Add a 10-fold molar excess of TCEP relative to the estimated number of thiol groups on the nanoparticles.
-
Incubate for 30 minutes at room temperature with gentle mixing. The nanoparticles are now ready for conjugation.
Conjugation Reaction
Protocol 3.3.1: this compound Conjugation Causality: A molar excess of the PEG linker ensures that the reaction proceeds to completion, maximizing the PEGylation of available thiol sites on the nanoparticle surface. The reaction is performed at a neutral pH to optimize the thiol-maleimide reaction rate while minimizing hydrolysis of the maleimide ring.[12]
-
Prepare Linker Stock: Dissolve this compound in a minimal amount of degassed DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Determine Molar Ratio: Calculate the amount of this compound solution needed to achieve a 10- to 20-fold molar excess over the available thiol groups on your nanoparticles.[12]
-
Initiate Reaction: Add the calculated volume of the this compound stock solution to the nanoparticle suspension from step 3.2.1.
-
Incubate: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C under gentle agitation (e.g., on a rotator or shaker).[12] Ensure the vessel remains sealed under an inert atmosphere.
Purification of PEGylated Nanoparticles
Causality: It is critical to remove unreacted this compound and any reaction byproducts, as these can interfere with downstream applications and characterization. Centrifugal filtration is an effective method for separating the larger nanoparticles from smaller, unbound molecules.
-
Transfer the reaction mixture to an appropriate molecular weight cut-off (MWCO) centrifugal filter unit. The MWCO should be chosen to retain your nanoparticles while allowing the small PEG linker to pass through.
-
Centrifuge according to the manufacturer's instructions.
-
Discard the flow-through.
-
Resuspend the nanoparticle pellet in fresh, sterile PBS (pH 7.2).
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound reagents.
-
After the final wash, resuspend the purified PEGylated nanoparticles in the desired buffer for storage and characterization. Store at 4°C.
Characterization and Validation
Verifying the success of PEGylation is essential. A combination of techniques should be used to confirm the covalent attachment of the linker and to assess the properties of the final product.[5][13]
Figure 2: General Experimental Workflow.
| Technique | Parameter Measured | Expected Outcome for Successful Conjugation |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter (Z-average) | An increase in the hydrodynamic diameter due to the attached PEG layer.[13] |
| Zeta Potential Analysis | Surface Charge (mV) | A shift in zeta potential towards neutral. Thiolated surfaces are often negatively charged; PEGylation shields this charge, reducing the magnitude of the potential.[5][14] |
| Size Exclusion Chromatography (SEC-HPLC) | Elution Time / Hydrodynamic Volume | The PEGylated nanoparticles will elute earlier than the un-PEGylated precursors due to their increased size.[15] |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (for AuNPs) | A slight red-shift in the peak absorbance wavelength upon successful surface modification. |
| Proton NMR (¹H NMR) | Chemical Shifts | For rigorous analysis, lyophilized particles can be analyzed. The appearance of characteristic peaks for the ethylene glycol protons (-O-CH₂-CH₂-O-) confirms the presence of PEG.[14] |
Stability and Downstream Considerations
While the thioether bond formed is generally stable, the succinimide ring is susceptible to hydrolysis over time, opening the ring to form a more stable maleamic acid thioether.[16] This hydrolysis can be beneficial, as the ring-opened product is resistant to retro-Michael reactions, which could otherwise lead to de-conjugation in the presence of endogenous thiols like glutathione in vivo.[17][18] For therapeutic applications requiring long-term in vivo stability, purposefully inducing this hydrolysis by incubating the conjugate at a slightly elevated pH (e.g., pH 8.5-9.0) for a few hours post-conjugation can be a valuable stabilization strategy.[16]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Oxidized thiol groups on nanoparticles.- Hydrolyzed maleimide linker.- Incorrect pH of reaction buffer. | - Perform a reduction step with TCEP (Protocol 3.2.1).- Use fresh this compound; dissolve immediately before use.- Ensure reaction buffer pH is between 6.5 and 7.5. |
| Nanoparticle Aggregation | - Insufficient surface charge stabilization.- Inappropriate solvent addition.- Incomplete PEGylation. | - Ensure adequate mixing during the addition of the linker solution.- Add the linker solution dropwise to the nanoparticle suspension.- Increase the molar excess of the PEG linker. |
| No Change in DLS or Zeta Potential | - Conjugation reaction failed.- Insufficient purification of starting material. | - Verify the presence of free thiols on your starting nanoparticles.- Re-evaluate the molar ratios and reaction conditions.- Ensure all unreacted thiolation reagents were removed prior to conjugation. |
References
- 1. Preparation and Characterization of PEG-albumin-curcumin Nanoparticles Intended to Treat Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. This compound, 34321-81-8 | BroadPharm [broadpharm.com]
- 11. medkoo.com [medkoo.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 14. youtube.com [youtube.com]
- 15. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Long-term stabilization of maleimide-thiol conjugates. | Semantic Scholar [semanticscholar.org]
using Mal-PEG2-alcohol in solid-phase peptide synthesis
An In-Depth Guide to the Application of Mal-PEG2-alcohol in Solid-Phase Peptide Synthesis
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of Peptide PEGylation
In the landscape of modern therapeutics, peptides offer remarkable specificity and potency. However, their clinical utility is often hampered by inherent limitations such as rapid renal clearance, susceptibility to proteolytic degradation, and potential immunogenicity.[1] PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, has emerged as a preeminent strategy to overcome these hurdles.[2][3][4] By increasing the hydrodynamic radius of a peptide, PEGylation can dramatically extend its circulatory half-life, enhance its solubility and stability, and mask it from the host immune system.[1][4][5][6][7] This modification has been successfully implemented in numerous FDA-approved drugs, underscoring its transformative impact on drug development.[7]
This guide focuses on a specific, versatile reagent in the PEGylation toolbox: Maleimide-PEG2-alcohol (this compound) . This heterobifunctional linker provides a strategic approach for the site-specific modification of peptides, primarily through the highly efficient and selective thiol-maleimide reaction.[8][9] We will explore the underlying chemistry, provide detailed protocols for its implementation in solid-phase peptide synthesis (SPPS), and discuss critical considerations for characterization and optimization.
The Chemistry of this compound: Precision and Control
The power of this compound lies in its distinct functional ends, connected by a short, hydrophilic diethylene glycol spacer.
-
The Maleimide Group: This moiety is an electrophilic Michael acceptor that exhibits exceptional reactivity towards nucleophilic thiol groups, such as the side chain of a cysteine (Cys) residue.[10] This reaction forms a stable thioether bond. Its key advantage is its chemoselectivity; at a pH range of 6.5-7.5, the reaction with thiols is approximately 1,000 times faster than with amines (e.g., lysine side chains), allowing for precise, directed conjugation.[11][12]
-
The PEG2 Spacer: The short diethylene glycol chain imparts increased water solubility to the linker and the final conjugate without adding significant bulk.[8][] This hydrophilicity is crucial for maintaining the solubility of the peptide during and after conjugation.
-
The Hydroxyl Group: The terminal alcohol (-OH) provides a stable, non-reactive terminus. While it can be used for further derivatization in more complex constructs, for many applications, it simply serves as the endpoint of the linker.[8]
Strategic Workflow: On-Resin vs. Solution-Phase Conjugation
A critical decision in designing your synthesis is when to attach the this compound linker. There are two primary strategies, each with distinct advantages and considerations.
// Nodes start [label="Start: Cysteine-Containing\nPeptide Sequence Design", fillcolor="#FBBC05", fontcolor="#202124"]; spps [label="Fmoc Solid-Phase\nPeptide Synthesis (SPPS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; choice [label="Conjugation Strategy?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// On-Resin Path on_resin [label="On-Resin Conjugation:\nReact Resin-Bound Peptide\nwith this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; cleavage1 [label="Cleavage & Global Deprotection\n(TFA Cocktail)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Solution-Phase Path cleavage2 [label="Cleavage & Global Deprotection\n(TFA Cocktail)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; purify_peptide [label="Purify Crude Peptide\n(RP-HPLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_phase [label="Solution-Phase Conjugation:\nReact Purified Peptide\nwith this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Common End Path purify_conjugate [label="Purify PEGylated Peptide\n(RP-HPLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; characterize [label="Characterization\n(MS, HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; finish [label="Final Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];
// Edges start -> spps; spps -> choice; choice -> on_resin [label=" On-Resin "]; choice -> cleavage2 [label=" Solution-Phase "];
on_resin -> cleavage1; cleavage1 -> purify_conjugate;
cleavage2 -> purify_peptide; purify_peptide -> solution_phase; solution_phase -> purify_conjugate;
purify_conjugate -> characterize; characterize -> finish; } } Caption: Workflow for On-Resin vs. Solution-Phase PEGylation.
Comparison of Conjugation Strategies
| Feature | On-Resin Conjugation | Solution-Phase Conjugation | Causality & Rationale |
| Workflow | Fewer overall steps. | More steps, including an intermediate purification. | On-resin methods integrate conjugation into the SPPS workflow, avoiding isolation of the intermediate peptide. |
| Reagent Excess | Requires a larger excess of this compound. | Can use a smaller excess of the PEG linker. | A large excess is needed on-resin to drive the reaction to completion in the heterogeneous solid-phase environment. |
| Purification | Single final purification of the PEGylated peptide. | Two purifications: one for the crude peptide, one for the conjugate. | Solution-phase requires isolating a pure peptide first to ensure a clean, specific conjugation reaction. |
| Product Purity | May contain un-PEGylated peptide if the reaction is incomplete. | Generally yields a cleaner, more defined final product. | The purity of the starting peptide for solution-phase conjugation directly translates to higher purity of the final product. |
| Ideal For | High-throughput screening, initial discovery. | GMP manufacturing, producing highly pure material for clinical studies. | The choice depends on the desired scale, purity requirements, and cost-effectiveness of the PEG reagent. |
Experimental Protocols
PART 1: Synthesis of the Cysteine-Containing Peptide
This protocol assumes the use of standard Fmoc/tBu solid-phase peptide synthesis (SPPS).[14][15][16]
-
Resin Selection & Swelling: Choose a suitable resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids).[17][18] Swell the resin in an appropriate solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) for 20-30 minutes.[16]
-
Fmoc-SPPS Cycles: Perform the stepwise assembly of amino acids using standard Fmoc chemistry.[19][20] Each cycle consists of:
-
Fmoc Deprotection: Treatment with 20% piperidine in DMF.
-
Washing: Thorough washing with DMF to remove piperidine.
-
Coupling: Activation and coupling of the next Fmoc-protected amino acid using a suitable coupling agent (e.g., HBTU/DIEA or DIC/Oxyma).
-
Washing: Thorough washing with DMF to remove excess reagents.
-
-
Cysteine Incorporation: When incorporating the Cys residue intended for conjugation, use a highly acid-labile protecting group for the thiol, such as Trityl (Trt) or Methoxytrityl (Mmt), if you plan an on-resin conjugation strategy that requires selective deprotection. For solution-phase conjugation, a standard Trt group is sufficient as it will be removed during the final cleavage.
PART 2: Protocol for On-Resin PEGylation
This protocol is performed after the full peptide sequence has been assembled on the resin but before the final cleavage.
-
Selective Cysteine Deprotection (if applicable):
-
If you used a protecting group like Mmt on your target cysteine, you can deprotect it selectively on-resin.
-
Wash the resin-bound peptide with DCM.
-
Treat the resin with a solution of 1-2% Trifluoroacetic Acid (TFA) in DCM with 2-5% Triisopropylsilane (TIS) as a scavenger. Perform this for 2 minutes and repeat 5-10 times, collecting the yellow Mmt-cation containing filtrate each time until the solution runs clear.
-
Neutralize the resin with 10% DIEA in DMF, followed by extensive DMF washes.
-
Self-Validation Check: A small sample of beads can be cleaved and analyzed by MS to confirm the selective removal of the protecting group.
-
-
On-Resin Conjugation Reaction:
-
Reagent Preparation: Immediately before use, prepare a solution of this compound (5-10 equivalents relative to resin loading) in a minimal amount of DMF or NMP.
-
Reaction Setup: Add the this compound solution to the swollen, deprotected peptidyl-resin. The reaction should be performed in a buffer-free, neutral environment.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Monitoring: The reaction can be monitored by taking a few resin beads, cleaving the peptide, and analyzing by LC-MS to check for the mass shift corresponding to the PEGylated product.
-
Washing: After the reaction is complete, thoroughly wash the resin with DMF, followed by DCM, and dry it under vacuum.
-
-
Final Cleavage and Deprotection: Proceed to PART 4 .
PART 3: Protocol for Solution-Phase PEGylation
This protocol begins after the crude Cys-containing peptide has been cleaved from the resin.
-
Initial Peptide Cleavage and Purification:
-
Cleave the peptide from the resin using a standard cleavage cocktail (see PART 4 ).
-
Purify the crude peptide using reverse-phase HPLC (RP-HPLC) to obtain a highly pure, Cys-containing peptide.
-
Characterize the purified peptide by MS to confirm its identity and purity. Lyophilize the pure fractions.
-
-
Solution-Phase Conjugation Reaction:
-
Parameter Optimization: The following conditions are a starting point and should be optimized for each specific peptide.[12]
-
| Parameter | Optimal Range/Ratio | Rationale & Key Considerations |
| pH | 6.5 - 7.5 | Below pH 6.5, the thiol is protonated, slowing the reaction. Above 7.5, maleimide hydrolysis and side reactions with amines increase.[12] |
| Stoichiometry (Maleimide:Thiol) | 1.5:1 to 5:1 | A modest molar excess of the this compound drives the reaction to completion without requiring extensive removal of excess reagent. |
| Temperature | 4°C to 25°C (Room Temp) | The reaction is typically efficient at room temperature. Lower temperatures can be used to minimize potential side reactions for sensitive peptides. |
| Time | 1 - 4 hours | Reaction progress should be monitored by LC-MS to determine the optimal time and avoid degradation. |
-
Final Purification: Purify the PEGylated peptide from the reaction mixture using RP-HPLC to separate the desired product from unreacted peptide and excess linker.
PART 4: Final Cleavage, Precipitation, and Characterization
This section applies to the final step of both workflows.
-
Cleavage from Resin:
-
Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail. A standard, robust cocktail is Reagent K : 95% TFA, 2.5% Water, 2.5% TIS.[21] For peptides containing multiple Cys or Trp residues, a cocktail like Reagent R (TFA/thioanisole/EDT/anisole) may be beneficial.
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).[21] Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin twice with a small amount of fresh TFA and combine the filtrates.[21][22]
-
-
Precipitation and Washing:
-
Slowly add the TFA filtrate to a centrifuge tube containing 8-10 volumes of cold methyl tert-butyl ether (MTBE) or diethyl ether.[21]
-
A white precipitate of the crude peptide should form. Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Characterization of the Final PEGylated Peptide:
-
Purity Analysis: Use analytical RP-HPLC to determine the purity of the final product. The PEGylated peptide will typically have a different retention time than the un-PEGylated precursor.
-
Identity Confirmation: Use Mass Spectrometry (MALDI-TOF or LC-ESI-MS) to confirm the molecular weight of the final conjugate.[5][23][24] The observed mass should correspond to the theoretical mass of the peptide plus the mass of the this compound moiety (C8H11NO4, MW ≈ 185.18 Da).
-
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | Maleimide Hydrolysis: The maleimide ring opened due to high pH or prolonged exposure in aqueous buffer. | Prepare maleimide-PEG solutions immediately before use. Ensure the reaction pH is strictly maintained between 6.5-7.5.[12] |
| Oxidized Thiol: The cysteine thiol formed a disulfide bond (dimer) and is unavailable for reaction. | For solution-phase, consider a brief pre-treatment of the peptide with a mild reducing agent like TCEP, which must then be removed before adding the maleimide. | |
| Multiple Products Observed in MS | Reaction with Other Residues: At pH > 8.0, maleimides can slowly react with primary amines (Lys, N-terminus). | Strictly control the pH to be below 7.5. Lowering the pH to 6.5-7.0 will maximize thiol selectivity. |
| Thiazine Rearrangement: A known side-reaction where the N-terminal amine of a Cys residue attacks the thioether succinimide ring. | This is more prevalent at higher pH. Running the conjugation at a lower pH (e.g., 6.5) can minimize this. The thiazine product has the same mass, so it is detected by HPLC, not MS.[10][25] | |
| Low Peptide Yield After Cleavage | Incomplete Cleavage: Reaction time was insufficient, or the peptide is sterically hindered. | Increase cleavage time to 4 hours. Perform a small-scale trial and re-cleave the resin to check for remaining peptide.[21] |
| Adsorption to Resin: The cleaved peptide is sticking to the resin beads. | Ensure thorough washing of the resin with fresh TFA after the initial filtration.[21] |
References
- 1. pharmtech.com [pharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 4. Conjugates for use in peptide therapeutics: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 7. FDA Approved PEGylated Drugs By 2025 | Biopharma PEG [biochempeg.com]
- 8. This compound, 34321-81-8 | BroadPharm [broadpharm.com]
- 9. PEG Maleimide, Mal-PEG, Maleimide PEG - Maleimide linkers | AxisPharm [axispharm.com]
- 10. bachem.com [bachem.com]
- 11. Maleimide–thiol coupling of a bioactive peptide to an elastin-like protein polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 14. Solid-Phase Peptide Synthesis (SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 15. Solid-Phase Peptide Synthesis (SPPS) for High-Quality Peptides - Creative Peptides [creative-peptides.com]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 18. rsc.org [rsc.org]
- 19. peptide.com [peptide.com]
- 20. peptide.com [peptide.com]
- 21. benchchem.com [benchchem.com]
- 22. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. youtube.com [youtube.com]
Application Note: A Step-by-Step Guide to the Surface Modification of Gold Nanoparticles with Maleimide-PEG2-Alcohol
Abstract
Gold nanoparticles (AuNPs) are foundational materials in nanomedicine, offering a versatile platform for diagnostics and therapeutic delivery.[1][2] Their utility, however, is critically dependent on their surface chemistry, which governs their stability, biocompatibility, and interaction with biological systems.[3][4] This guide provides a comprehensive protocol for the functionalization of gold nanoparticles with a hetero-bifunctional Maleimide-PEG2-Alcohol (Mal-PEG2-OH) linker. This process leverages the robust gold-thiol affinity for stable anchoring of the PEG linker and presents a terminal maleimide group for subsequent, highly specific covalent conjugation to thiol-containing molecules.[4][5][6] The terminal alcohol group offers a further site for potential derivatization. We will delve into the rationale behind each step, from nanoparticle synthesis and purification to the final characterization of the functionalized product, ensuring a self-validating and reproducible workflow for researchers in drug development and nanotechnology.
Introduction: The Rationale for PEGylation and Maleimide Functionalization
Bare gold nanoparticles, typically stabilized by a citrate layer from synthesis, are prone to aggregation in high ionic strength biological media and can be rapidly cleared from circulation by the mononuclear phagocyte system.[7][8] Surface modification with Poly(ethylene glycol) (PEG), or PEGylation, is a gold-standard strategy to overcome these limitations.[3][9][10] The PEG layer creates a hydrophilic shield that sterically hinders protein adsorption (opsonization), thereby enhancing colloidal stability and prolonging in vivo circulation time.[7][8][11]
The choice of a hetero-bifunctional linker like Mal-PEG2-OH is strategic. The thiol end-group (often requiring a protecting group to be removed in situ or used as a disulfide) provides a strong, stable anchor to the gold surface via the well-established gold-thiol bond.[11][12][13] At the other end, the maleimide group is a highly selective electrophile that reacts efficiently with sulfhydryl (thiol) groups under mild, physiological conditions (pH 6.5-7.5) to form a stable thioether bond.[4][5][14][15] This specificity is crucial for the controlled, covalent attachment of biomolecules, such as cysteine-containing peptides or antibodies, for targeted applications.[1][16]
This guide will first detail the synthesis of citrate-stabilized gold nanoparticles, followed by the ligand exchange process to coat them with Mal-PEG2-OH, and finally, the characterization methods to validate the successful surface modification.
Materials and Equipment
Reagents
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Thiol-PEG2-Maleimide (or a disulfide/protected thiol variant)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (if using a disulfide linker)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Ultrapure water (18.2 MΩ·cm)
-
Reagents for characterization (e.g., potassium bromide for FTIR)
Equipment
-
Round-bottom flasks and reflux condenser
-
Heating mantle with stirring capability
-
Magnetic stir bars
-
Volumetric flasks and pipettes
-
High-speed refrigerated centrifuge and centrifuge tubes
-
UV-Vis Spectrophotometer and cuvettes
-
Dynamic Light Scattering (DLS) and Zeta Potential Analyzer
-
Transmission Electron Microscope (TEM)
-
pH meter
Experimental Protocols
This process is divided into two primary stages: the synthesis of the gold nanoparticle core and the subsequent surface modification via ligand exchange.
Stage 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (~20 nm)
The Turkevich method is a classic, robust, and widely used protocol for synthesizing monodisperse, spherical gold nanoparticles.[7] In this reaction, trisodium citrate acts as both a reducing agent for Au(III) ions and a capping agent to stabilize the newly formed nanoparticles.
Protocol Steps:
-
Prepare a 1 mM HAuCl₄ solution and a 38.8 mM trisodium citrate solution in ultrapure water.
-
In a meticulously clean round-bottom flask, bring 50 mL of the 1 mM HAuCl₄ solution to a rolling boil under vigorous stirring using a reflux condenser to maintain constant volume.
-
Rapidly inject 5 mL of the 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.
-
Continue heating and stirring. The solution color will change from pale yellow to colorless, then to grey, and finally to a deep, wine-red color, which indicates the formation of AuNPs.[17]
-
Keep the solution boiling for an additional 15 minutes to ensure the reaction is complete.
-
Allow the solution to cool to room temperature.
-
Characterize the bare AuNPs using UV-Vis, DLS, and TEM as described in Section 4. The nanoparticles can be stored at 4°C for several weeks.
Stage 2: Functionalization with Mal-PEG2-OH via Ligand Exchange
This stage involves displacing the weakly adsorbed citrate ions from the AuNP surface with the thiol-terminated PEG linker. The strong affinity between gold and sulfur drives this reaction, resulting in a stable, PEGylated nanoparticle.[12][13]
Workflow Diagram:
Caption: Workflow for synthesizing and functionalizing gold nanoparticles.
Protocol Steps:
-
Prepare Reagents: Prepare a stock solution of Thiol-PEG2-Maleimide in ultrapure water. The concentration should be calculated to achieve a significant molar excess relative to the AuNPs.
-
PEGylation Reaction: To the citrate-stabilized AuNP solution, add the Thiol-PEG2-Maleimide solution while stirring.
-
Incubation: Allow the mixture to incubate at room temperature for at least 2-4 hours (or overnight at 4°C) with gentle stirring. This provides sufficient time for the ligand exchange to occur.
-
Purification: The removal of excess, unbound PEG linker is crucial.
-
Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 20 minutes for ~20 nm particles).
-
Carefully remove and discard the supernatant, which contains the excess linker.
-
Resuspend the nanoparticle pellet in a clean buffer, such as PBS (pH 7.4), by vortexing and sonicating briefly.
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound reagents.[7]
-
-
Final Resuspension: After the final wash, resuspend the pellet in the desired buffer for storage (e.g., PBS, pH 7.4) or immediate use.
-
Characterization: Characterize the purified Maleimide-PEG AuNPs to confirm successful functionalization (see Section 4).
Characterization and Validation
Each step of the modification process must be validated through analytical techniques to ensure the protocol's success. The following table summarizes the expected outcomes.
| Parameter | Bare AuNPs | Mal-PEG2-OH AuNPs | Characterization Technique | Rationale for Change |
| Surface Plasmon Resonance (λmax) | ~520 nm | 522-528 nm | UV-Vis Spectroscopy | The binding of the PEG layer to the gold surface increases the local refractive index, causing a slight red-shift in the LSPR peak.[18][19][20] |
| Hydrodynamic Diameter (Z-average) | ~25-30 nm | ~30-40 nm | Dynamic Light Scattering (DLS) | The addition of the PEG layer increases the overall hydrodynamic size of the nanoparticle in solution.[8][11][21] |
| Zeta Potential | -30 to -50 mV | -5 to -15 mV | DLS / Zeta Potential Analyzer | Displacement of the negatively charged citrate ions with the more neutral PEG-maleimide linker reduces the net negative surface charge.[22][23][24][25] |
| Colloidal Stability | Aggregates in high salt | Stable in high salt (e.g., 1M NaCl) | UV-Vis / DLS / Visual | The steric hindrance provided by the PEG layer prevents salt-induced aggregation, a key indicator of successful PEGylation.[11][26] |
UV-Visible Spectroscopy
UV-Vis spectroscopy is a rapid and essential tool for characterizing AuNPs.[18][27][28] The localized surface plasmon resonance (LSPR) peak provides information on particle size, shape, and aggregation state.[19] Successful PEGylation should result in a slight red-shift (2-8 nm) of the λmax without significant peak broadening, which would indicate aggregation.[19][20]
Dynamic Light Scattering (DLS) & Zeta Potential
DLS measures the hydrodynamic diameter of the nanoparticles in solution.[21][29][30] An increase in size post-functionalization confirms the presence of the PEG layer.[11] Zeta potential measures the surface charge.[22][23] A significant decrease in the magnitude of the negative charge upon ligand exchange from citrate to the PEG linker is a strong indicator of successful surface modification.[25]
Caption: Logic diagram for validating nanoparticle functionalization.
Troubleshooting and Advanced Considerations
-
Nanoparticle Aggregation: If aggregation (indicated by a color change to purple/blue and significant UV-Vis peak broadening) occurs during functionalization, ensure the pH of the solution is maintained and that the PEG linker solution is added slowly while stirring.
-
Maleimide Stability: The maleimide group can undergo hydrolysis at pH values above 7.5.[31] For long-term storage, it is recommended to keep the functionalized nanoparticles at a neutral or slightly acidic pH (6.5-7.4) and at 4°C. The resulting thioether bond is generally stable.[14][15][32]
-
Role of TCEP: If using a PEG linker with a disulfide bond (e.g., Mal-PEG-S-S-PEG-Mal), a reducing agent like TCEP is required to cleave the disulfide and expose the thiol groups for binding to the gold. However, TCEP can react directly with maleimides.[33][34] Therefore, it is critical to remove any excess TCEP after reduction and before conjugation with a thiol-containing biomolecule.[33] Dithiothreitol (DTT) can also be used, but it must also be removed prior to conjugation.
Conclusion
This application note provides a detailed, validated protocol for the surface modification of gold nanoparticles with Mal-PEG2-OH. By following these steps and understanding the underlying chemical principles, researchers can reliably produce high-quality, functionalized nanoparticles. The resulting platform, with its enhanced stability and reactive maleimide handles, is primed for the covalent attachment of a wide array of biomolecules, paving the way for advanced applications in targeted drug delivery, diagnostics, and bio-imaging.[1][16][35]
References
- 1. Gold Nanoparticles: Construction for Drug Delivery and Application in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. en.pegderivatives.com [en.pegderivatives.com]
- 4. wilhelm-lab.com [wilhelm-lab.com]
- 5. Monovalent maleimide functionalization of gold nanoparticles via copper-free click chemistry - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC05909C [pubs.rsc.org]
- 6. cytodiagnostics.com [cytodiagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PEGylated Gold Nanoparticles Grafted with N-Acetyl-L-Cysteine for Polymer Modification | MDPI [mdpi.com]
- 10. Gold Nanoparticles as Drug Carriers: The Role of Silica and PEG as Surface Coatings in Optimizing Drug Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.fsu.edu [chem.fsu.edu]
- 15. researchgate.net [researchgate.net]
- 16. Gold nanoparticles in delivery applications. | Semantic Scholar [semanticscholar.org]
- 17. krishisanskriti.org [krishisanskriti.org]
- 18. edinburghanalytical.com [edinburghanalytical.com]
- 19. cytodiagnostics.com [cytodiagnostics.com]
- 20. inbs.med.utoronto.ca [inbs.med.utoronto.ca]
- 21. mdpi.com [mdpi.com]
- 22. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. spectroscopyeurope.com [spectroscopyeurope.com]
- 28. Characterization of Gold Nanoparticles by UV-VIS - CD Bioparticles [cd-bioparticles.com]
- 29. Nanoparticle Sizing: Dynamic Light Scattering (DLS) vs TEM Correlation [eureka.patsnap.com]
- 30. wyatt.com [wyatt.com]
- 31. benchchem.com [benchchem.com]
- 32. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. benchchem.com [benchchem.com]
- 34. In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
Application Notes and Protocols for Dual Functionalization Strategies Using Mal-PEG2-Alcohol
Introduction: The Power of Orthogonal Chemistry in Bioconjugation
In the landscape of modern drug development and biological research, the ability to selectively and efficiently link different molecular entities is paramount. Heterobifunctional linkers are central to this endeavor, providing a molecular bridge to create complex architectures such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and functionalized surfaces for diagnostics and biomaterials.[1][2] Among these, Mal-PEG2-alcohol has emerged as a particularly versatile tool. This linker possesses two distinct reactive handles—a maleimide and a primary alcohol—separated by a short, hydrophilic polyethylene glycol (PEG) spacer.[3]
The strategic advantage of this compound lies in the orthogonal reactivity of its functional groups. The maleimide group exhibits high reactivity and selectivity towards thiol (sulfhydryl) groups, typically found in cysteine residues of proteins and peptides.[4][5] This reaction, a Michael addition, proceeds rapidly under mild, physiological conditions (pH 6.5-7.5), forming a stable thioether bond.[6] Concurrently, the terminal hydroxyl group remains inert under these conditions, offering a latent site for a secondary functionalization step. This alcohol can be activated or modified through a variety of well-established chemical transformations, enabling the attachment of a second molecule of interest.[7][8] The PEG2 spacer enhances the aqueous solubility of the linker and the resulting conjugate, a crucial attribute for biological applications.[3][9]
This technical guide provides an in-depth exploration of the dual functionalization strategy employing this compound. We will dissect the underlying chemical principles, present detailed, field-proven protocols for its application in surface immobilization and PROTAC synthesis, and discuss the critical characterization techniques required to validate the resulting bioconjugates.
Core Principles: The Chemistry of this compound
The efficacy of this compound as a heterobifunctional linker is rooted in the distinct chemical reactivity of its two terminal groups.
Thiol-Maleimide Michael Addition: The First Conjugation Step
The primary conjugation reaction leverages the high electrophilicity of the maleimide double bond, which readily reacts with nucleophilic thiol groups.[4] This thiol-Michael addition is considered a "click chemistry" reaction due to its high efficiency, selectivity, and mild reaction conditions.[6]
-
Mechanism: A thiol group, commonly from a cysteine residue in a protein, attacks the electron-deficient double bond of the maleimide ring, resulting in the formation of a stable succinimidyl thioether linkage.[6]
-
pH Dependence: The reaction is most efficient and selective for thiols within a pH range of 6.5 to 7.5.[4] Above pH 7.5, the maleimide can react with primary amines, such as the side chain of lysine, leading to a loss of selectivity.[4]
-
Redox State: It is critical to ensure that the target thiol groups are in their reduced, free sulfhydryl form. Cysteine residues in proteins often form disulfide bonds, which are unreactive towards maleimides.[5] Therefore, a reduction step using reagents like TCEP (tris(2-carboxyethyl)phosphine) is often necessary prior to conjugation.[5]
Alcohol Functionalization: The Second Conjugation Step
The terminal primary alcohol of this compound is relatively unreactive, allowing for its preservation during the initial thiol-maleimide conjugation. This hydroxyl group can then be activated or converted into other functional groups for the second conjugation step. Common strategies include:
-
Activation to an NHS Ester: The alcohol can be reacted with N,N'-disuccinimidyl carbonate (DSC) to form a highly reactive N-hydroxysuccinimide (NHS) carbonate. This activated ester can then efficiently react with primary amines to form a stable carbamate linkage.[10]
-
Conversion to a Carboxylic Acid: The alcohol can be oxidized to a carboxylic acid, which can then be coupled to an amine using standard carbodiimide chemistry (e.g., with EDC and NHS).
-
Conversion to an Alkyl Halide: The alcohol can be converted to an alkyl halide (e.g., an iodide or bromide), which can then be used in nucleophilic substitution reactions.
The choice of the secondary functionalization strategy depends on the nature of the second molecule to be conjugated.
Application 1: Surface Immobilization of a Thiol-Containing Peptide
This protocol details the covalent immobilization of a cysteine-containing peptide onto a primary amine-functionalized surface using this compound as a linker. This is a common strategy in the development of biosensors and protein microarrays.[11][12]
Experimental Workflow
Caption: Workflow for peptide immobilization using this compound.
Protocol 1A: Activation of this compound to Mal-PEG2-Acid
This preliminary step is necessary to enable the reaction with the amine-functionalized surface.
Materials:
-
This compound
-
Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in DCM.
-
Cool the solution in an ice bath.
-
Slowly add Jones reagent to the solution with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench with isopropanol.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Mal-PEG2-acid by silica gel column chromatography.
Protocol 1B: Surface Activation and Peptide Immobilization
Materials:
-
Amine-functionalized glass slides or microplate
-
Mal-PEG2-acid
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Cysteine-containing peptide
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 10 mM EDTA
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
Procedure:
-
Surface Activation: a. Prepare a solution of Mal-PEG2-acid, EDC, and NHS in Activation Buffer. A typical molar ratio is 1:2:5 (acid:EDC:NHS). b. Immerse the amine-functionalized surface in the activation solution and incubate for 1-2 hours at room temperature with gentle agitation. c. Wash the surface thoroughly with PBST and then with deionized water.
-
Peptide Immobilization: a. Dissolve the cysteine-containing peptide in Conjugation Buffer. If the peptide has disulfide bonds, pre-treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature. b. Apply the peptide solution to the maleimide-activated surface and incubate for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber. c. Wash the surface extensively with PBST to remove any unbound peptide.
-
Blocking: a. To prevent non-specific binding in subsequent assays, block any remaining reactive sites by incubating the surface with Blocking Buffer for 1 hour at room temperature. b. Wash the surface with PBST and deionized water. The surface is now ready for use.
Application 2: Synthesis of a PROTAC Molecule
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.[13] this compound is an excellent linker for PROTAC synthesis, allowing for the sequential conjugation of a POI-binding ligand and an E3 ligase ligand.[14]
Experimental Workflow
Caption: Synthetic scheme for a PROTAC using this compound.
Protocol 2: Modular PROTAC Synthesis
This protocol describes a general strategy for synthesizing a PROTAC where the POI ligand contains a thiol group and the E3 ligase ligand has a primary amine.
Materials:
-
Thiol-containing POI ligand
-
This compound
-
Amine-containing E3 ligase ligand (e.g., a pomalidomide derivative)
-
Reaction Buffer: PBS, pH 7.2, with 10 mM EDTA
-
Organic solvents: DMF, DCM
-
Oxidizing agent (e.g., Dess-Martin periodinane or Jones reagent)
-
Coupling reagents: EDC, NHS, or HATU/DIPEA
-
Purification: Reversed-phase HPLC (RP-HPLC)
Procedure:
-
Step 1: Conjugation of POI Ligand to this compound a. Dissolve the thiol-containing POI ligand and a 1.2-fold molar excess of this compound in a mixture of Reaction Buffer and a co-solvent like DMF to ensure solubility. b. Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS. c. Upon completion, purify the product (Ligand1-PEG2-alcohol) by RP-HPLC.
-
Step 2: Oxidation of the Alcohol a. Dissolve the purified Ligand1-PEG2-alcohol in an appropriate anhydrous organic solvent (e.g., DCM). b. Add the oxidizing agent (e.g., Dess-Martin periodinane) and stir at room temperature. Monitor the reaction by LC-MS. c. Once the oxidation is complete, quench the reaction and work up to isolate the crude Ligand1-PEG2-acid.
-
Step 3: Coupling of the E3 Ligase Ligand a. Dissolve the crude Ligand1-PEG2-acid and a 1.1-fold molar excess of the amine-containing E3 ligase ligand in anhydrous DMF. b. Add coupling reagents (e.g., HATU and DIPEA) and stir the reaction at room temperature for 4-16 hours. Monitor by LC-MS. c. Upon completion, purify the final PROTAC molecule by RP-HPLC.
Characterization of Bioconjugates
Thorough characterization is essential to confirm the successful synthesis and purity of the bioconjugates.[15][16] A combination of analytical techniques is typically required.[17][18]
| Analytical Technique | Information Provided |
| Mass Spectrometry (MS) | Confirms the molecular weight of the final conjugate, allowing for verification of successful conjugation of both molecules.[16] |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the conjugate and can be used to separate the final product from starting materials and byproducts.[15] |
| Size-Exclusion Chromatography (SEC) | Useful for analyzing protein conjugates, as it separates molecules based on their hydrodynamic radius, which increases upon PEGylation.[16] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, confirming the formation of the expected covalent bonds. |
| UV-Vis Spectroscopy | Can be used to quantify the concentration of protein or other chromophore-containing molecules in the conjugate. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency (Maleimide Reaction) | Incomplete reduction of disulfide bonds. | Increase the concentration or incubation time with the reducing agent (e.g., TCEP). |
| pH of the reaction buffer is outside the optimal range (6.5-7.5). | Prepare fresh buffer and verify the pH. | |
| Hydrolysis of the maleimide group. | Use freshly prepared or properly stored this compound. | |
| Non-specific Binding (Surface Immobilization) | Insufficient blocking. | Increase the concentration of the blocking agent or the incubation time. |
| Hydrophobic interactions. | Include a non-ionic detergent (e.g., Tween-20) in the washing buffers. | |
| Low Yield (PROTAC Synthesis) | Incomplete oxidation or coupling reactions. | Optimize reaction times, temperatures, and reagent stoichiometry. Ensure anhydrous conditions for coupling reactions. |
| Degradation of the product during purification. | Adjust HPLC conditions (e.g., gradient, pH of mobile phase). |
Conclusion
The dual functionalization strategy using this compound offers a robust and versatile platform for the synthesis of complex bioconjugates. By leveraging the orthogonal reactivity of the maleimide and alcohol groups, researchers can achieve controlled, stepwise conjugation of diverse molecular entities. The protocols and principles outlined in this guide provide a solid foundation for the successful implementation of this powerful technology in a wide range of applications, from fundamental research to the development of novel therapeutics and diagnostics.
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. This compound, 34321-81-8 | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. bachem.com [bachem.com]
- 7. medkoo.com [medkoo.com]
- 8. benchchem.com [benchchem.com]
- 9. Applications of PEG Products [jenkemusa.com]
- 10. benchchem.com [benchchem.com]
- 11. Highly stable protein immobilization via maleimido-thiol chemistry to monitor enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Surface modification of siliceous materials using maleimidation and various functional polymers synthesized by reversible addition-fragmentation chain transfer polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. frontiersin.org [frontiersin.org]
- 16. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
Application Note & Protocol: Optimizing Reaction Buffer pH for Mal-PEG2-alcohol Thiol Conjugation
<
Introduction: The Critical Role of pH in Precision Bioconjugation
The conjugation of molecules to proteins, peptides, and other biomolecules is a fundamental technique in modern biotechnology and pharmaceutical development. Among the most reliable and widely adopted strategies is the reaction between a maleimide and a thiol, often from a cysteine residue. This method is prized for its high specificity, efficiency under mild conditions, and the formation of a stable thioether bond.[1][2] This application note provides an in-depth guide to understanding and optimizing a critical parameter for this reaction: the pH of the reaction buffer. Specifically, we will focus on the conjugation of Mal-PEG2-alcohol, a versatile linker containing a maleimide group for thiol conjugation and a hydroxyl group for further derivatization.[3][4] Mastering pH control is paramount to maximizing conjugation yield, ensuring selectivity, and minimizing undesirable side reactions.
The Underlying Chemistry: A Tale of Two Nucleophiles
The maleimide-thiol reaction proceeds via a Michael addition mechanism.[2][5] In this reaction, the nucleophilic thiolate anion (R-S⁻) attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring, forming a stable thiosuccinimide linkage.[1][] The concentration of the reactive thiolate anion is directly dependent on the pH of the solution, as the thiol group (with a typical pKa around 8.5) must be deprotonated to become nucleophilic.[2]
However, the thiol is not the only nucleophile present. At higher pH values, the primary amine groups on lysine residues and the N-terminus of proteins can also become deprotonated and react with the maleimide.[7][8] Furthermore, the maleimide ring itself is susceptible to hydrolysis, a reaction that is accelerated by increasing pH.[9][10][11] This hydrolysis opens the ring to form a maleamic acid derivative, which is unreactive towards thiols.[1][11] Therefore, selecting the optimal reaction buffer pH is a delicate balance between promoting the desired thiol reaction and preventing competing side reactions.
Visualizing the Reaction and Its Pitfalls
To better understand the interplay of these reactions, the following diagram illustrates the primary conjugation pathway and the key pH-dependent side reactions.
Caption: Key reaction pathways in maleimide chemistry.
The Optimal pH Window: Balancing Reactivity and Selectivity
For the vast majority of maleimide-thiol conjugations, the optimal pH range is between 6.5 and 7.5 .[1][7][8]
-
Below pH 6.5: The concentration of the reactive thiolate anion is significantly reduced because the thiol group remains protonated. This leads to a dramatic decrease in the reaction rate.[2]
-
Within pH 6.5-7.5: This range provides an excellent compromise. The thiol is sufficiently deprotonated for an efficient reaction, and the maleimide group exhibits high chemoselectivity for thiols over amines. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2][7]
-
Above pH 7.5: The reaction with primary amines becomes a significant competing side reaction, leading to a loss of selectivity and the formation of heterogeneous products.[2][7] Additionally, the rate of maleimide hydrolysis increases substantially, inactivating the reagent before it can conjugate with the target thiol.[7][11]
| pH Range | Thiol Reactivity | Amine Reactivity | Maleimide Hydrolysis | Recommendation |
| < 6.5 | Very Low | Negligible | Very Low | Not Recommended (Slow Reaction) |
| 6.5 - 7.5 | Optimal | Low | Low | Highly Recommended |
| > 7.5 | High | Significant | High | Not Recommended (Loss of Selectivity & Reagent Inactivation) |
Protocol: Conjugation of a Thiol-Containing Molecule with this compound
This protocol provides a general guideline. Optimization of molar ratios and reaction times may be necessary for specific applications.
Materials and Reagents
-
Thiol-containing molecule (e.g., protein, peptide)
-
This compound
-
Conjugation Buffer: Thiol-free buffer, pH 6.5-7.5 (e.g., 100 mM Phosphate Buffer, HEPES, or PBS). It is critical to ensure the buffer is free of any extraneous thiols (e.g., from DTT) or primary amines (e.g., Tris) that could compete in the reaction.[11][12]
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) for the reduction of disulfide bonds. TCEP is recommended as it does not contain a thiol and therefore does not need to be removed prior to conjugation.[13]
-
Solvent for Maleimide: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[11][12]
-
Degassing equipment (e.g., vacuum, nitrogen or argon gas)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Experimental Workflow
Caption: General workflow for maleimide-thiol conjugation.
Step-by-Step Procedure
-
Prepare the Thiol-Containing Molecule:
-
Dissolve the thiol-containing molecule in the degassed conjugation buffer (pH 6.5-7.5) to a concentration of 1-10 mg/mL.[14]
-
Rationale: Degassing the buffer by bubbling with an inert gas (e.g., nitrogen, argon) or applying a vacuum is crucial to prevent the oxidation of free thiols to disulfide bonds, which are unreactive with maleimides.[12][13][15]
-
-
Reduction of Disulfide Bonds (Optional):
-
If the molecule contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP to the solution.[13][14]
-
Rationale: TCEP is a thiol-free reducing agent, allowing the reduction to be performed in the same pot as the conjugation without the need for a separate removal step.[16]
-
-
Prepare the this compound Stock Solution:
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[11][12]
-
Rationale: Maleimide reagents are susceptible to hydrolysis in aqueous solutions.[7][9] Preparing the stock solution in an anhydrous organic solvent and adding it to the reaction mixture just before conjugation minimizes this inactivation.
-
-
Conjugation Reaction:
-
Add the desired molar excess (typically 10-20 fold) of the this compound stock solution to the solution of the thiol-containing molecule.[12][15]
-
Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C.[15] The optimal time should be determined empirically.
-
Protect the reaction from light if working with light-sensitive molecules.[17]
-
-
Purification of the Conjugate:
Troubleshooting and Considerations
-
Low Conjugation Yield:
-
Verify pH: Ensure the reaction buffer is within the optimal 6.5-7.5 range.[11]
-
Fresh Reagents: Use a freshly prepared solution of this compound. Hydrolysis of the maleimide is a common cause of failure.[11][14]
-
Incomplete Reduction: Ensure complete reduction of disulfide bonds by optimizing the TCEP concentration and incubation time.[13]
-
Thiol Oxidation: Work with thoroughly degassed buffers to prevent re-oxidation of thiols.
-
-
N-terminal Cysteine Conjugation:
-
When conjugating to a peptide with an unprotected N-terminal cysteine, a side reaction leading to a thiazine rearrangement can occur, especially at neutral or higher pH.[18][19]
-
To suppress this, consider performing the conjugation at a more acidic pH (e.g., pH 5) to keep the N-terminal amine protonated and less nucleophilic.[8][18]
-
-
Conjugate Stability:
-
The thiosuccinimide linkage formed can undergo a retro-Michael reaction, especially in the presence of other thiols.[9]
-
For applications requiring high in-vivo stability, it is possible to hydrolyze the thiosuccinimide ring to a stable succinamic acid thioether by briefly raising the pH to 8.5-9.0 post-conjugation and purification.[1][13]
-
Conclusion
The successful conjugation of this compound to thiol-containing biomolecules is critically dependent on the careful control of the reaction buffer pH. By maintaining a pH between 6.5 and 7.5, researchers can ensure high selectivity for thiols, achieve efficient conjugation kinetics, and minimize side reactions such as maleimide hydrolysis and reaction with primary amines. Adherence to the principles and protocols outlined in this guide will enable the reliable and reproducible synthesis of well-defined bioconjugates for a wide range of applications in research, diagnostics, and therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound, 34321-81-8 | BroadPharm [broadpharm.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. benchchem.com [benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 16. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. biotium.com [biotium.com]
- 18. bachem.com [bachem.com]
- 19. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mal-PEG2-Alcohol & Maleimide Group Stability
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Mal-PEG2-alcohol. This guide is designed to provide you with in-depth technical assistance to ensure the stability of the maleimide group in your this compound reagent, leading to successful and reproducible experimental outcomes. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to help you navigate the nuances of working with this valuable linker.
Understanding the Challenge: The Hydrolysis of the Maleimide Group
The maleimide group is a cornerstone of bioconjugation, prized for its high reactivity and specificity towards thiol groups (sulfhydryls) found in cysteine residues of proteins and peptides. This reaction, a Michael addition, proceeds efficiently under mild, physiological conditions. However, the electrophilic nature of the maleimide ring also makes it susceptible to hydrolysis, a reaction with water that opens the ring to form a non-reactive maleamic acid derivative. This process is irreversible and renders the this compound incapable of conjugating to your target molecule, leading to low yields and wasted reagents.
This guide will provide a comprehensive overview of the factors influencing maleimide hydrolysis and practical strategies to prevent it during storage, handling, and your conjugation reactions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our team receives regarding the stability of this compound.
Q1: What is the primary cause of maleimide group inactivation?
The primary cause of inactivation is hydrolysis. The maleimide ring can be attacked by water molecules, leading to the opening of the ring and the formation of an unreactive maleamic acid.[1] This reaction is particularly accelerated at neutral to high pH.[2]
Q2: What is the optimal pH for working with this compound?
For the thiol-maleimide conjugation reaction, the optimal pH range is between 6.5 and 7.5.[3][4][5][6] In this window, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the rate of hydrolysis is minimized.[7] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[2][5]
Q3: What happens if the pH is outside the optimal range?
-
Below pH 6.5: The rate of the conjugation reaction slows down significantly because the thiol group is predominantly in its protonated form, which is less nucleophilic.[3][7]
-
Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis.[3][4] Additionally, a competing side reaction with primary amines (e.g., from lysine residues) becomes more prominent, leading to a loss of selectivity.[5][7]
Q4: How should I store my this compound?
Proper storage is critical to maintaining the reactivity of your this compound.
-
Solid Form: Store the lyophilized powder at -20°C in a desiccated environment, protected from light.[8][9] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[8]
-
Stock Solutions: Prepare stock solutions in a dry, aprotic (anhydrous) solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[8][10] These stock solutions should be stored at -20°C for up to one month, protected from light.[8][9] Avoid repeated freeze-thaw cycles.
Q5: Can I prepare aqueous solutions of this compound in advance?
It is strongly recommended to prepare aqueous solutions of maleimide-containing reagents immediately before use.[3][5] If temporary aqueous storage is unavoidable, use a slightly acidic buffer (pH 6.0-6.5) at 4°C for very short periods.[8][9]
Troubleshooting Guide: Low Conjugation Yield
Encountering low or no conjugation efficiency can be frustrating. This troubleshooting guide will help you identify and resolve common issues.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugate Formation | Hydrolysis of this compound | - Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before your experiment.[4] - Ensure your reaction buffer is strictly within the pH 6.5-7.5 range.[4] - Avoid prolonged storage of this compound in aqueous solutions.[4] |
| Oxidation of Thiol Groups on Biomolecule | - Degas all buffers to remove dissolved oxygen.[4] - Consider performing the conjugation reaction under an inert atmosphere (e.g., nitrogen or argon).[4] - Ensure complete reduction of any disulfide bonds in your protein using a suitable reducing agent like TCEP.[4] | |
| Incorrect Buffer Composition | - Use non-nucleophilic buffers such as phosphate, HEPES, or bicarbonate buffers.[4] - Avoid buffers containing primary amines (e.g., Tris) or thiols.[4] | |
| Insufficient Molar Excess of this compound | - Optimize the molar ratio of this compound to your biomolecule. A 10- to 20-fold molar excess is a common starting point.[3][4] | |
| Precipitation During Reaction | Poor Solubility of Reagents | - Dissolve the this compound in a minimal amount of anhydrous DMSO or DMF before adding it to the reaction mixture.[4] - Keep the final concentration of the organic co-solvent in the reaction mixture low (typically below 10% v/v) to avoid denaturation of your biomolecule.[4] |
| Heterogeneous Product | Side Reactions | - Maintain the reaction pH between 6.5 and 7.5 to minimize reactions with amines.[4] - Purify the conjugate promptly after the reaction to remove unreacted reagents and byproducts.[4] |
Experimental Protocols
To ensure the highest chance of success, follow these detailed protocols for handling and using your this compound.
Protocol 1: Preparation of this compound Stock Solution
-
Equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10-50 mM).
-
Dissolution: Gently vortex or pipette up and down to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C, protected from light. For optimal results, use the stock solution within one month.
Protocol 2: General Maleimide Conjugation to a Thiol-Containing Protein
-
Protein Preparation: Ensure your protein is in a suitable buffer at the desired concentration. If your protein contains disulfide bonds that need to be conjugated, they must first be reduced to free sulfhydryl (-SH) groups. Tris(2-carboxyethyl)phosphine (TCEP) is a recommended reducing agent as it does not contain thiols and does not need to be removed before conjugation.[11]
-
Buffer Preparation: Prepare a reaction buffer with a pH between 6.5 and 7.5 (e.g., phosphate-buffered saline, PBS). Degas the buffer to remove dissolved oxygen.
-
Initiation of Conjugation: Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-20 fold).[2]
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, protected from light.[2][3] Gentle mixing can be beneficial.
-
Quenching (Optional): To stop the reaction and cap any unreacted maleimide groups, you can add a small molecule containing a thiol, such as L-cysteine or β-mercaptoethanol.[4]
-
Purification: Remove excess, unreacted this compound and other reaction components by size-exclusion chromatography (e.g., a desalting column) or dialysis.[3]
Visualizing the Chemistry: Reaction and Hydrolysis
To better understand the processes involved, the following diagrams illustrate the key chemical transformations.
Caption: Desired conjugation vs. undesired hydrolysis of the maleimide group.
Post-Conjugation Stability: A Deeper Look
While preventing hydrolysis of the unreacted this compound is crucial, the stability of the newly formed thiosuccinimide linkage in the conjugate is also an important consideration. This linkage can undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to deconjugation.[6][10]
To enhance the long-term stability of the conjugate, a controlled hydrolysis of the thiosuccinimide ring can be performed after the conjugation and purification steps.[3][12] This ring-opening reaction forms a succinamic acid thioether, which is more stable and resistant to the retro-Michael reaction.[6][12] This can be achieved by incubating the purified conjugate at a slightly basic pH (e.g., pH 8.0-9.0) for a few hours.[3][8]
Caption: Post-conjugation stabilization through controlled ring hydrolysis.
By understanding and controlling the factors that influence maleimide stability, you can significantly improve the efficiency and reproducibility of your experiments with this compound. For further assistance, please do not hesitate to contact our technical support team.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Side Reactions of Maleimide-PEG Linkers with Primary Amines
Introduction
Welcome to the technical support center for Mal-PEG2-alcohol and related maleimide-based linkers. This compound is a heterobifunctional linker designed for the precise covalent modification of biomolecules.[1][2] Its maleimide group is engineered for highly efficient and specific conjugation to sulfhydryl groups (thiols), typically found on cysteine residues, via a Michael addition reaction.[3][4] This reaction is a cornerstone of modern bioconjugation, enabling the synthesis of antibody-drug conjugates (ADCs), PEGylated proteins, and functionalized surfaces.[3][5]
However, the high reactivity of the maleimide group, while advantageous, can also lead to unintended side reactions, primarily with primary amines. This guide provides an in-depth analysis of these side reactions, offering field-proven insights, troubleshooting strategies, and validated protocols to help you achieve clean, efficient, and reproducible conjugations. Our goal is to empower you, the researcher, to understand the causality behind these reactions and implement self-validating systems for robust experimental design.
Section 1: The Core Principles of Maleimide Reactivity
The utility of maleimide chemistry hinges on its chemoselectivity. Under optimal conditions, the reaction with a thiol is approximately 1,000 times faster than with a primary amine, ensuring high specificity.[4][6][7][8] However, this selectivity is critically dependent on the reaction environment, most notably the pH.
The primary competing reactions for a maleimide group are:
-
Reaction with Primary Amines: Nucleophilic attack by unprotonated primary amines (e.g., lysine side chains, N-termini) on the maleimide's double bond.
-
Hydrolysis: Reaction with water or hydroxide ions, which opens the maleimide ring to form a non-reactive maleamic acid derivative.[8][9]
The interplay between these reactions is governed by pH, as it dictates the protonation state of the reacting species.
Caption: Competing reaction pathways for this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to control during maleimide conjugation?
A: The pH of the reaction buffer is, without question, the most critical parameter.[4] The optimal pH range for a selective maleimide-thiol reaction is between 6.5 and 7.5.[6][7][10] Within this window, you achieve an excellent balance between a fast reaction rate with thiols while minimizing side reactions with amines and hydrolysis.[4]
Q2: Why does the reaction with primary amines become a problem at higher pH?
A: The reactivity of both thiols and amines depends on their being in a deprotonated, nucleophilic state.
-
Thiols (pKa ~8.5) exist in sufficient concentration as the highly reactive thiolate anion (R-S⁻) in the pH 6.5-7.5 range to drive the reaction forward efficiently.[4]
-
Primary amines (pKa >9) are predominantly in their protonated, non-nucleophilic ammonium form (R-NH₃⁺) at pH 7.5 and below. As the pH rises above 7.5, a significant portion of the amine population becomes deprotonated (R-NH₂), turning them into potent nucleophiles that can compete with thiols for the maleimide.[8][10][11]
Q3: I prepared my this compound in buffer and left it on the bench for a few hours, but now the conjugation yield is very low. What happened?
A: Your maleimide reagent has likely hydrolyzed. The maleimide ring is susceptible to hydrolysis, a process that accelerates significantly with increasing pH.[8] This reaction opens the ring to form a maleamic acid, which is unreactive towards thiols, thereby reducing your conjugation efficiency.[10][11]
-
Causality: Storing maleimide reagents in aqueous solutions, especially at neutral or alkaline pH, is not recommended.[8][12]
-
Best Practice: Always prepare fresh stock solutions of maleimide reagents in a compatible, anhydrous organic solvent like DMSO or DMF immediately before use.[6][7]
Q4: What buffers should I absolutely avoid, and which are recommended?
A: The key is to use a non-nucleophilic buffer.
-
Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with maleimide chemistry as they will directly compete in the reaction.[6][13]
-
Recommended: Use buffers such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffers within the pH 6.5-7.5 range.[6]
Q5: My final conjugate is unstable and seems to lose its payload in plasma stability assays. Is this related to a side reaction?
A: Yes, this is a well-documented phenomenon related to the stability of the thioether bond itself. The bond formed between a maleimide and a thiol can undergo a retro-Michael reaction , especially in the presence of other thiols (like glutathione, which is abundant in vivo).[9][14] This can lead to the transfer of your payload to other molecules, a critical issue for applications like ADCs.[12][15]
-
Solution: The stability of the conjugate can be dramatically increased by hydrolyzing the succinimide ring after the initial conjugation is complete.[12][16] This is typically achieved by incubating the conjugate in a buffer at a slightly basic pH (e.g., pH 8-9) for a few hours. The resulting ring-opened structure is much more stable and far less prone to the retro-Michael reaction.[16]
Q6: I am conjugating to an N-terminal cysteine and see an unexpected product with the same mass. What could this be?
A: You are likely observing a thiazine rearrangement . This side reaction is specific to conjugations involving an N-terminal cysteine.[17] The free N-terminal amine of the cysteine attacks the newly formed succinimide ring, causing a molecular rearrangement to a highly stable six-membered thiazine structure.[9][17] This reaction is also promoted by neutral to basic pH. To avoid this, perform the conjugation at a slightly more acidic pH (e.g., 6.5) or protect the N-terminal amine if possible.[17]
Section 3: Troubleshooting Guide
This guide addresses common issues encountered during conjugation experiments. The logical flow helps diagnose the root cause and provides actionable solutions.
Caption: A logical workflow for troubleshooting common maleimide conjugation issues.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low or No Conjugate Formation | 1. Hydrolyzed Maleimide Reagent: The maleimide ring has opened due to moisture, rendering it inactive.[7] | Prepare Fresh Reagents: Always dissolve solid this compound in an anhydrous solvent (DMSO, DMF) immediately before adding it to your aqueous reaction buffer.[6] This minimizes the time the maleimide is exposed to water before it can react with the target thiol. |
| 2. Oxidized Thiols: The target sulfhydryl groups on the protein have formed disulfide bonds (either intra- or intermolecularly) and are not available for reaction. | Reduce Disulfide Bonds: Treat your protein with a non-thiol reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to conjugation. TCEP does not need to be removed before adding the maleimide. Degas all buffers to remove dissolved oxygen, which can promote re-oxidation.[6] | |
| 3. Incorrect Reaction pH: The pH is too low (<6.5), resulting in a very slow reaction rate due to the low concentration of the reactive thiolate anion.[9][10] | Validate Buffer pH: Ensure your reaction buffer is accurately prepared and maintained within the optimal 6.5-7.5 range.[9] Use a calibrated pH meter. | |
| Product is a Heterogeneous Mixture | 1. Reaction with Primary Amines: The pH of the reaction buffer is too high (>7.5), causing the maleimide to lose its selectivity and react with lysine residues.[9][10] | Strict pH Control: Maintain the reaction pH strictly within the 6.5-7.5 range.[9][10] This ensures the reaction remains highly chemoselective for thiols. Analyze products by mass spectrometry to identify unexpected mass additions corresponding to one or more linker conjugations. |
| 2. Incompatible Buffer: Use of an amine-containing buffer (e.g., Tris) has resulted in the buffer molecule conjugating to the linker.[6] | Use a Non-Nucleophilic Buffer: Switch to a recommended buffer like PBS or HEPES.[6] |
Section 4: Key Experimental Protocols
These protocols provide a validated framework for your experiments. Always optimize stoichiometry and reaction times for your specific system.
Protocol 1: Standard Protocol for Conjugating this compound to a Thiol-Containing Protein
This protocol is designed to maximize the yield of the desired thioether conjugate while minimizing side reactions.
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme)
-
This compound
-
Conjugation Buffer: 1x PBS (Phosphate-Buffered Saline) with 1 mM EDTA, pH 7.2, degassed.
-
Reducing Agent (if needed): TCEP-HCl solution (100 mM stock in water).
-
Reagent Solvent: Anhydrous DMSO.
-
Quenching Solution: L-cysteine (100 mM stock in Conjugation Buffer).
-
Purification system (e.g., size-exclusion chromatography (SEC) column).
Procedure:
-
Protein Preparation (Reduction Step - if necessary):
-
Dissolve the protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced, add TCEP to a final concentration of 10-20 fold molar excess over the protein.
-
Incubate at room temperature for 30-60 minutes. The protein is now ready for conjugation without removing the TCEP.[11]
-
-
Maleimide Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. Vortex to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold excess of maleimide over available thiols is a common starting point).[7]
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight, with gentle mixing and protected from light.[7]
-
-
Quenching Reaction:
-
To stop the reaction and cap any unreacted maleimide groups, add the Quenching Solution (L-cysteine) to a final concentration of 1-10 mM.[6]
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and quenching reagent by size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE, UV-Vis spectroscopy, and Mass Spectrometry to confirm conjugation and determine the degree of labeling.
-
Protocol 2: Control Experiment to Detect Amine Reactivity
This experiment is designed to validate the pH-dependent selectivity of your maleimide reagent.
Materials:
-
Amine-rich, thiol-free protein (e.g., Bovine Serum Albumin - BSA, which has many lysines and one capped cysteine) or a poly-L-lysine peptide.
-
This compound
-
Buffer A: 1x PBS, pH 7.2
-
Buffer B: 1x PBS, pH 8.5
-
Anhydrous DMSO
-
LC-MS system for analysis
Procedure:
-
Set up Reactions: Prepare two separate reaction vials.
-
Vial A: Dissolve the amine-rich protein in Buffer A (pH 7.2) to 1 mg/mL.
-
Vial B: Dissolve the amine-rich protein in Buffer B (pH 8.5) to 1 mg/mL.
-
-
Add Maleimide: Prepare a fresh 10 mM stock of this compound in DMSO. Add a 20-fold molar excess to both Vial A and Vial B.
-
Incubate: Let both reactions proceed for 4 hours at room temperature.
-
Analysis:
-
Take a sample from each vial and analyze directly by LC-MS.
-
Expected Outcome: The mass spectrum from Vial A (pH 7.2) should show predominantly the mass of the unconjugated protein. The spectrum from Vial B (pH 8.5) is expected to show a distribution of masses corresponding to the protein plus one, two, three, or more additions of the this compound, demonstrating the loss of selectivity and reaction with primary amines at elevated pH.[8][10]
-
Section 5: Data Summary Table
This table summarizes the critical pH-dependent effects on maleimide reactions, providing a quick reference for experimental design.
| pH Range | Primary Target | Reaction Rate with Thiols | Selectivity for Thiols | Competing Side Reactions |
| < 6.5 | Thiol | Very Slow | High | Minimal; reaction kinetics are significantly reduced.[10] |
| 6.5 - 7.5 | Thiol | Optimal | Very High | Minimal; this is the recommended range. [6][7][10] |
| > 7.5 | Thiol & Amine | Fast | Decreasing | Significant reaction with primary amines. [8][10] Loss of selectivity leads to heterogeneous products. |
| > 8.0 | Thiol & Amine | Fast | Low | Rapid maleimide hydrolysis. [10] Significantly reduced yield due to reagent degradation. |
References
- 1. This compound, 34321-81-8 | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mal-PEG2-Alcohol Conjugations
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on optimizing the stoichiometry of Maleimide-PEG2-alcohol conjugations to thiol-containing molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring a robust and reproducible conjugation strategy.
Core Principles: The Importance of Stoichiometry in Mal-PEG2-Alcohol Conjugations
The reaction between a maleimide and a thiol group is a highly specific Michael addition reaction that forms a stable thioether bond.[1] In the context of this compound, the maleimide group is the reactive handle for conjugation to a thiol-containing molecule (e.g., a protein with a cysteine residue), while the alcohol terminus is available for potential further derivatization.[2][3][4][5] The short PEG2 linker provides a hydrophilic spacer, which can be beneficial for the solubility of the resulting conjugate.[2]
Optimizing the stoichiometry, or the molar ratio of the this compound to the thiol-containing molecule, is critical for controlling the outcome of the conjugation reaction. An incorrect stoichiometry can lead to a heterogeneous mixture of products, including unreacted starting materials and molecules with varying degrees of PEGylation, which can complicate purification and compromise the efficacy of the final conjugate.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to my thiol-containing molecule to start with?
A common starting point for the conjugation of maleimide-PEG reagents to thiol-containing proteins is a 10- to 20-fold molar excess of the maleimide reagent.[8][9][10] For smaller molecules like peptides, a lower excess of 2:1 to 5:1 may be sufficient.[11][12][13] However, the optimal ratio is highly dependent on the specific reactants and should be determined empirically. For sterically hindered thiol sites, a higher excess of the maleimide reagent may be necessary to drive the reaction to completion.[9]
Q2: How does the stoichiometry affect the final product distribution?
The molar ratio of reactants directly influences the composition of the reaction mixture.
-
Low this compound to thiol ratio: This may result in incomplete conjugation, leaving a significant amount of unreacted thiol-containing molecules.
-
High this compound to thiol ratio: This can drive the reaction to completion, but may lead to a large excess of unreacted this compound, which will need to be removed during purification. In cases where the target molecule has multiple thiol groups, a high molar excess of the maleimide reagent can lead to multiple PEG chains being attached to a single molecule.
Q3: What is the optimal pH for this compound conjugation and how does it relate to stoichiometry?
The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[1][8][9] Within this range, the reaction is highly selective for thiols over other nucleophilic groups like amines.[1] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[8][9]
-
Below pH 6.5: The reaction rate slows down as the thiol is less likely to be in its reactive thiolate anion form.[9]
-
Above pH 7.5: The maleimide group becomes more susceptible to hydrolysis, and side reactions with amines become more prevalent, leading to a loss of selectivity.[8][9] Maintaining the optimal pH is crucial for ensuring that the stoichiometry you've chosen is effective and that the reaction is specific.
Q4: My thiol-containing molecule has disulfide bonds. How does this impact stoichiometry considerations?
Maleimides react with free sulfhydryl (-SH) groups, not with disulfide bonds. If your molecule contains disulfide bonds, they must be reduced to free thiols before conjugation. A common reducing agent is Tris(2-carboxyethyl)phosphine (TCEP), which is effective over a wide pH range and does not need to be removed before adding the maleimide reagent.[9] The presence of a reducing agent like TCEP is generally compatible with the maleimide-thiol reaction.[14] After reduction, it is important to accurately quantify the number of free thiols to determine the correct stoichiometry for the conjugation reaction.
Q5: How can I confirm the stoichiometry of my final conjugate?
Several analytical techniques can be used to determine the degree of PEGylation and confirm the stoichiometry of your conjugate:
-
Mass Spectrometry (e.g., MALDI-TOF or LC-MS): This is a powerful tool to determine the molecular weight of the conjugate, which will increase with each added PEG chain.[15]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of a molecule, leading to an earlier elution time on an SEC column. This can be used to separate PEGylated species from un-PEGylated ones.[6][15][][17]
-
Reverse-Phase HPLC (RP-HPLC): For smaller molecules like peptides, RP-HPLC can often resolve species with different numbers of PEG chains.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller molecules, 1H NMR can be used to determine the average degree of PEGylation by comparing the integration of signals from the PEG chain to signals from the parent molecule.[15][18]
Troubleshooting Guide
This section addresses common issues encountered when optimizing the stoichiometry of this compound conjugations.
Issue 1: Low Conjugation Efficiency Despite Using a Molar Excess of this compound
Question: I am using a 20-fold molar excess of this compound, but my analytical results show a large amount of unreacted thiol-containing molecule. What could be the problem?
Answer: Low conjugation efficiency can be due to several factors, even with a theoretical excess of the maleimide reagent. Here's a systematic approach to troubleshooting this issue:
-
Maleimide Hydrolysis: The maleimide group on your this compound is susceptible to hydrolysis, especially in aqueous solutions at pH > 7.5, which renders it unreactive.[19]
-
Solution: Always prepare your this compound solution fresh in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before use. Avoid storing maleimide reagents in aqueous solutions.[19]
-
-
Oxidized Thiols: The thiol groups on your target molecule may have re-oxidized to form disulfide bonds, making them unavailable for conjugation.
-
Solution: Ensure your buffers are degassed to remove oxygen. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). If you performed a reduction step, ensure that the conditions are sufficient to maintain the reduced state of the thiols. The inclusion of a chelating agent like EDTA can help by sequestering metal ions that can catalyze oxidation.[9]
-
-
Inaccurate Quantification of Reactants: The concentrations of your stock solutions of the thiol-containing molecule or the this compound may be incorrect.
-
Solution: Re-quantify your starting materials. For thiol-containing molecules, you can use an Ellman's assay to determine the concentration of free thiols.[20] For the this compound, ensure it has been stored correctly and weigh it out accurately for stock solution preparation.
-
-
Steric Hindrance: The thiol group on your molecule may be in a sterically hindered environment, making it difficult for the this compound to access it.
Issue 2: Heterogeneous Product Mixture with Multiple PEGylated Species
Question: My molecule has multiple potential thiol conjugation sites, and I'm getting a mix of mono-, di-, and tri-PEGylated products. How can I control the stoichiometry to favor a single species?
Answer: Achieving a specific degree of PEGylation on a molecule with multiple thiol sites requires careful control of the reaction stoichiometry.
-
Limiting the Molar Ratio of this compound: To favor mono-PEGylation, you can use a sub-stoichiometric amount of this compound (e.g., 0.8 equivalents) relative to the number of available thiols. This will leave some unreacted thiol-containing molecules, but it will increase the proportion of the mono-PEGylated product.
-
Driving the Reaction to Completion: To achieve a fully PEGylated product, you will need to use a significant molar excess of this compound for each available thiol site.
-
Purification is Key: In most cases, it is difficult to achieve a single PEGylated species through reaction control alone. A robust purification strategy is essential to isolate the desired product. Techniques like ion-exchange chromatography (IEX) can be effective at separating species with different numbers of PEG chains, as the PEG chains can shield the surface charge of the molecule.[6][][17]
Issue 3: Difficulty in Removing Excess this compound After the Reaction
Question: I've used a large excess of this compound to drive my reaction to completion, but now I'm struggling to remove the unreacted PEG reagent. What are the best purification strategies?
Answer: Removing excess small molecule reagents is a common challenge in bioconjugation. Here are some effective methods:
-
Size-Exclusion Chromatography (SEC): This is one of the most effective methods for separating the larger PEGylated conjugate from the smaller, unreacted this compound.[6][][17]
-
Dialysis or Ultrafiltration: Using a membrane with an appropriate molecular weight cutoff (MWCO) can effectively remove the small this compound while retaining the larger conjugate.[]
-
Reverse-Phase HPLC (RP-HPLC): For smaller conjugates, RP-HPLC can be a high-resolution method for separating the product from excess reagent.[6]
Visualizations and Data Presentation
Workflow for Optimizing Conjugation Stoichiometry
Caption: A general workflow for optimizing the stoichiometry of this compound conjugations.
Maleimide-Thiol Conjugation Reaction
Caption: The Michael addition reaction of a thiol to a maleimide forms a stable thioether bond.
Table 1: Recommended Starting Molar Ratios for Stoichiometry Optimization
| Target Molecule | Recommended Starting Molar Excess of this compound to Thiol | Expected Outcome with Optimal Ratio | Potential Issues |
| Protein (>10 kDa) | 10:1 to 20:1[8][10] | High conjugation efficiency, minimal unreacted protein. | Requires efficient removal of excess PEG reagent. |
| Peptide (<10 kDa) | 2:1 to 5:1[11][12][13] | Good balance between conjugation efficiency and ease of purification. | May require further optimization for sterically hindered thiols. |
| Small Molecule | 1.5:1 to 3:1 | High conversion to the desired conjugate. | Stoichiometry is critical to avoid complex product mixtures. |
Experimental Protocols
Protocol: Small-Scale Stoichiometry Optimization for this compound Conjugation to a Thiol-Containing Protein
This protocol outlines a general procedure for determining the optimal molar ratio of this compound to a thiol-containing protein.
Materials:
-
Thiol-containing protein
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2 (degassed)
-
TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride (if reduction is needed)
-
Quenching Solution: 1 M L-cysteine in water
-
Analytical instruments (e.g., LC-MS, SDS-PAGE, SEC-HPLC)
Procedure:
-
Protein Preparation and Thiol Quantification:
-
If your protein has disulfide bonds, dissolve it in the degassed Conjugation Buffer and add a 10-fold molar excess of TCEP. Incubate at room temperature for 30-60 minutes.[8]
-
Determine the free thiol concentration of your protein solution using a thiol quantification assay such as the Ellman's test.[20]
-
-
Preparation of this compound Stock Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
-
Set up Stoichiometry Test Reactions:
-
In separate microcentrifuge tubes, aliquot your protein solution.
-
Add the this compound stock solution to each tube to achieve a range of molar ratios (e.g., 1:1, 5:1, 10:1, and 20:1 of this compound to protein thiols). Ensure the final concentration of DMSO or DMF is below 10% (v/v) to avoid protein denaturation.
-
-
Conjugation Reaction:
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Solution to a final concentration of 1-10 mM to react with any excess maleimide.
-
-
Analysis of Conjugation Efficiency:
-
Analyze a small aliquot from each reaction tube using an appropriate analytical method (e.g., LC-MS, SDS-PAGE, or SEC-HPLC) to determine the extent of conjugation and the product distribution at each molar ratio.[15]
-
-
Determine Optimal Stoichiometry:
-
Based on the analytical results, select the molar ratio that provides the best balance of high conjugation yield and minimal side products for your specific application.
-
-
Scale-up and Purification:
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 34321-81-8 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dspace.library.uu.nl [dspace.library.uu.nl]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 17. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Prevent Disulfide Bond Reformation During Conjugation
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of bioconjugation. Specifically, we will address a critical challenge: preventing the reformation of disulfide bonds after reduction. Uncontrolled disulfide bond reformation can lead to low conjugation yields, product heterogeneity, and instability. This resource provides in-depth, experience-based troubleshooting advice and detailed protocols to help you achieve stable and homogenous conjugates.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during conjugation workflows that involve disulfide bond reduction.
Issue 1: Low or No Conjugation Efficiency
Question: I'm observing a low yield of my desired conjugate. What are the primary causes related to disulfide bonds, and how can I improve my conjugation efficiency?
Answer: Low conjugation efficiency often stems from the insufficient availability of reactive thiol groups or their rapid reoxidation. To troubleshoot this, a systematic approach is required.
Root Causes & Solutions:
-
Incomplete Disulfide Bond Reduction: The generation of free thiols is the foundational step. If reduction is incomplete, you will have fewer sites for conjugation.
-
Verification: Before proceeding to conjugation, quantify the free thiols. Ellman's reagent (DTNB) is a reliable method for this purpose.[1]
-
Optimization: The choice and concentration of the reducing agent are critical.[1]
-
TCEP (tris(2-carboxyethyl)phosphine): Often the preferred choice as it is odorless, stable, and effective over a broad pH range (1.5-8.5).[1][2][3] Crucially, it does not contain a thiol group itself, meaning it doesn't need to be removed before adding a maleimide reagent.[1][2]
-
DTT (dithiothreitol): A powerful reducing agent, but its activity is optimal at a pH greater than 7.[1][2] Being a thiol-containing compound, excess DTT must be removed prior to conjugation to prevent it from competing with your target molecule.[1][2]
-
-
-
Thiol Re-oxidation: Once formed, free thiols are susceptible to re-oxidation, especially in the presence of oxygen or metal ions.[1] This reverts them to disulfide bonds, rendering them unavailable for conjugation.
-
Degas Buffers: Remove dissolved oxygen from all buffers by vacuum or by sparging with an inert gas like nitrogen or argon.[1]
-
Use Chelating Agents: Include a chelating agent like EDTA (1-5 mM) in your reaction buffers.[1] EDTA sequesters divalent metal ions (e.g., Ca²⁺, Mg²⁺) that can catalyze thiol oxidation.[4][5]
-
-
Disulfide Scrambling: This occurs when the correct disulfide bonds are broken and then incorrectly reformed, leading to misfolded or inactive proteins.[1]
-
pH Control: Alkaline conditions (pH > 8) can promote disulfide bond scrambling.[1][6][7][8] Performing the reduction and conjugation at a slightly acidic to neutral pH (6.5-7.5) can minimize this.[1]
-
Immediate Conjugation: Proceed with the conjugation step as quickly as possible after reduction to "cap" the free thiols and prevent them from reforming incorrect disulfide bonds.[1]
-
Issue 2: Product Heterogeneity
Question: My final product is a mix of different species, leading to a lack of homogeneity. How can I address this?
Answer: Product heterogeneity is a significant challenge in cysteine-based conjugation. It often arises from non-selective reduction and disulfide scrambling.
Strategies for Improving Homogeneity:
-
Controlled Reduction: The goal is often to selectively reduce the more accessible interchain disulfide bonds (e.g., in the hinge region of an antibody) while leaving the structurally important intrachain disulfides intact.[1]
-
Gentle Reducing Agents: Consider using milder reducing agents like 2-mercaptoethylamine (2-MEA) or carefully titrating the concentration of stronger agents like TCEP or DTT.[1]
-
Reaction Conditions: Optimize reaction time and temperature to favor the reduction of the desired disulfide bonds.
-
-
Antibody Isoforms (Specifically for IgG2): Be aware that IgG2 antibodies exist in different disulfide isoforms (A, A/B, and B), which can impact the kinetics of reduction and contribute to heterogeneity.[1][6][7]
Issue 3: Instability of the Final Conjugate
Question: My purified conjugate appears to be unstable, showing signs of aggregation or degradation over time. What could be the cause?
Answer: Conjugate instability can be linked to the reversibility of the linkage chemistry and the overall biophysical properties of the final product.
Troubleshooting Conjugate Instability:
-
Thiol-Maleimide Linkage Instability: The thioether bond formed between a thiol and a maleimide can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione in serum, leading to deconjugation.[9][10][11][12]
-
Hydrolysis of the Thiosuccinimide Ring: The stability of the maleimide-thiol adduct can be enhanced by hydrolysis of the succinimide ring. This can be promoted by extended incubation in buffered solution.[10][12]
-
Alternative Chemistries: Explore alternative thiol-reactive chemistries that form more stable linkages, such as those based on iodoacetamides or bis-alkylating reagents that rebridge the disulfide bond.[9][13]
-
Experimental Protocols & Methodologies
Protocol 1: Selective Reduction of Antibody Interchain Disulfide Bonds
This protocol provides a general framework for the selective reduction of interchain disulfide bonds in an IgG antibody, a common step in the preparation of antibody-drug conjugates (ADCs).
-
Buffer Preparation: Prepare a reaction buffer (e.g., phosphate-buffered saline, PBS) containing 1-5 mM EDTA. Degas the buffer thoroughly by sparging with nitrogen or argon for at least 15-20 minutes.
-
Antibody Preparation: Adjust the antibody concentration to 1-10 mg/mL in the degassed reaction buffer.[14]
-
Reducing Agent Preparation: Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the degassed reaction buffer.
-
Reduction Reaction: Add a 10-fold molar excess of TCEP to the antibody solution.[] Incubate the reaction at room temperature for 30-60 minutes.[13]
-
Removal of Excess Reducing Agent (if using DTT): If DTT is used, it is crucial to remove the excess immediately after reduction using a desalting column or dialysis to prevent interference with the subsequent conjugation step.[16] For TCEP, this step is often not required.[2]
Protocol 2: Capping of Free Thiols with a Maleimide Reagent
This protocol outlines the immediate capping of the newly generated free thiols to prevent reoxidation and ensure stable conjugation.
-
Maleimide Reagent Preparation: Dissolve the maleimide-functionalized molecule (e.g., a fluorescent dye or drug-linker) in a suitable solvent like DMSO to a concentration of 10 mM.[]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the maleimide reagent to the reduced antibody solution.[16]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature in the dark, with gentle mixing.[13][] The reaction should be performed promptly after the reduction step.[1]
-
Quenching: Quench the reaction by adding a thiol-containing molecule like N-acetylcysteine or 2-mercaptoethanol to react with any excess maleimide reagent.[13][16]
-
Purification: Purify the resulting conjugate using size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted reagents and byproducts.[][16]
Diagrams of Key Processes
Caption: Workflow for successful thiol-based bioconjugation.
Caption: Factors promoting disulfide reformation and corresponding preventative strategies.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale | Reference(s) |
| Reaction pH | 6.5 - 7.5 | Minimizes disulfide scrambling which is favored at alkaline pH. | [1] |
| EDTA Concentration | 1 - 5 mM | Sequesters metal ions that catalyze thiol oxidation. | [1][4] |
| Reducing Agent (TCEP) | 10-fold molar excess | Ensures complete reduction of target disulfide bonds. | [] |
| Conjugation Reagent | 5 to 20-fold molar excess | Drives the conjugation reaction to completion. | [16] |
| Antibody Concentration | 1 - 10 mg/mL | Optimal concentration for efficient conjugation. | [14] |
Analytical Techniques for Verification
To ensure the success of your reduction and conjugation strategy, it is essential to employ appropriate analytical techniques.
-
Ellman's Assay (DTNB): Quantifies the concentration of free thiol groups post-reduction to confirm the efficiency of this step.[1]
-
SDS-PAGE (Reduced vs. Non-reduced): A difference in electrophoretic mobility between reduced and non-reduced samples can indicate the presence of disulfide bonds.[17]
-
Mass Spectrometry (MS): Provides definitive confirmation of correct disulfide bond mapping and the success of the conjugation by identifying the mass of the final product.[18][19][20][21]
-
Hydrophobic Interaction Chromatography (HIC): Can be used to separate different drug-to-antibody ratio (DAR) species, providing insight into the homogeneity of the conjugate.[22]
By implementing these strategies and protocols, researchers can overcome the common hurdles associated with disulfide bond reformation, leading to more reliable and reproducible bioconjugation outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. agscientific.com [agscientific.com]
- 3. goldbio.com [goldbio.com]
- 4. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evidence of disulfide bond scrambling during production of an antibody-drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence of disulfide bond scrambling during production of an antibody-drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. creativepegworks.com [creativepegworks.com]
- 11. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 16. benchchem.com [benchchem.com]
- 17. Analysis of Disulfide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What Methods Are Used for Identification and Quantitative Analysis of Disulfide Bonds in Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 20. researchgate.net [researchgate.net]
- 21. rapidnovor.com [rapidnovor.com]
- 22. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Steric Hindrance in Mal-PEG2-Alcohol Conjugation: A Technical Guide
Welcome to the Technical Support Center for optimizing your maleimide-thiol conjugation reactions. This guide is specifically designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on a critical factor often impacting conjugation efficiency: steric hindrance . Here, we will delve into the mechanistic underpinnings of how molecular crowding affects the conjugation of Mal-PEG2-alcohol to thiol-containing molecules and provide field-proven troubleshooting strategies to overcome these challenges.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the role of steric hindrance in this compound conjugation.
Q1: What is steric hindrance in the context of this compound conjugation?
A1: Steric hindrance refers to the spatial arrangement of atoms or bulky chemical groups at or near the reaction sites that impede the chemical reaction.[1][2] In the case of this compound conjugation, this can manifest in two primary ways:
-
On the Thiol-Containing Molecule: Bulky groups near the target cysteine's thiol group can physically block the maleimide from accessing it. This is particularly common in large proteins where the target cysteine may be partially buried within the three-dimensional structure.[1]
-
On the Conjugation Partner: While this compound itself is relatively small, if it's being conjugated to a large or complex molecule, the surrounding structure can hinder the approach of the thiol.
Q2: How does the short PEG2 linker in this compound contribute to steric hindrance issues?
A2: The "PEG2" in this compound indicates a short polyethylene glycol linker of two ethylene glycol units.[3][4][5] While this linker provides hydrophilicity, its short length offers limited spatial separation between the maleimide reactive group and the molecule it is attached to.[2] If the conjugation sites on both molecules are sterically crowded, this short linker may not be sufficient to overcome the physical barrier, leading to low conjugation efficiency.[1][2]
Q3: What is the optimal pH for this compound conjugation, and how does it relate to steric hindrance?
A3: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[6][7][8][9][10] Within this range, the reaction is highly chemoselective for the thiol group over amine groups (like those on lysine residues).[6][7][8][9][10] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[6][7][10]
While pH doesn't directly alter the physical bulk of molecules, operating outside the optimal range can exacerbate issues that mimic or worsen the effects of steric hindrance:
-
pH > 7.5: The maleimide ring becomes increasingly susceptible to hydrolysis, rendering it inactive.[6][7][9][10][11][12][13][14] This loss of active reagent can be mistaken for low efficiency due to steric hindrance. Additionally, side reactions with amines become more prevalent, leading to a heterogeneous product mixture.[6][7][9][10]
-
pH < 6.5: The reaction rate slows significantly because the thiol group is less likely to be in its more reactive deprotonated thiolate form.[7][9][10]
Q4: Can increasing the molar ratio of this compound overcome steric hindrance?
A4: To some extent, yes. Increasing the molar excess of the this compound reagent can help drive the reaction forward, especially when steric hindrance is a limiting factor.[1][8][10] A common starting point is a 10- to 20-fold molar excess of the maleimide reagent.[8][10][15] However, for highly hindered systems, this ratio may need to be empirically optimized.[1][16] It's important to note that an excessive amount of the PEG reagent can complicate downstream purification.
Troubleshooting Guide: Low Conjugation Efficiency
This guide provides a systematic approach to diagnosing and resolving common issues related to low conjugation efficiency, with a focus on steric hindrance.
Problem: Low or no detectable conjugation of this compound to my thiol-containing molecule.
Potential Cause 1: Steric Hindrance at the Conjugation Site
-
Is your target thiol accessible? For proteins, cysteine residues can be buried within the folded structure.
-
Solution: Consider partial, controlled denaturation of the protein to expose the thiol group. This is an advanced technique and must be carefully optimized to allow for subsequent refolding and retention of biological activity.[1]
-
-
Is the this compound linker long enough? The short PEG2 linker may not be sufficient to bridge the gap between sterically crowded molecules.
Potential Cause 2: Inactive Reagents (Mimicking Steric Hindrance Effects)
-
Has the maleimide group hydrolyzed? The maleimide ring is susceptible to hydrolysis in aqueous solutions, especially at pH levels above 7.5, rendering it unreactive.[6][7][10][17][18]
-
Are the thiol groups on your target molecule oxidized? Thiol groups can oxidize to form disulfide bonds, which are unreactive with maleimides.[7][8][19]
-
Solution: Ensure your buffers are degassed to remove oxygen.[7][8] Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[7][8] If your protein contains disulfide bonds that need to be cleaved, use a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).[15][17][18] If using a thiol-containing reducing agent like DTT, it must be removed before adding the maleimide reagent.[7][15][17]
-
Potential Cause 3: Suboptimal Reaction Conditions
-
Is your reaction pH within the optimal range of 6.5-7.5?
-
Is the stoichiometry of your reactants optimized?
| Parameter | Recommendation | Rationale | Reference(s) |
| pH | 6.5 - 7.5 | Balances thiol reactivity and maleimide stability; minimizes side reactions with amines. | [6],[7],[8],[9],[10] |
| This compound Molar Excess | 10-20 fold (starting point) | Drives the reaction to completion, especially with steric hindrance. | [15],[8],[1],[10], |
| Solvent for Stock Solution | Anhydrous DMSO or DMF | Prevents premature hydrolysis of the maleimide group. | [7],[17],[18],[10] |
| Buffers | Degassed phosphate, HEPES, or Tris | Removes oxygen to prevent thiol oxidation. Avoid thiol-containing buffers. | [15],[7], |
| Additives | 1-5 mM EDTA | Chelates metal ions that can catalyze thiol oxidation. | [7],[2] |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | Allows sufficient time for the reaction to proceed to completion. | [7],[18],[10] |
Experimental Protocols
Protocol 1: General this compound Conjugation
This protocol provides a general procedure for conjugating this compound to a thiol-containing protein.
-
Protein Preparation:
-
Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4) to a concentration of 1-10 mg/mL.[8][18]
-
If reduction of disulfide bonds is necessary, add a 10-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.[7][18] Remove excess TCEP using a desalting column equilibrated with the conjugation buffer.[17]
-
-
Maleimide Reagent Preparation:
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-20 fold).[10][18] Add the stock solution dropwise while gently stirring.[10]
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, protected from light if the maleimide is fluorescently labeled.[7][10][18]
-
-
Quenching (Optional):
-
Purification:
Protocol 2: Assessing Conjugation Efficiency with SDS-PAGE
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a straightforward method to visualize the results of a conjugation reaction.[20][21]
-
Sample Preparation: Mix a small aliquot of the reaction mixture with a non-reducing Laemmli sample buffer.[21]
-
Heat Denaturation: Heat the sample at 95°C for 5 minutes.[21]
-
Gel Electrophoresis: Load 10-20 µg of the protein sample per well on an appropriate percentage polyacrylamide gel.
-
Visualization: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
Analysis: The conjugated protein will have a higher molecular weight than the unconjugated protein, resulting in a slower migration and a band shift on the gel.[20] The presence and intensity of the shifted band relative to the unconjugated protein band provide a qualitative or semi-quantitative measure of conjugation efficiency.[21]
Visualizing the Impact of Steric Hindrance
Caption: Impact of Steric Hindrance on Conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, 34321-81-8 | BroadPharm [broadpharm.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound, CAS 34321-81-8 | AxisPharm [axispharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. dspace.library.uu.nl [dspace.library.uu.nl]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Challenges of Maleimide Conjugate Stability
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in understanding and mitigating stability issues related to maleimide-based conjugates. This guide focuses on the retro-Michael reaction, a common challenge encountered with Maleimide-PEG conjugates, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you with the scientific understanding and practical tools necessary to ensure the integrity and efficacy of your bioconjugates.
Introduction: The Duality of the Maleimide-Thiol Adduct
Maleimide-based reagents, such as Mal-PEG2-OH, are invaluable tools in bioconjugation, prized for their high reactivity and specificity towards thiol groups found in cysteine residues of proteins and peptides.[1] This specificity allows for the precise construction of complex biomolecules, including antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes.[1][2] The core of this chemistry is the Michael addition reaction, which rapidly forms a stable thioether bond between the maleimide and a thiol.[3]
However, the resulting thiosuccinimide linkage, while robust, is not impervious to degradation. It exists in a delicate balance between stability and reversibility. The primary pathway of degradation is the retro-Michael reaction , a process that can lead to deconjugation and compromise the integrity of your molecule.[4][5] This guide will illuminate the mechanisms behind this reaction and provide actionable strategies to fortify your conjugates.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of maleimide conjugates.
Q1: What is the retro-Michael reaction and why is it a significant concern?
A1: The retro-Michael reaction is the reversal of the initial Michael addition used to form the bond between a maleimide and a thiol.[5] This reaction breaks the thioether bond, leading to the deconjugation of your payload (e.g., a drug, dye, or PEG chain).[5] In a biological environment, the released maleimide can then react with other abundant thiols, such as glutathione or albumin, leading to off-target effects and a loss of therapeutic efficacy for antibody-drug conjugates (ADCs).[5][6] This "payload migration" is a critical issue in drug development, as it can lead to reduced efficacy and potential off-target toxicity.[4][7]
Q2: I'm working with a Mal-PEG2-alcohol conjugate. How does the retro-Michael reaction affect it?
A2: This is a crucial point of clarification. Maleimides are highly selective for reaction with thiols (sulfhydryl groups, -SH).[3] The reaction with alcohols (-OH) is generally not favored under typical bioconjugation conditions. At a neutral pH of 7, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, and the reaction with alcohols is even less favorable.[3] Therefore, if you are using a this compound reagent, the conjugation and subsequent retro-Michael reaction will be occurring at a thiol site on your target molecule (e.g., a cysteine residue on a protein). The alcohol moiety of your PEG linker is likely intended for a different purpose, such as influencing solubility or providing a site for further modification, but it is not the site of the primary conjugation or the subsequent instability. The instability will be at the maleimide-thiol linkage.
Q3: What are the primary factors that influence the rate of the retro-Michael reaction?
A3: The stability of the thiosuccinimide linkage is influenced by several key factors:
-
pH: The retro-Michael reaction is base-catalyzed, meaning the rate of deconjugation increases with higher pH.[8]
-
Temperature: Elevated temperatures can accelerate the retro-Michael reaction.[9]
-
Thiol pKa: Adducts formed from thiols with a higher pKa generally exhibit greater stability.[8]
-
Maleimide Substituents: The chemical structure of the maleimide, particularly substituents on the nitrogen atom, can influence stability. Electron-withdrawing groups can increase the rate of a competing, stabilizing reaction—hydrolysis.[8]
Q4: What is thiosuccinimide ring hydrolysis and how does it improve conjugate stability?
A4: Thiosuccinimide ring hydrolysis is a reaction where the cyclic imide of the maleimide part of the conjugate opens up to form a stable maleamic acid thioether.[8] This ring-opened product is no longer susceptible to the retro-Michael reaction, thus providing a more stable and permanent linkage.[4][10] However, for many traditional maleimides, the rate of this stabilizing hydrolysis is often slower than the rate of the deconjugating retro-Michael reaction in a physiological environment.[8]
Q5: Are there newer strategies to create more stable thiol-maleimide conjugates?
A5: Yes, significant research has focused on enhancing the stability of maleimide conjugates. Some advanced strategies include:
-
Self-Hydrolyzing Maleimides: These are engineered with neighboring groups that catalyze the hydrolysis of the thiosuccinimide ring immediately after conjugation, effectively "locking" the conjugate in a stable, ring-opened form.[11]
-
Transcyclization: In conjugates with N-terminal cysteines, the initial adduct can undergo an intramolecular rearrangement to form a highly stable six-membered thiazine ring, which prevents the retro-Michael reaction.[6][12][13]
-
Next-Generation Maleimides: Modifications to the maleimide structure, such as the inclusion of electron-withdrawing groups, can accelerate the stabilizing ring-opening hydrolysis.[14][15]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during and after maleimide conjugation.
Issue 1: Low or No Conjugation Efficiency
-
Symptom: Low yield of the desired conjugate observed by analytical methods like HPLC or SDS-PAGE.
-
Possible Cause 1: Hydrolyzed Maleimide Reagent. Maleimides are susceptible to hydrolysis in aqueous solutions, especially at pH > 7.5, which renders them unreactive towards thiols.[16]
-
Possible Cause 2: Oxidized or Inaccessible Thiols. The target thiol groups on your biomolecule may have formed disulfide bonds or be sterically hindered.[18]
-
Possible Cause 3: Suboptimal Reaction pH. The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[3][16]
-
Solution: Ensure your reaction buffer is within this pH range. Below pH 6.5, the reaction is slow, while above pH 7.5, maleimide hydrolysis and reaction with amines become more prevalent.[16]
-
Issue 2: Conjugate Degrades Over Time or in Plasma
-
Symptom: Appearance of new peaks in HPLC analysis during stability studies, or loss of payload confirmed by mass spectrometry.
-
Possible Cause: Retro-Michael Reaction and Thiol Exchange. This is a strong indication that the retro-Michael reaction is occurring, leading to thiol exchange with components in the plasma like albumin or glutathione.[5]
-
Solution 1: Induce Hydrolysis. After conjugation, intentionally hydrolyze the thiosuccinimide ring by incubating the conjugate at a slightly basic pH (e.g., 8.0-9.0) for a few hours.[17] This will form a more stable, ring-opened structure that is resistant to the retro-Michael reaction.[4]
-
Solution 2: Utilize Next-Generation Maleimides. Consider using self-hydrolyzing maleimides or other advanced reagents designed for enhanced stability.[11][19]
-
Solution 3: Optimize Storage Conditions. Store your purified conjugate in a buffer with a pH between 6.5 and 7.5 and at a low temperature (e.g., -80°C) to minimize degradation.
-
Issue 3: Multiple Peaks for the Conjugate in HPLC/MS Analysis
-
Symptom: The appearance of two closely eluting peaks with the same mass in your analytical data.
-
Possible Cause: Diastereomers from Hydrolysis. The hydrolysis of the succinimide ring can create two stable isomeric products, resulting in multiple peaks in your chromatogram.[20]
-
Solution: This is often an expected outcome of the stabilizing hydrolysis step and is not necessarily a problem, as both isomers are stable. However, it is important to characterize both species to ensure consistency between batches.
-
Visualizing the Chemistry: Reaction Pathways and Workflows
To better understand the processes discussed, the following diagrams illustrate the key chemical reactions and a typical experimental workflow.
Caption: Competing pathways of retro-Michael reaction and hydrolysis.
Caption: Workflow for assessing maleimide conjugate stability.
Experimental Protocols
To facilitate reproducible assessment of maleimide conjugate stability, detailed experimental protocols are provided below.
Protocol 1: Assessing Conjugate Stability in the Presence of a Competing Thiol
This protocol assesses the stability of a maleimide conjugate in the presence of a physiologically relevant thiol.[17][21]
Materials:
-
Maleimide conjugate of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system
-
Incubator at 37°C
-
Quenching solution (e.g., 0.1% formic acid in acetonitrile)
Procedure:
-
Prepare a stock solution of the maleimide conjugate in a suitable solvent (e.g., DMSO).
-
Prepare a solution of the maleimide conjugate at a final concentration of 50 µM in PBS (pH 7.4).[21]
-
Prepare a stock solution of GSH in PBS (pH 7.4).
-
To initiate the stability study, add GSH to the conjugate solution to a final concentration of 5 mM (a 100-fold excess).[5]
-
Incubate the reaction mixture at 37°C.[17]
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.[5]
-
Quench the reaction by adding an equal volume of the quenching solution.[21]
-
Analyze the samples by HPLC-MS to separate and quantify the intact conjugate, the deconjugated maleimide, and any thiol exchange products.[5]
-
Plot the percentage of the intact conjugate remaining over time to determine the degradation kinetics.
Protocol 2: Inducing Hydrolysis for Enhanced Stability
This protocol describes how to intentionally hydrolyze the thiosuccinimide ring to create a more stable conjugate.[17]
Materials:
-
Purified maleimide conjugate
-
Basic buffer (e.g., phosphate buffer, pH 8.5-9.0)
-
Neutralization buffer (e.g., phosphate buffer, pH 7.0-7.5)
-
Mass spectrometer (MS) or HPLC-MS system
Procedure:
-
After the initial conjugation reaction and purification, dissolve the conjugate in a suitable buffer.
-
Adjust the pH of the conjugate solution to 8.5-9.0 using the basic buffer.
-
Incubate the solution at room temperature for 2-4 hours.
-
Monitor the ring-opening hydrolysis by mass spectrometry. You will observe a mass increase of 18 Da corresponding to the addition of a water molecule.[17]
-
Once the hydrolysis is complete (or has reached the desired level), neutralize the solution by adding the neutralization buffer to bring the pH back to the 7.0-7.5 range for storage.
Data Summary Table
The stability of maleimide conjugates is highly dependent on their structure and the conditions to which they are exposed. The following table summarizes key quantitative data from the literature.
| Conjugation Strategy | Model System | Incubation Conditions | Stability Metric (e.g., % Intact or Half-life) | Reference |
| Traditional Maleimide | N-ethylmaleimide-cysteine adduct | 50 µM in PBS, pH 7.4, 25°C with 10-fold excess GSH | ~15% degradation after 25 hours | [21] |
| Stabilized Ring-Opened Conjugate | Post-conjugation hydrolysis | Not specified | Half-lives of over two years | [14][16] |
| Transcyclization-Stabilized Maleimide | Cysteine methyl ester-N-ethylmaleimide adduct | 50 µM in PBS, pH 7.4, 25°C with 10-fold excess GSH | Minimal degradation observed after 25 hours | [12][13] |
| Mono-sulfone-PEG | Engineered Hemoglobin | 1 mM GSH, 37°C for 7 days | >95% conjugation retained | [22] |
Conclusion
The retro-Michael reaction is a critical parameter to consider when working with maleimide-based conjugates. By understanding the underlying chemistry and the factors that influence stability, researchers can make informed decisions to mitigate this potential liability. The strategies outlined in this guide, from controlled hydrolysis to the adoption of next-generation reagents, provide a robust toolkit for developing stable and effective bioconjugates. We encourage you to use this guide as a resource to troubleshoot issues, optimize your protocols, and ultimately, enhance the reliability and performance of your maleimide-conjugated molecules.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Purification Challenges of PEGylated Proteins and Peptides
Welcome to our dedicated resource for researchers, scientists, and drug development professionals grappling with the complexities of purifying PEGylated proteins and peptides. The covalent attachment of polyethylene glycol (PEG) is a powerful strategy to enhance the therapeutic properties of biomolecules, but it introduces significant downstream processing hurdles.[1][2] This guide provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these challenges effectively.
The Core Challenge: A Symphony of Heterogeneity
The fundamental difficulty in purifying PEGylated biologics stems from the heterogeneity of the reaction mixture.[][4] The PEGylation process rarely yields a single, uniform product. Instead, you are typically faced with a complex cocktail of molecules, including:
-
Unreacted Protein or Peptide: The starting material that did not undergo PEGylation.[5][6]
-
Unreacted PEG: Excess PEG reagent remaining after the reaction.[5][6]
-
Multi-PEGylated Species: Proteins or peptides with varying numbers of PEG chains attached (e.g., mono-, di-, tri-PEGylated).[5][6]
-
Positional Isomers: Molecules with the same number of PEG chains attached but at different sites on the biomolecule.[][5]
-
Hydrolysis Fragments: Degradation byproducts from the PEGylation reagents.[4][5]
-
Aggregates: High molecular weight clusters of PEGylated molecules.[5]
Separating these closely related species is a formidable task because the addition of the neutral, hydrophilic PEG polymer can subtly alter the very physicochemical properties—size, charge, and hydrophobicity—that we rely on for chromatographic separation.[5][7]
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of PEGylated biomolecules.
Q1: What are the primary chromatographic methods for purifying PEGylated proteins and peptides?
A multi-step chromatographic approach is often necessary to achieve the desired purity.[4] The most common methods leverage differences in molecular size, charge, and hydrophobicity:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is highly effective for removing unreacted protein and free PEG from the larger PEGylated conjugate.[][8]
-
Ion Exchange Chromatography (IEX): Separates molecules based on differences in their net surface charge. PEGylation can shield the protein's surface charges, an effect that can be exploited for separation.[][9]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. The attachment of PEG can alter the hydrophobicity of the native protein, providing a basis for separation.[][10]
-
Reversed-Phase Chromatography (RPC): A high-resolution technique that separates molecules based on hydrophobicity, commonly used for peptides and smaller proteins.[][11]
Q2: How does the size of the PEG chain impact the purification strategy?
The molecular weight of the attached PEG chain is a critical factor:
-
Large PEG Chains (>20 kDa): These create a significant increase in the hydrodynamic radius, making SEC a highly effective primary purification step.[6][8] The charge-shielding effect in IEX is also more pronounced, aiding separation.[12]
-
Small PEG Chains (<5 kDa): The size difference between the native and PEGylated molecule is less pronounced, making SEC less effective for resolving different PEGylated species.[5][6] In these cases, IEX and RPC often provide better resolution.[5][6]
Q3: Why does my PEGylated protein appear as a broad smear on an SDS-PAGE gel?
This is a very common observation and is due to two main factors:
-
Heterogeneity of PEGylation: The reaction produces a mixture of species with different numbers of PEG chains attached, each migrating at a different rate.[13]
-
Polydispersity of PEG: The PEG reagent itself is a polymer with a distribution of molecular weights, which contributes to the broadening of the band for each PEGylated species.[13]
Q4: How can I confirm the success of my purification and characterize the final product?
A combination of analytical techniques is essential for comprehensive characterization:[14]
-
Analytical SEC: To assess purity and the presence of aggregates.[8]
-
SEC-MALS (Multi-Angle Light Scattering): To determine the absolute molar mass of the protein, PEG, and the conjugate without relying on column calibration standards.[14]
-
Mass Spectrometry (MS): For accurate molecular weight determination of the intact conjugate and to identify PEGylation sites through peptide mapping.[14][15]
-
Capillary Electrophoresis (CE): A high-resolution technique for separating different PEGylated products based on charge, size, and shape.[]
Troubleshooting Guides: Overcoming Common Purification Hurdles
This section provides detailed troubleshooting for the most common chromatography techniques used in PEGylated protein and peptide purification.
Size Exclusion Chromatography (SEC)
SEC is often the first step in a purification workflow, primarily aimed at removing unreacted protein and free PEG.[]
Workflow Diagram: General SEC Purification Strategy
Caption: A typical workflow for purifying PEGylated proteins using SEC.
| Issue | Potential Cause | Recommended Solution & Rationale |
| Poor Separation of PEGylated Conjugate and Unreacted Protein/PEG | Inappropriate Column Choice (Pore Size): The column's pore size is not optimal for the hydrodynamic radii of your molecules. | Select a column with a suitable fractionation range. The goal is to have the large PEGylated conjugate elute in the void or early elution volume, while the smaller, unreacted species are retained and elute later.[4] |
| Sample Overloading: The sample volume exceeds 2-5% of the total column volume, leading to band broadening.[4] | Reduce the sample injection volume. This ensures that the sample is applied as a narrow band, maximizing resolution. | |
| Insufficient Difference in Hydrodynamic Radii: Especially with small PEGs, the size difference between species may be too small for baseline separation.[16] | Consider an orthogonal technique. If SEC resolution is insufficient, follow up with IEX or HIC, which separate based on different principles.[14] | |
| Low Recovery of PEGylated Compound | Non-specific Binding: The PEG moiety or exposed hydrophobic patches on the protein interact with the column matrix. | Modify the mobile phase. Adding organic modifiers like isopropanol (5-10%) or arginine can disrupt these unwanted interactions and improve recovery.[4][8] |
| Protein Precipitation: The PEGylated protein is not soluble in the mobile phase. | Assess and adjust buffer conditions. Check the solubility of your conjugate in the chosen mobile phase. Adjusting pH or ionic strength may be necessary to maintain solubility.[4] | |
| Distorted or Tailing Peaks | Secondary Interactions with the Stationary Phase: Unwanted ionic or hydrophobic interactions are occurring between the analyte and the column matrix.[16] | Use a column with a biocompatible, hydrophilic coating. This minimizes non-specific binding.[13] Adjust mobile phase composition, such as increasing the salt concentration, to mask ionic interactions.[13] |
Ion Exchange Chromatography (IEX)
IEX separates molecules based on net charge and is particularly useful for separating species with different degrees of PEGylation.
The "Charge Shielding" Principle in IEX
Caption: PEG chains shield surface charges, weakening interaction with IEX resins.
| Issue | Potential Cause | Recommended Solution & Rationale |
| Poor Separation of PEGylated Species | "Charge Shielding" Effect of PEG: The neutral PEG chains mask the surface charges of the protein, reducing the net charge difference between species.[][4] | Optimize the mobile phase pH. Even small changes in pH can significantly alter the surface charge of the PEGylated protein and its interaction with the resin.[4] This can enhance the subtle charge differences between, for example, mono- and di-PEGylated forms. |
| Inappropriate Salt Gradient: A steep step gradient may elute all species together. | Use a shallow, linear salt gradient. For proteins with small charge differences, a shallow gradient provides higher resolution and is more effective at separating closely related isoforms.[4][5] | |
| Low Dynamic Binding Capacity | Steric Hindrance: The bulky PEG chain can physically block access to the binding sites within the resin pores.[5][9] | Use a resin with a larger pore size or a convective media (e.g., monoliths). An open pore structure reduces steric hindrance, allowing the large PEGylated molecules to access more binding sites and increasing the dynamic binding capacity.[9] |
| Co-elution of PEGylated and Un-PEGylated Species | Incorrect Buffer Conditions: The starting buffer pH or ionic strength is not optimal for differential binding. | Ensure the sample is in a low-salt buffer before loading. Optimize the pH to maximize the charge difference between the native and PEGylated protein. The pI of the protein will shift upon PEGylation, and working at a pH that maximizes this difference will improve separation.[5] |
Hydrophobic Interaction Chromatography (HIC)
HIC is a valuable orthogonal technique that separates based on hydrophobicity under non-denaturing conditions.
| Issue | Potential Cause | Recommended Solution & Rationale |
| Poor Resolution | Inappropriate Salt Concentration: The type and concentration of salt in the binding buffer are not optimal for promoting hydrophobic interactions. | Empirically determine the optimal salt type and concentration. Ammonium sulfate is commonly used to promote binding.[4] A salt screen is crucial as different proteins will respond differently. |
| Weak Hydrophobic Interaction: The PEGylated protein is not hydrophobic enough to bind strongly to the resin. | Select a more hydrophobic stationary phase. Resins are available with different hydrophobic ligands (e.g., butyl, phenyl, octyl). A more hydrophobic ligand may be required for proteins with low surface hydrophobicity.[4][17] | |
| Low Recovery | Protein Precipitation: The high salt concentrations required for binding can cause the protein to precipitate. | Screen different salt types. Some salts (e.g., sodium citrate) are less likely to cause precipitation than others (e.g., ammonium sulfate). Find a balance that promotes binding without sacrificing solubility.[5] |
| Irreversible Binding: The protein binds too tightly to the column. | Use a less hydrophobic resin. If recovery is an issue, switch to a stationary phase with a less hydrophobic ligand. |
Reversed-Phase Chromatography (RPC) / RP-HPLC
RPC is a high-resolution technique, particularly powerful for purifying PEGylated peptides and analyzing positional isomers of PEGylated proteins.[][18]
| Issue | Potential Cause | Recommended Solution & Rationale |
| Broad, Tailing Peaks | Polydispersity of PEG: The inherent mass distribution of the PEG polymer contributes significantly to peak broadening.[19] | This is an inherent property. While it cannot be eliminated with polydisperse PEGs, using a high-efficiency column and optimized gradient can sharpen peaks. Using uniform (monodisperse) PEG reagents will result in much sharper peaks.[19] |
| Slow Mass Transfer/Conformational Flexibility: The large, flexible PEG chain can hinder kinetics and interact with the stationary phase in multiple ways.[20] | Increase the column temperature (e.g., 45-60 °C). This can improve mass transfer kinetics and reduce peak broadening.[18][21] Use a stationary phase with a larger pore size (e.g., 300 Å) to ensure the molecule can freely access the bonded phase. | |
| Poor Recovery | Irreversible Adsorption: The PEGylated molecule binds too strongly to the reversed-phase media. | Use a less hydrophobic stationary phase (e.g., C4 or C8 instead of C18). [21] This is particularly important for larger, more hydrophobic conjugates. |
| On-column Protein Denaturation: The organic solvents and acidic pH can cause the protein to denature and precipitate on the column. | This is a risk with RPC. For proteins sensitive to denaturation, HIC is a better alternative as it uses non-denaturing conditions.[14] |
Experimental Protocol: A Foundational Approach
Protocol 1: General Two-Step Purification of a PEGylated Protein (SEC followed by IEX)
This protocol outlines a common and effective strategy for purifying a mono-PEGylated protein from a reaction mixture.
1. Materials:
- Crude PEGylation reaction mixture
- SEC Column: e.g., Superdex 200 or similar, appropriate for the size of your conjugate
- SEC Mobile Phase: Phosphate Buffered Saline (PBS), pH 7.4, or other suitable neutral buffer
- IEX Column: e.g., Q Sepharose (anion exchange) or SP Sepharose (cation exchange), chosen based on the pI of the protein
- IEX Buffer A (Binding): Low ionic strength buffer, e.g., 20 mM Tris, pH 8.0
- IEX Buffer B (Elution): High ionic strength buffer, e.g., 20 mM Tris, 1 M NaCl, pH 8.0
- Chromatography system (e.g., FPLC, HPLC)
- Analytical tools (SDS-PAGE, analytical SEC)
2. Step 1: Size Exclusion Chromatography (Initial Cleanup) a. System Equilibration: Equilibrate the SEC column with at least 2 column volumes (CV) of SEC mobile phase until a stable baseline is achieved. b. Sample Loading: Filter the crude reaction mixture (0.22 µm filter) and inject a sample volume not exceeding 2-5% of the column volume.[4] c. Isocratic Elution: Elute with the SEC mobile phase at the recommended flow rate for the column. d. Fraction Collection: Collect fractions based on the UV chromatogram. Typically, aggregates elute first, followed by the PEGylated conjugate, and then the smaller native protein and free PEG. e. Analysis: Analyze collected fractions by SDS-PAGE and/or analytical SEC to identify those containing the PEGylated protein, free from the majority of unreacted protein and PEG. f. Pooling: Pool the fractions containing the highest concentration of the desired PEGylated species.
3. Step 2: Ion Exchange Chromatography (High-Resolution Polishing) a. Buffer Exchange (if necessary): Exchange the pooled fractions from SEC into IEX Buffer A using dialysis or a desalting column. b. System Equilibration: Equilibrate the IEX column with IEX Buffer A for 5-10 CV until the baseline and conductivity are stable. c. Sample Loading: Load the buffer-exchanged sample onto the IEX column. d. Wash: Wash the column with IEX Buffer A for 3-5 CV to remove any unbound impurities. e. Elution: Apply a shallow, linear gradient from 0-50% IEX Buffer B over 20 CV. The PEGylated protein, with its shielded charges, is expected to elute at a lower salt concentration than the more highly charged native protein.[12] f. Fraction Collection & Analysis: Collect fractions across the gradient and analyze by SDS-PAGE and analytical SEC to identify the pure PEGylated protein fractions. g. Pooling & Final Formulation: Pool the pure fractions and buffer exchange into a suitable storage buffer.
This guide provides a framework for understanding and overcoming the intricate challenges of PEGylated protein and peptide purification. By systematically applying these principles and troubleshooting strategies, researchers can develop robust and efficient purification processes, paving the way for successful therapeutic development.
References
- 1. Progress and Challenges in PEGylated Proteins Downstream Processing: A Review of the Last 8 Years - ProQuest [proquest.com]
- 2. scielo.br [scielo.br]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Size-exclusion reaction chromatography (SERC): a new technique for protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Retention Behavior of Polyethylene Glycol and Its Influence on Protein Elution on Hydrophobic Interaction Chromatography Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. phenomenex.com [phenomenex.com]
- 19. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Reaction Kinetics of Mal-PEG2-alcohol with Glutathione
Welcome to the technical support center for the optimization of reaction kinetics between Maleimide-PEG2-alcohol (Mal-PEG2-alcohol) and glutathione (GSH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this specific bioconjugation reaction. Here, we move beyond generic protocols to explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with this compound and glutathione.
Q1: What is the fundamental chemistry behind the reaction of this compound and glutathione?
A1: The reaction is a Michael addition, a cornerstone of "click chemistry."[1][2][3] The nucleophilic thiolate anion (GS⁻) from glutathione attacks one of the electron-deficient carbons of the double bond within the maleimide ring of this compound.[1] This forms a stable, covalent thioether bond, resulting in a thiosuccinimide linkage.[1][4] The reaction is highly selective for thiols under mild, physiological conditions.[1][5]
Q2: What are the recommended storage and handling conditions for this compound and glutathione to ensure optimal reactivity?
A2: Proper storage is critical to prevent degradation of your starting materials.
-
This compound: This reagent is sensitive to moisture and hydrolysis. It should be stored at -20°C in a desiccated environment.[6][7] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[7] Stock solutions should be prepared fresh in an anhydrous, aprotic solvent like DMSO or DMF and used immediately.[8][9] Avoid storing maleimides in aqueous buffers for extended periods.[9]
-
Glutathione (Reduced Form, GSH): GSH in solution is highly susceptible to oxidation, forming glutathione disulfide (GSSG), which is unreactive in this conjugation.[3] Lyophilized GSH powder is relatively stable and should be stored at -20°C for long-term preservation.[2] For aqueous solutions, it is imperative to use degassed buffers. Prepare GSH solutions fresh for each experiment. If short-term storage of a stock solution is necessary, store it at 2-8°C for no more than a day.[4] For longer-term storage, aliquots of the solution should be flash-frozen and stored at -80°C.[3] Avoid repeated freeze-thaw cycles.[2]
Q3: What is the optimal pH for the conjugation reaction, and why is it so crucial?
A3: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[10][11] This range is a critical balance between two competing factors:
-
Below pH 6.5: The concentration of the reactive thiolate anion (GS⁻) is low because the thiol group (-SH) remains protonated. This significantly slows down the reaction rate.[10]
-
Above pH 7.5: While the thiolate concentration increases, two significant side reactions become problematic:
-
Maleimide Hydrolysis: The maleimide ring opens to form a non-reactive maleamic acid, reducing your yield.[10][12]
-
Reaction with Amines: If other primary amines are present in your reaction mixture, they can compete with the thiol for reaction with the maleimide.[13] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[3][9]
-
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
Problem 1: Slow or Incomplete Reaction
| Possible Cause | Scientific Rationale | Recommended Solution |
| Suboptimal pH | The reaction rate is highly pH-dependent. A pH below 6.5 results in a low concentration of the reactive thiolate anion. | Ensure your reaction buffer is freshly prepared and the pH is accurately measured to be within the 6.5-7.5 range. Use non-amine-containing buffers like PBS or HEPES.[14] |
| Oxidized Glutathione | The thiol group of GSH is easily oxidized to a disulfide (GSSG), which is unreactive with the maleimide. This can be caused by dissolved oxygen in buffers or the presence of metal ions. | Use high-purity, reduced glutathione. Always prepare solutions in buffers that have been thoroughly degassed by vacuum or by sparging with an inert gas like argon or nitrogen.[14] |
| Hydrolyzed this compound | The maleimide ring is susceptible to hydrolysis, especially if stock solutions are prepared in aqueous buffers or stored improperly. Hydrolysis renders the maleimide inactive. | Prepare this compound stock solutions in anhydrous DMSO or DMF immediately before use.[8][9] Add the stock solution dropwise to the aqueous reaction buffer. |
| Incorrect Molar Ratio | An insufficient amount of one reactant will lead to an incomplete reaction. | A 10- to 20-fold molar excess of the maleimide reagent is a common starting point for protein labeling, but for small molecules like glutathione, a lower excess (e.g., 1.1 to 2-fold of this compound to GSH) is often sufficient.[9] The optimal ratio should be determined empirically. |
Problem 2: Appearance of Unexpected Byproducts
| Possible Cause | Scientific Rationale | Recommended Solution |
| Maleimide Hydrolysis | At pH values above 7.5, the maleimide ring of this compound can hydrolyze to its corresponding maleamic acid, which will appear as a separate peak in analytical separations (e.g., HPLC). | Strictly maintain the reaction pH between 6.5 and 7.5.[10][11] |
| Conjugate Instability (Retro-Michael Reaction) | The formed thiosuccinimide bond can be reversible, especially in the presence of excess thiols. This "retro-Michael" reaction can lead to deconjugation.[15] | This is a significant concern in biological systems with high concentrations of endogenous thiols like glutathione. To create a more stable linkage, the thiosuccinimide ring can be intentionally hydrolyzed post-conjugation by raising the pH to 8.5-9.0 for a short period.[16] The resulting ring-opened structure is not susceptible to the retro-Michael reaction.[15][16] |
Experimental Protocols & Data
Optimizing Reaction Conditions
The following table summarizes key quantitative parameters for optimizing the reaction between this compound and glutathione.
| Parameter | Recommended Range/Value | Rationale & References |
| pH | 6.5 - 7.5 | Balances thiol reactivity and maleimide stability.[10][11] |
| Temperature | 20-25°C (Room Temperature) | Provides a sufficient reaction rate without significantly increasing hydrolysis. |
| Reaction Time | 30 minutes - 2 hours | Typically sufficient for completion. Monitor progress by HPLC or LC-MS.[9] |
| Molar Ratio (this compound:GSH) | 1.1:1 to 2:1 | A slight excess of the maleimide can drive the reaction to completion. Optimize for your specific application. |
| Solvent | Amine-free aqueous buffer (e.g., PBS, HEPES) | Polar solvents facilitate the formation of the reactive thiolate ion.[3] |
Protocol 1: General Conjugation of this compound with Glutathione
-
Prepare Buffers: Prepare a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2). Degas the buffer thoroughly by vacuum or by bubbling with argon or nitrogen for at least 15 minutes.
-
Prepare Glutathione Solution: Immediately before starting the reaction, dissolve reduced glutathione in the degassed reaction buffer to the desired concentration (e.g., 10 mM).
-
Prepare this compound Solution: Dissolve this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 100 mM).
-
Initiate Reaction: Add the desired molar equivalent of the this compound stock solution to the glutathione solution while gently stirring.
-
Incubate: Allow the reaction to proceed at room temperature for 2 hours.
-
Monitor Reaction: At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the reaction mixture and analyze by reverse-phase HPLC (RP-HPLC) or LC-MS to monitor the formation of the conjugate and the consumption of the starting materials.
-
Quench Reaction (Optional): To consume any excess this compound, add a small amount of a quenching agent like L-cysteine or 2-mercaptoethanol and incubate for an additional 30 minutes.[8]
-
Purification: The final conjugate can be purified from excess reagents using techniques such as preparative RP-HPLC.
Protocol 2: Analytical Monitoring by RP-HPLC
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Detection: Monitor at 220 nm and/or 302 nm (maleimide absorbance).[7]
-
Analysis: The glutathione, this compound, and the resulting conjugate will have distinct retention times, allowing for quantification of the reaction progress.
Visualizing the Workflow and Chemistry
Reaction Mechanism
Caption: Michael addition of glutathione to this compound.
Troubleshooting Workflow
References
- 1. cymbiotika.com [cymbiotika.com]
- 2. realpeptides.co [realpeptides.co]
- 3. echemi.com [echemi.com]
- 4. Practical Advice for Storing and Handling Compounded Glutathione Injections | MintRx Blog - Health & Wellness Insights [mintrx.com]
- 5. US6835811B1 - Extended storage of reduced glutathione solutions - Google Patents [patents.google.com]
- 6. medkoo.com [medkoo.com]
- 7. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound, 34321-81-8 | BroadPharm [broadpharm.com]
- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Stability of glutathione added as a supplement to parenteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming Mal-PEG2-Alcohol Conjugation
In the landscape of modern biotherapeutics and diagnostics, the precise chemical modification of molecules is paramount. PEGylation, the process of attaching polyethylene glycol (PEG) chains, is a cornerstone technique for improving the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1] The Maleimide-PEG-Alcohol linker is a frequently used bifunctional reagent, enabling the covalent attachment of a payload to a thiol-containing molecule, such as a cysteine residue on a protein or peptide.
The underlying chemistry, a Michael addition reaction between the maleimide and a sulfhydryl group, is highly efficient and selective under physiological conditions.[2][3] However, "efficient" does not mean "infallible." Incomplete reactions, side reactions like hydrolysis of the maleimide ring, or the formation of heterogeneous products are all potential pitfalls that can compromise the efficacy and safety of the final product.[4][5] Therefore, rigorous analytical confirmation is not just a quality control checkpoint; it is an integral part of the development process.
This guide provides an in-depth comparison of the primary analytical methods used to confirm successful Mal-PEG2-Alcohol conjugation. We will move beyond simple protocol recitation to explain the causality behind our methodological choices, empowering you to build a self-validating analytical system for your conjugates.
The Analytical Challenge: Moving Beyond Assumption
Confirming a covalent bond requires more than just observing the disappearance of starting materials. A robust analytical workflow must provide unambiguous evidence of the new chemical entity. Our goal is to answer three critical questions:
-
Did the conjugation reaction occur? (Confirmation of the covalent bond)
-
What is the purity of the conjugate? (Quantification of residual starting materials and byproducts)
-
What is the precise structure of the final product? (Structural verification)
To achieve this, we rely on a suite of orthogonal techniques, each providing a different piece of the puzzle.
Overall Analytical Workflow
A multi-faceted approach is essential for unequivocal confirmation. We recommend a workflow that combines chromatographic separation with spectroscopic analysis to build a complete profile of the final product.
Caption: Recommended analytical workflow for this compound conjugation.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Reaction Monitoring
From an application standpoint, HPLC is often the first and most practical technique to deploy. It excels at separating the components of a reaction mixture, allowing for the clear visualization of product formation and the disappearance of reactants.
Causality: The principle rests on the differential partitioning of molecules between a stationary phase and a mobile phase. Successful conjugation creates a new molecule with distinct polarity and/or size compared to the starting this compound and the thiol-containing molecule. On a reversed-phase (e.g., C18) column, this change in physicochemical properties results in a predictable shift in retention time.[6]
Key Indicator of Conjugation:
-
Appearance of a new peak with a distinct retention time.
-
Concurrent decrease in the peak areas of the starting materials.
Experimental Protocol: RP-HPLC Analysis
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength (e.g., 220 nm for peptide bonds, or a specific wavelength if a chromophore is present).
-
-
Sample Preparation:
-
Prepare standards for both starting materials (this compound and the thiol-containing molecule) at a known concentration (e.g., 1 mg/mL).
-
Dilute an aliquot of the reaction mixture and the purified conjugate to the same concentration in Mobile Phase A.
-
-
Data Acquisition:
-
Inject the standards individually to determine their retention times.
-
Inject the reaction mixture at various time points (e.g., t=0, 1 hr, 4 hr) to monitor progress.
-
Inject the final purified conjugate.
-
Run a linear gradient, for example, from 5% to 95% Mobile Phase B over 20-30 minutes.
-
-
Data Analysis:
-
Compare the chromatograms. Successful conjugation is indicated by the emergence of a new product peak and the reduction of the reactant peaks.
-
Integrate the peak areas to calculate the purity of the conjugate and quantify any remaining starting materials.[5]
-
Caption: Experimental workflow for HPLC analysis.
Mass Spectrometry (MS): Unambiguous Mass Confirmation
While HPLC suggests the formation of a new product, it does not definitively prove its identity. Mass spectrometry provides the precise molecular weight of the conjugate, offering powerful, direct evidence of a successful reaction.[1]
Causality: MS measures the mass-to-charge ratio (m/z) of ionized molecules.[1] A successful conjugation results in a product whose molecular weight is the sum of the this compound and the thiol-containing reactant. This mass increase is a highly specific and undeniable indicator of covalent bond formation. For complex mixtures, coupling HPLC with MS (LC-MS) is the gold standard, as it separates components before mass analysis.[7][8]
Key Indicator of Conjugation:
-
Detection of an ion with an m/z corresponding to the calculated molecular weight of the expected conjugate.
Experimental Protocol: LC-ESI-MS Analysis
-
System Preparation:
-
Couple an HPLC system (as described above, but using volatile buffers like ammonium acetate or formic acid instead of TFA) to an Electrospray Ionization (ESI) mass spectrometer (e.g., Q-TOF or Orbitrap).[9]
-
-
Sample Preparation:
-
Dilute the purified conjugate in a suitable solvent (e.g., 50:50 water/acetonitrile with 0.1% formic acid) to a final concentration of approximately 0.1 mg/mL.
-
-
Data Acquisition:
-
Inject the sample into the LC-MS system.
-
Acquire the mass spectrum for the eluting product peak. The mass spectrometer should be set to scan a range that includes the expected molecular weights of the starting materials and the final conjugate.
-
-
Data Analysis:
| Compound | Theoretical Mass (Da) | Observed Mass (Da) | Confirmation |
| This compound | [Insert MW] | [Insert MW] | Starting Material |
| Thiol-Molecule | [Insert MW] | [Insert MW] | Starting Material |
| Conjugate | [Sum of Reactants] | [Sum of Reactants ± Δm] | Successful |
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The Gold Standard for Structural Verification
For absolute certainty, ¹H NMR provides definitive structural information. It is the only technique that directly observes the local chemical environment of protons in the molecule, allowing you to "see" the disappearance of the reactive maleimide group.
Causality: The maleimide group has two characteristic protons on its carbon-carbon double bond. These protons resonate in a very distinct region of the ¹H NMR spectrum, typically as a sharp singlet around 6.7-6.9 ppm.[6][11] When the thiol performs a Michael addition, this double bond is converted to a single bond. Consequently, the characteristic signal of the maleimide protons vanishes completely from the spectrum.[12] This disappearance is irrefutable proof that the maleimide has reacted.
Key Indicator of Conjugation:
-
Complete disappearance of the singlet peak at ~6.7-6.9 ppm corresponding to the maleimide protons.[12][13]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Dissolve ~1-5 mg of the purified conjugate in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
Prepare a reference sample of the starting this compound in the same solvent.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).[6]
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase, and baseline correction).
-
Compare the spectrum of the conjugate to that of the starting this compound.
-
Focus on the 6.5-7.0 ppm region. The absence of the maleimide singlet in the conjugate's spectrum confirms a complete reaction.[12] New signals corresponding to the newly formed thioether linkage may also be visible.
-
Caption: Experimental workflow for ¹H NMR analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Supporting Role
FTIR is a rapid technique that can provide supporting evidence of conjugation by monitoring changes in key functional groups. While less specific than NMR or MS, it can be a useful screening tool.
Causality: FTIR detects the vibrational frequencies of chemical bonds. The C=C double bond within the maleimide ring has a characteristic stretching vibration.[6] Upon conjugation, this bond is consumed, leading to the disappearance or significant reduction of its corresponding peak in the FTIR spectrum.[6][14]
Key Indicator of Conjugation:
-
Disappearance of the maleimide C=C stretching vibration (around 1600 cm⁻¹) and/or the =C-H stretching vibration (around 3100 cm⁻¹).[6]
Comparative Summary of Analytical Methods
| Technique | Primary Information | Sensitivity | Strengths | Limitations |
| HPLC | Purity, Reaction Progress | High (ng-µg) | Quantitative, robust, excellent for monitoring kinetics and purity.[15] | Indirect confirmation of identity; retention time can be influenced by many factors. |
| Mass Spectrometry | Molecular Weight | Very High (pg-ng) | Provides direct and unambiguous confirmation of conjugate mass.[1][16] | Provides little information on purity unless coupled with LC; can be complex for heterogeneous samples.[7][16] |
| ¹H NMR | Chemical Structure | Low (mg) | Provides definitive, irrefutable structural proof of conjugation.[6] | Low sensitivity requires larger amounts of pure sample; not suitable for complex mixtures. |
| FTIR | Functional Groups | Moderate (µg) | Fast, simple, requires minimal sample preparation. | Less specific; peak overlap can make interpretation difficult.[17] |
Conclusion: A Self-Validating, Orthogonal Approach
As Senior Application Scientists, we advocate for a system of orthogonal validation. No single technique tells the whole story. The most trustworthy confirmation of this compound conjugation comes from a combination of methods.
A typical, robust validation would involve:
-
Using HPLC to demonstrate the formation of a single, pure product with the consumption of starting materials.[6]
-
Confirming the identity of that HPLC peak with LC-MS to show it has the correct molecular weight.[8]
-
Finally, using ¹H NMR on the purified product to provide definitive structural evidence that the maleimide has been converted to the desired thioether.[12]
By integrating these techniques, you create a self-validating workflow where the results of each method corroborate the others. This rigorous approach ensures the integrity of your conjugate, providing the confidence needed for downstream applications in research, diagnostics, and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. adcreview.com [adcreview.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
- 8. enovatia.com [enovatia.com]
- 9. benchchem.com [benchchem.com]
- 10. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Mal-PEG2-Alcohol Modified Peptides
Welcome to this comprehensive guide on the mass spectrometric analysis of peptides modified with Maleimide-PEG2-alcohol. In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and other bioconjugates, the precise characterization of modified peptides is not just a regulatory requirement but a cornerstone of ensuring product safety and efficacy.[1][2] The covalent attachment of linkers like Mal-PEG2-alcohol enhances properties such as solubility and stability, but it also introduces significant analytical hurdles.[3][4][5]
This guide is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers to make informed decisions in their analytical strategy. We will navigate the complexities of sample preparation, liquid chromatography, and mass spectrometry, comparing key techniques with supporting data and field-proven insights.
The Analytical Challenge: Why Are PEGylated Peptides Difficult to Analyze?
The introduction of a Polyethylene Glycol (PEG) moiety, even a short one like in this compound, fundamentally alters the physicochemical properties of a peptide. This presents several analytical challenges:
-
Increased Hydrophilicity: The PEG chain increases the polarity of the peptide, which can lead to poor retention in traditional Reversed-Phase Liquid Chromatography (RPLC).[6][7]
-
Heterogeneity: While discrete PEG (dPEG®) linkers are single molecules, traditional polymeric PEG reagents introduce heterogeneity, complicating the mass spectra.[1][8][9]
-
Spectral Complexity: PEGylated peptides often produce a complex envelope of multiply charged ions in Electrospray Ionization (ESI), which can be difficult to deconvolute and interpret.[3][8][9]
-
Labile Modifications: The bonds within the PEG linker can be susceptible to in-source decay or fragmentation during tandem MS, obscuring the primary sequence information of the peptide itself.[10]
Our goal is to overcome these challenges through a systematic and optimized analytical workflow.
A Validated Workflow for Comprehensive Analysis
A robust analysis of this compound modified peptides requires a multi-step approach, from initial sample cleanup to sophisticated data interpretation. Each step must be optimized to ensure the integrity of the final result.
Caption: High-level workflow for the analysis of modified peptides.
Part 1: The Upstream Battle - Liquid Chromatography
The separation of the modified peptide from its unmodified counterpart and other reaction impurities is the first critical step. The choice of chromatographic mode is paramount.
Comparison: Reversed-Phase (RPLC) vs. Hydrophilic Interaction Liquid Chromatography (HILIC)
| Feature | Reversed-Phase Liquid Chromatography (RPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Separates based on hydrophobicity using a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[11] | Separates based on hydrophilicity using a polar stationary phase and a largely organic mobile phase.[6][11] |
| Retention | Unmodified peptides are typically retained longer than their more hydrophilic PEGylated versions. | PEGylated peptides are retained longer due to their increased polarity. This often provides superior resolution from the unmodified peptide.[6][12] |
| MS Compatibility | Excellent. The high organic content in the mobile phase is ideal for ESI. | Excellent. The high organic mobile phase promotes efficient desolvation and ionization in the ESI source, potentially enhancing MS signal.[13] |
| Best For | General purpose peptide analysis, especially for complex mixtures or when hydrophobicity is the main differentiator.[11] | Highly polar analytes, like PEGylated peptides, where RPLC provides insufficient retention or resolution.[6][7][12] |
Expert Insight: For this compound modified peptides, HILIC is often the superior choice. The increased retention of the modified species allows for better separation from the unmodified peptide, which is crucial for accurate quantification and characterization.[12] While RPLC is a workhorse in proteomics, the hydrophilic nature of the PEG linker makes HILIC a more specialized and powerful tool for this application.[6][11][13]
Protocol: HILIC Separation of a Modified Peptide
-
Column: Use a HILIC column with a polar stationary phase (e.g., amide, diol).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 90% Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
Start at 95-100% B, holding for 1-2 minutes to allow for hydrophilic interaction.
-
Decrease %B over 10-15 minutes to elute analytes (a "reversed" gradient compared to RPLC).
-
Re-equilibrate at starting conditions for 5-10 minutes.
-
-
Flow Rate: 200-400 µL/min for analytical scale columns.
-
Injection Volume: 1-5 µL, ensuring the sample is dissolved in a high-organic solvent to ensure good peak shape.
Part 2: Mass Spectrometry - Selecting the Right Tools
Once separated, the peptides enter the mass spectrometer. The choice of ionization, analyzer, and fragmentation method will dictate the quality and depth of information obtained.
Ionization and Mass Analyzer
-
Electrospray Ionization (ESI): This is the most common and effective method for LC-MS analysis of peptides. It generates multiply charged ions, which allows for the analysis of high-mass molecules on instruments with a more limited m/z range.[3][14]
-
High-Resolution Accurate-Mass (HRAM) Analyzers (e.g., Orbitrap, FT-ICR): These are essential. The high resolution allows for the separation of isotopic peaks and confident determination of the charge state, while high mass accuracy enables the confident identification of the peptide based on its exact mass.
Pro-Tip: The complex spectra from PEGylated molecules can sometimes be simplified by the post-column addition of a charge-stripping agent like triethylamine (TEA).[8][9][15] This can reduce the number of charge states, simplifying the spectrum and aiding deconvolution.[8][9]
Fragmentation Techniques: CID vs. ETD for Site Localization
To confirm the peptide sequence and pinpoint the exact site of modification (e.g., a specific cysteine residue), tandem mass spectrometry (MS/MS) is required. The choice of fragmentation method is the most critical decision in this workflow.
Caption: Comparison of CID and ETD fragmentation mechanisms.
-
Collision-Induced Dissociation (CID/HCD): This is the most common fragmentation method in proteomics.[16] It involves accelerating ions and colliding them with an inert gas, which causes fragmentation primarily at the peptide amide bonds, producing b- and y-type ions.[17][18]
-
Limitation: CID is often unsuitable for peptides with labile modifications like PEGylation.[10][16] The energy from the collision often preferentially cleaves the weaker bonds in the PEG linker, leading to a spectrum dominated by the loss of the modification rather than informative fragments from the peptide backbone.
-
-
Electron-Transfer Dissociation (ETD): This technique involves the transfer of an electron to a multiply charged peptide ion. This induces fragmentation along the peptide backbone in a non-ergodic process, cleaving the N-Cα bonds and producing c- and z-type ions.[16][18]
-
Advantage: ETD is ideal for analyzing labile post-translational modifications (PTMs).[16][19][20] It tends to preserve the modification on the amino acid side chain while still providing excellent fragmentation of the peptide backbone. This allows for unambiguous localization of the this compound modification.
-
Performance Comparison: CID vs. ETD for a Modified Peptide
| Metric | CID/HCD | ETD | Justification |
| Peptide Sequence Coverage | Low to Moderate | High | CID spectra are often dominated by neutral loss of the PEG moiety, providing few backbone fragments. ETD preserves the modification and fragments the backbone.[19] |
| Modification Site Confidence | Low | High | With ETD, the mass of the modification is observed on the c- or z-ion containing the modified residue, directly confirming the site. |
| Throughput | High | Lower | ETD reactions can be slower than CID, leading to slightly longer scan times.[16] |
| Precursor Charge State | Effective on 2+ and 3+ | More effective on 3+ and higher | ETD requires a higher charge state for efficient fragmentation. |
Authoritative Recommendation: For the definitive characterization and site-localization of this compound modified peptides, ETD is the superior fragmentation technique . While a CID scan can confirm the mass of the peptide, an ETD scan is necessary to prove where the modification is attached. Modern instruments often allow for "decision tree" methods, where both CID and ETD spectra are acquired for the same precursor, providing the most comprehensive dataset.[20]
Part 3: Data Interpretation - Putting the Pieces Together
Interpreting the data requires specialized software but follows a logical process:
-
Intact Mass Confirmation: Deconvolute the ESI-MS spectrum to determine the zero-charge mass of the modified peptide. This should match the theoretical mass of the peptide plus the mass of the this compound linker (Monoisotopic Mass: ~305.137 Da, depending on the exact structure).
-
Peptide Mapping: If starting from a larger protein, the analysis is part of a peptide mapping workflow.[21][22] The goal is to identify all peptides and achieve high sequence coverage.[21]
-
MS/MS Spectral Analysis:
-
Search the ETD spectra against a sequence database.
-
The search algorithm should be configured to look for a variable modification on cysteine residues corresponding to the mass of the linker.
-
Confirm the identification by manually inspecting the spectrum for a complete series of c- and z-ions that confidently localizes the mass shift to a single amino acid.
-
Conclusion
The successful mass spectrometric analysis of this compound modified peptides is a multi-faceted process that hinges on making informed methodological choices. While challenges related to the physicochemical properties of the PEG linker exist, they can be overcome with a purpose-built analytical strategy. By coupling a hydrophilic-interaction based chromatographic separation with high-resolution mass spectrometry and employing electron-transfer dissociation for fragmentation, researchers can achieve unambiguous characterization and site-localization. This level of analytical rigor is essential for advancing the development of precisely engineered bioconjugate therapeutics.
References
- 1. enovatia.com [enovatia.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. ijapsr.latticescipub.com [ijapsr.latticescipub.com]
- 7. chromtech.com [chromtech.com]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
- 9. sciex.com [sciex.com]
- 10. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Comparative Guide to Protein Separation and Detection Chromatography: RPLC vs. HILIC vs. IEX vs. GPC/SEC vs. AC - MetwareBio [metwarebio.com]
- 12. mac-mod.com [mac-mod.com]
- 13. Hydrophilic interaction liquid chromatography (HILIC) in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jchemrev.com [jchemrev.com]
- 15. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS [pubmed.ncbi.nlm.nih.gov]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. support.proteomesoftware.com [support.proteomesoftware.com]
- 18. researchgate.net [researchgate.net]
- 19. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Systematic evaluation of alternating CID and ETD fragmentation for phosphorylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to HPLC Purity Determination of Mal-PEG2-Alcohol Conjugates
Introduction: The Analytical Imperative in Modern Bioconjugation
In the landscape of advanced drug development, particularly in the realm of Antibody-Drug Conjugates (ADCs) and targeted therapies, the use of discrete polyethylene glycol (PEG) linkers has become indispensable. The Mal-PEG2-alcohol linker is a prime example, offering a defined chain length for hydrophilicity, a terminal hydroxyl group for further modification, and a maleimide group for highly specific covalent attachment to thiol-containing biomolecules like cysteine residues on proteins.[1][2][3] The maleimide-thiol reaction is a cornerstone of bioconjugation, prized for its efficiency and selectivity under physiological conditions.[4]
However, the success of any conjugation strategy hinges on the purity and homogeneity of the final product. The presence of unreacted starting materials, aggregates, or side-products—such as those arising from the hydrolysis of the maleimide ring—can profoundly impact the conjugate's efficacy, safety, and pharmacokinetic profile.[5][6] Therefore, a robust, well-characterized analytical method for purity determination is not merely a quality control checkpoint; it is a foundational element of the entire development process.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) techniques for the purity analysis of this compound conjugates. As a Senior Application Scientist, my goal is to move beyond mere protocols and delve into the causality behind methodological choices, empowering you to select and optimize the most appropriate analytical strategy for your specific conjugate. Our approach is grounded in the principles of scientific integrity, ensuring that every method described is a self-validating system, compliant with pharmacopeial standards such as USP General Chapter <621> and European Pharmacopoeia (Ph. Eur.) Chapter 2.2.46.[7][8][9][10][11][12]
The Analytical Challenge: Resolving a Heterogeneous Mixture
A typical reaction mixture for a this compound conjugate contains several species that must be analytically resolved:
-
The Desired Conjugate: The target molecule, correctly linked.
-
Unconjugated Biomolecule: The starting protein, peptide, or other thiol-containing molecule.
-
Excess/Unreacted Linker: Free this compound.
-
Hydrolyzed Linker/Conjugate: The maleimide ring is susceptible to hydrolysis, opening to form a maleamic acid, which can no longer react with thiols.[5]
-
Aggregates: High molecular weight species formed during the reaction or purification process.
No single HPLC method is universally superior for resolving all these components. The optimal choice depends on the specific properties of the conjugate and the primary analytical question being asked. We will compare three orthogonal and powerful HPLC modes: Reverse-Phase (RP-HPLC), Size Exclusion (SEC), and Hydrophilic Interaction Liquid Chromatography (HILIC).
Method 1: Reverse-Phase HPLC (RP-HPLC) — The Workhorse for Hydrophobicity-Based Separation
RP-HPLC separates molecules based on their relative hydrophobicity. A nonpolar stationary phase (like C18 or C4) retains hydrophobic molecules, which are then eluted by an increasing concentration of an organic solvent.
Causality & Application: PEGylation systematically decreases a molecule's hydrophobicity. This makes RP-HPLC exceptionally powerful for separating the more hydrophilic PEG-conjugate from the more hydrophobic parent biomolecule.[13][14] It often provides sufficient resolution to distinguish between different degrees of PEGylation (mono-, di-, etc.) and even positional isomers, which may exhibit subtle differences in how the PEG chain shields the protein's hydrophobic surface.[15]
When to Choose RP-HPLC:
-
Primary Goal: To quantify the ratio of conjugated to unconjugated biomolecule.
-
To resolve species with different degrees of PEGylation.
-
To separate the conjugate from less polar impurities.
Experimental Protocol: RP-HPLC for Mal-PEG2-Conjugate Purity
-
Instrumentation: An HPLC or UPLC system equipped with a gradient pump, autosampler, column thermostat, and suitable detectors.
-
Column Selection:
-
For protein/antibody conjugates (>10 kDa): Use a wide-pore (300 Å) C4 column. The shorter alkyl chain reduces the strong retention of large biomolecules, improving recovery and peak shape.
-
For smaller peptide/molecule conjugates: A wide-pore (300 Å) C18 column may provide better retention and resolution.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
-
Scientist's Note: TFA acts as an ion-pairing agent, sharpening peaks by neutralizing charged residues on the protein surface.[13] For mass spectrometry (MS) compatibility, 0.1% formic acid can be substituted, though peak shapes may be broader.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID column).
-
Column Temperature: 60-80 °C. Elevated temperatures are critical for large molecules to unfold slightly, improving chromatographic behavior and reducing peak tailing.[13][14]
-
Gradient Program (Example):
Time (min) % Mobile Phase B 0.0 20 25.0 65 26.0 90 30.0 90 31.0 20 | 35.0 | 20 |
-
Injection Volume: 5-20 µL.
-
-
Detection:
-
UV-Vis Detector: 280 nm for proteins with aromatic residues (Trp, Tyr) or 220 nm for peptide bonds.[14]
-
Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD): Place in series after the UV detector. These detectors are essential for detecting the PEG linker and other molecules that lack a UV chromophore.[13][]
-
Method 2: Size Exclusion Chromatography (SEC) — The Gold Standard for Aggregate Analysis
SEC separates molecules based on their hydrodynamic volume (size in solution) as they pass through a porous stationary phase. Larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying degrees and elute later.
Causality & Application: The primary strength of SEC is its ability to separate molecules over a wide molecular weight range under non-denaturing conditions.[17] This makes it the definitive method for quantifying high molecular weight aggregates, which are a critical quality attribute for all biotherapeutics. While SEC can separate the large conjugate from the very small, free this compound linker, it often fails to resolve the conjugate from the unconjugated parent biomolecule.[13] The addition of a small PEG chain (Mal-PEG2 has a MW of 185.18 Da) may not sufficiently increase the hydrodynamic radius to allow for baseline separation from a large protein.[2]
When to Choose SEC:
-
Primary Goal: To quantify high molecular weight aggregates and fragments.
-
To separate the final conjugate from small molecule reactants like the free linker.
-
When a non-denaturing, isocratic method is required.
Experimental Protocol: SEC for Mal-PEG2-Conjugate Aggregation
-
Instrumentation: An HPLC system with an isocratic pump, autosampler, column thermostat, and detectors.
-
Column Selection: Choose a silica-based SEC column with a pore size appropriate for the molecular weight of your conjugate (e.g., 200-450 Å for monoclonal antibodies and their conjugates).
-
Mobile Phase Preparation:
-
20 mM Sodium Phosphate, 300 mM NaCl, pH 6.2.
-
Scientist's Note: The mobile phase is isocratic. The salt (NaCl) is crucial to prevent secondary ionic interactions between the analyte and the column's stationary phase, which can cause peak tailing and inaccurate molecular size estimation.[17] In some cases, adding an agent like arginine can further reduce non-specific binding.[17]
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min (for a standard 7.8 mm ID column). Lower flow rates generally improve resolution in SEC.
-
Column Temperature: Ambient (25 °C).
-
Run Time: Typically 20-30 minutes.
-
Injection Volume: 10-50 µL.
-
-
Detection:
-
UV-Vis Detector: 280 nm is standard for protein detection.
-
Refractive Index (RI) Detector: Can be used to detect the PEG component but requires a perfectly stable isocratic baseline.[18]
-
Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC) — A Unique Selectivity for Polar Species
HILIC is a variant of normal-phase chromatography that uses a polar stationary phase (e.g., bare silica, amide) and a mobile phase with a high concentration of organic solvent mixed with a small amount of aqueous buffer. It operates on a partitioning mechanism where polar analytes are retained in a water-enriched layer on the surface of the stationary phase.[19][20]
Causality & Application: HILIC provides an orthogonal separation mechanism to RP-HPLC. Since PEG is highly polar, HILIC is an excellent technique for characterizing the PEG component itself.[21][22] It is particularly useful for quantifying residual free this compound in the final product, as the small, polar linker will be well-retained and separated from the much larger, less-retained conjugate. The high organic content of the mobile phase also offers the advantage of increased sensitivity when coupled with a mass spectrometer.[23]
When to Choose HILIC:
-
Primary Goal: To quantify residual, free polar linkers (this compound).
-
When an orthogonal separation method to RP-HPLC is needed for full characterization.
-
For applications requiring high MS sensitivity.
Experimental Protocol: HILIC for Free Linker Analysis
-
Instrumentation: An HPLC or UPLC system with a gradient pump, autosampler, column thermostat, and appropriate detectors.
-
Column Selection: A column with a polar stationary phase, such as an amide- or DIOL-bonded silica column.
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in 90:10 (v/v) Water:Acetonitrile, pH 3.0.
-
Mobile Phase B: 10 mM Ammonium Formate in 10:90 (v/v) Water:Acetonitrile, pH 3.0.
-
Scientist's Note: HILIC gradients are the reverse of RP-HPLC; you start with a high concentration of organic solvent and increase the aqueous component to elute analytes.[20] Volatile buffers like ammonium formate are ideal for MS compatibility.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Gradient Program (Example):
Time (min) % Mobile Phase A 0.0 5 15.0 40 16.0 95 20.0 95 21.0 5 | 25.0 | 5 |
-
Injection Volume: 2-10 µL.
-
-
Detection:
-
ELSD/CAD/MS: These are the detectors of choice for HILIC analysis of PEG linkers, which lack a UV chromophore.
-
Comparative Summary and Method Selection
The choice of HPLC method should be driven by the specific analytical need. A comprehensive purity assessment will often require using two orthogonal methods (e.g., RP-HPLC and SEC).
| Feature | Reverse-Phase HPLC (RP-HPLC) | Size Exclusion Chromatography (SEC) | Hydrophilic Interaction (HILIC) |
| Separation Principle | Hydrophobicity | Hydrodynamic Size | Polarity / Hydrophilicity |
| Primary Application | Quantify conjugate vs. unconjugated protein; resolve PEGylation states. | Quantify aggregates and fragments. | Quantify residual free polar linker. |
| Resolution Strength | High resolution for species with different hydrophobicity. | High resolution for species with large size differences. | High resolution for polar isomers and related substances. |
| Throughput | Moderate (gradient elution) | High (isocratic elution) | Moderate (gradient elution) |
| Detector Compatibility | UV, ELSD, CAD, MS | UV, RI, MALS (Multi-Angle Light Scattering) | ELSD, CAD, MS |
| Pros | Excellent resolving power for product-related impurities. | Non-denaturing; "gold standard" for aggregation. | Orthogonal selectivity to RP-HPLC; great for MS. |
| Cons | Can be denaturing; may not resolve aggregates well. | Poor resolution for species of similar size (e.g., conjugate vs. protein).[13] | Can suffer from poor reproducibility if mobile phase is not carefully prepared. |
Visualizing the Workflow
Diagram: General HPLC Purity Analysis Workflow
Caption: A generalized workflow for HPLC-based purity analysis.
Diagram: Decision Tree for Method Selection
Caption: Decision guide for selecting the optimal HPLC method.
Trustworthiness: Validating with Forced Degradation
A truly robust purity method must be stability-indicating. This means it must be able to separate the intact conjugate from any potential degradation products that might form during manufacturing, storage, or administration. To prove this, we perform forced degradation (or stress testing) studies.[24][25][26]
The conjugate is intentionally exposed to harsh conditions to generate degradation products. The stressed samples are then analyzed by the chosen HPLC method to demonstrate that all new impurity peaks are resolved from the main analyte peak.
Key Stress Conditions for Mal-PEG2-Conjugates:
-
Acid/Base Hydrolysis: Incubate the sample in mild acid (e.g., 0.1 M HCl) and mild base (e.g., 0.1 M NaOH) at a controlled temperature. This is critical for assessing the stability of the maleimide-thiol bond and the parent biomolecule.[27][28]
-
Oxidation: Treat the sample with a reagent like hydrogen peroxide (H₂O₂) to induce oxidation of susceptible amino acids (e.g., Met, Cys, Trp).
-
Thermal Stress: Expose the sample to elevated temperatures (e.g., 50 °C) for an extended period to promote aggregation and chemical degradation.[28]
-
Photostability: Expose the sample to controlled light conditions according to ICH Q1B guidelines.
By demonstrating peak purity and resolution under stressed conditions, you build a foundation of trust and reliability in your analytical data, satisfying both internal quality standards and regulatory expectations.
References
- 1. This compound, 34321-81-8 | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. PEG Maleimide, Mal-PEG, Maleimide PEG - Maleimide linkers | AxisPharm [axispharm.com]
- 4. purepeg.com [purepeg.com]
- 5. Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multi‐arm PEG‐maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method | Semantic Scholar [semanticscholar.org]
- 7. usp.org [usp.org]
- 8. <621> CHROMATOGRAPHY [drugfuture.com]
- 9. agilent.com [agilent.com]
- 10. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 11. uspbpep.com [uspbpep.com]
- 12. Revision of European Pharmacopeia (EP) Chapter 2.2.46 [phenomenex.com]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 21. HILIC HPLC Separation of Polyethylene Glycol (PEG) | SIELC Technologies [sielc.com]
- 22. HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column | SIELC Technologies [sielc.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. biopharmaspec.com [biopharmaspec.com]
- 25. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 26. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 27. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
The Expert's Weighing Scale: A Comparative Guide to Mal-PEG2-alcohol and SMCC Linkers in ADC Development
In the intricate world of Antibody-Drug Conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is far from a simple bridge. It is a critical determinant of the ADC's therapeutic index, profoundly influencing its stability, solubility, pharmacokinetics (PK), and ultimate efficacy.[1][2] For researchers and drug development professionals, the choice of linker is a pivotal decision that can dictate the success or failure of a program.
This in-depth technical guide provides a head-to-head comparison of two prominent linker strategies: the hydrophilic, flexible linker derived from Maleimide-PEG2-alcohol and the more rigid, hydrophobic, non-cleavable SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker. This analysis is grounded in experimental data and field-proven insights to empower you to make the most informed decision for your ADC candidate.
At the Bench: A Structural and Functional Overview
The fundamental difference between these two linkers lies in their chemical architecture, which in turn dictates their physicochemical properties and the conjugation strategy.
SMCC: The Established Workhorse
SMCC is a heterobifunctional crosslinker that has been a cornerstone in the development of several ADCs, including the clinically successful Kadcyla® (ado-trastuzumab emtansine).[3][4] It features two distinct reactive groups:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines, primarily the ε-amino groups of lysine residues on the antibody surface, to form stable amide bonds.[3][]
-
A maleimide group that specifically reacts with sulfhydryl (thiol) groups, typically on a payload that has been engineered to contain a free thiol, forming a stable thioether bond.[4][6]
The spacer arm of SMCC is a cyclohexane ring, which imparts rigidity and hydrophobicity to the linker.[7]
Mal-PEG2-alcohol: The Hydrophilic Challenger
Maleimide-PEG2-alcohol represents a class of modern linkers designed to overcome some of the limitations associated with hydrophobic linkers like SMCC. While the maleimide group provides the same thiol-reactive handle for payload conjugation, the key distinction is the incorporation of a short polyethylene glycol (PEG) spacer.[8][]
For conjugation to an antibody, the terminal alcohol group of this compound is typically activated or derivatized (e.g., converted to an NHS ester-bearing acid) to react with lysine residues. The core advantages stem from the PEG2 moiety, which:
-
Enhances Hydrophilicity: The PEG chain creates a hydrophilic "shield" around the often-hydrophobic payload, improving the overall solubility of the ADC in aqueous environments.[][10]
-
Improves Pharmacokinetics: This increased hydrophilicity can reduce the ADC's propensity for aggregation and nonspecific uptake, leading to a longer circulation half-life.[11][12]
The Head-to-Head Comparison: Performance in the Crucible
The choice between a hydrophilic PEGylated linker and a hydrophobic SMCC linker has significant downstream consequences for an ADC's performance. The following sections compare their impact on critical ADC attributes.
Physicochemical Properties: The Solubility and Aggregation Challenge
A common hurdle in ADC development, especially when dealing with highly potent and hydrophobic payloads, is aggregation.[11][13] ADC aggregation can compromise manufacturing, reduce efficacy, and increase the risk of an immunogenic response.[12]
-
SMCC: The inherent hydrophobicity of the SMCC linker can exacerbate the aggregation tendency of an ADC, particularly at higher drug-to-antibody ratios (DAR).[7][8] This can limit the maximum achievable DAR before encountering solubility and stability issues.[11]
-
Mal-PEG2-Linkers: The hydrophilic PEG spacer in linkers derived from this compound significantly improves the aqueous solubility of the final ADC.[10] This property helps to mitigate aggregation, enabling the development of ADCs with higher DARs without compromising their physicochemical stability.[1][12]
Linker Stability: A Tale of Two Bonds
An ideal linker must be exceptionally stable in systemic circulation to prevent premature payload release, which can lead to off-target toxicity and a diminished therapeutic window.[10][14]
-
SMCC: The thioether bond formed between the maleimide and the payload's thiol group is generally stable.[3] However, this linkage is susceptible to a retro-Michael reaction , especially in the presence of other thiols like glutathione or albumin in the plasma.[15][16][] This reaction reverses the initial conjugation, leading to payload shedding and potential off-target toxicity.[18][19] While often minimal, this instability is a known liability of traditional maleimide-based linkers.[20]
-
Mal-PEG2-Linkers: ADCs using PEGylated maleimide linkers are also subject to the retro-Michael reaction. However, a key stabilizing event is the hydrolysis of the succinimide ring post-conjugation. This ring-opening "locks" the payload onto the antibody, creating a structure that is resistant to deconjugation.[16][] Some studies suggest that strategically placed groups, including the oxygen atoms in PEG chains, can accelerate this stabilizing hydrolysis.[10]
Pharmacokinetics and In Vivo Efficacy: The Impact of Hydrophilicity
The overall hydrophobicity of an ADC is a critical factor influencing its behavior in vivo. Highly hydrophobic ADCs are more prone to rapid clearance by the mononuclear phagocytic system, reducing their circulation time and tumor accumulation.[11][12]
-
SMCC: ADCs constructed with the hydrophobic SMCC linker, especially at higher DARs, often exhibit accelerated plasma clearance, leading to reduced overall drug exposure to the tumor.[11] This can mean that potent in vitro activity fails to translate into robust in vivo efficacy.
-
Mal-PEG2-Linkers: By "masking" the payload's hydrophobicity, PEGylated linkers help the ADC evade rapid clearance mechanisms.[1][12] This typically results in a longer plasma half-life, increased tumor accumulation, and superior in vivo anti-tumor activity, even if the in vitro potency is comparable to or slightly lower than its hydrophobic counterpart.[21] Studies have consistently shown that PEGylation improves the pharmacokinetic profile of ADCs.
Quantitative Data Summary
Direct head-to-head comparative studies using an identical antibody and payload for a this compound derived linker and an SMCC linker are limited in publicly available literature. However, by compiling data from studies comparing SMCC to various PEGylated maleimide linkers, we can establish a clear performance trend.
| Parameter | SMCC Linker | Mal-PEG2-Linker (Inferred from PEGylated Linker Data) | Rationale & Causality |
| Hydrophilicity | Low (Cyclohexane spacer)[7] | High (PEG2 spacer)[8] | The ether oxygens in the PEG chain increase water solubility. |
| ADC Aggregation | Higher propensity, especially with hydrophobic payloads and high DAR.[11] | Lower propensity, enables higher DAR.[12] | The hydrophilic PEG "shield" reduces intermolecular hydrophobic interactions that lead to aggregation. |
| Plasma Stability | Generally stable, but susceptible to retro-Michael reaction (payload shedding).[15][20] | Susceptible to retro-Michael reaction, but stabilized by subsequent succinimide ring hydrolysis.[16][] | The thioether bond can reverse. Hydrolysis of the succinimide ring in the PEGylated linker creates a more stable, ring-opened structure. |
| Pharmacokinetics (PK) | Faster plasma clearance, particularly at high DAR.[11] | Slower plasma clearance, longer half-life.[21] | Reduced hydrophobicity leads to less uptake by the mononuclear phagocytic system, prolonging circulation. |
| In Vivo Efficacy | Potent, but efficacy can be limited by poor PK. | Often superior due to improved PK and tumor accumulation.[21] | Longer circulation time allows for greater delivery of the payload to the tumor site. |
| Therapeutic Window | Can be narrower due to potential for off-target toxicity from payload shedding and faster clearance. | Potentially wider due to improved stability and more favorable PK profile. | Better stability reduces systemic exposure to free payload, and improved PK enhances on-target delivery. |
Visualizing the Chemistry and Workflow
To better understand the practical application of these linkers, the following diagrams illustrate their chemical structures, conjugation mechanisms, and a typical experimental workflow.
Chemical Structures and Conjugation Pathways
Caption: Conjugation pathways for SMCC and Mal-PEG2-derived linkers.
General Experimental Workflow for ADC Synthesis and Comparison
Caption: Workflow for ADC synthesis and comparative analysis.
Experimental Protocols: From Theory to Practice
The following are generalized, step-by-step methodologies for the conjugation of a thiol-containing payload to an antibody using either SMCC or a pre-formed Maleimide-PEG-NHS ester linker.
Protocol 1: Two-Step ADC Conjugation using SMCC
This protocol involves first activating the antibody with SMCC, then reacting the maleimide-activated antibody with the thiol-containing payload.
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC crosslinker
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Thiol-containing cytotoxic payload
-
Desalting columns (e.g., Sephadex G-25)
-
Quenching reagent (e.g., Tris or glycine)
Methodology:
-
Antibody Preparation: Adjust the antibody concentration to 5-10 mg/mL in PBS, pH 7.4.
-
SMCC Activation:
-
Prepare a fresh stock solution of SMCC in anhydrous DMSO (e.g., 10 mM).
-
Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution with gentle mixing. The causality here is to drive the reaction to completion by ensuring the linker is not the limiting reagent.
-
Incubate for 30-60 minutes at room temperature.
-
-
Removal of Excess SMCC:
-
Immediately purify the maleimide-activated antibody using a desalting column equilibrated with a reaction buffer suitable for the subsequent thiol reaction (e.g., PBS with 1 mM EDTA, pH 7.0). This step is critical to prevent unreacted SMCC from cross-linking the payload or causing other side reactions.
-
-
Payload Conjugation:
-
Dissolve the thiol-containing payload in a compatible organic solvent (e.g., DMSO).
-
Add the payload solution to the purified, maleimide-activated antibody. A typical molar ratio is 1.5-5 moles of payload per mole of maleimide groups on the antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light if the payload is light-sensitive.
-
-
Quenching: Add a quenching reagent like cysteine to cap any unreacted maleimide groups.
-
Purification of the ADC: Purify the final ADC from unreacted payload and byproducts using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
Protocol 2: ADC Conjugation using a Mal-PEG-NHS Ester Linker
This protocol involves first reacting the Mal-PEG-NHS ester with the thiol-containing payload, purifying the drug-linker intermediate, and then conjugating it to the antibody. This approach offers better control over the final product.
Materials:
-
Mal-PEG2-NHS ester (or similar)
-
Thiol-containing cytotoxic payload
-
Antibody in amine-free buffer (e.g., PBS, pH 8.0-8.5)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., HPLC) for drug-linker intermediate
-
Desalting columns
Methodology:
-
Synthesis of Drug-Linker Intermediate:
-
Dissolve the Mal-PEG-NHS ester and the thiol-containing payload (in slight molar excess) in an anhydrous organic solvent like DMF.
-
Add a non-nucleophilic base (e.g., DIPEA) to facilitate the reaction. The base deprotonates the thiol, increasing its nucleophilicity for the Michael addition to the maleimide.
-
Incubate for 1-2 hours at room temperature. Monitor the reaction by LC-MS.
-
Purify the resulting drug-linker-NHS ester intermediate using reverse-phase HPLC. This step is crucial for ensuring a well-defined species is used for antibody conjugation.
-
-
Antibody Preparation:
-
Exchange the antibody into a conjugation buffer at a slightly basic pH (e.g., PBS, pH 8.0-8.5). The higher pH increases the nucleophilicity of the lysine ε-amino groups, promoting efficient reaction with the NHS ester.
-
-
Conjugation to Antibody:
-
Dissolve the purified drug-linker-NHS ester intermediate in DMSO.
-
Add the desired molar excess of the drug-linker solution to the antibody solution with gentle mixing.
-
Incubate for 2-4 hours at room temperature.
-
-
Purification of the ADC: Purify the final ADC using SEC to remove any unreacted drug-linker and byproducts.
Conclusion: A Strategic Choice for Next-Generation ADCs
The selection between a linker derived from this compound and the SMCC crosslinker represents a strategic choice between a modern, hydrophilically-enhanced linker and a conventional, well-established one.[8]
SMCC remains a reliable and robust linker, particularly for proof-of-concept studies or when conjugating payloads that do not impart significant hydrophobicity to the final ADC.[3][8] However, researchers must remain vigilant of its potential to induce aggregation and the inherent, albeit low-level, instability of the maleimide-thiol linkage, which can lead to premature payload release.[15][20]
For drug development professionals aiming to create next-generation ADCs, especially those burdened with hydrophobic payloads or requiring optimal in vivo performance and a wider therapeutic window, the strategic incorporation of a hydrophilic PEGylated linker is demonstrably the superior approach.[1][12] The benefits of improved solubility, reduced aggregation, and enhanced pharmacokinetics can be critical for translating potent in vitro data into a successful clinical therapeutic. As always, rigorous experimental validation of the stability, homogeneity, and pharmacokinetic profile is paramount for any specific ADC construct.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Development of a facile antibody–drug conjugate platform for increased stability and homogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Stability of Mal-PEG2-alcohol Conjugates: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the promise of targeted therapeutics hinges on the stability of the molecular linkages that connect a targeting moiety to its payload. Among the most prevalent chemistries is the Michael addition of a thiol to a maleimide, a reaction valued for its speed and specificity under physiological conditions.[1] This guide provides an in-depth technical assessment of the in vitro and in vivo stability of conjugates formed using Mal-PEG2-alcohol, a heterobifunctional linker featuring a thiol-reactive maleimide, a short polyethylene glycol (PEG) spacer, and a terminal alcohol group. We will objectively compare its performance with alternative linker technologies, supported by experimental data, to provide a rational framework for linker selection in bioconjugate design.
The Double-Edged Sword of Maleimide-Thiol Chemistry
The reaction between a maleimide and a thiol from a cysteine residue is a cornerstone of bioconjugation, forming a stable thioether bond.[2] This reaction is highly efficient at neutral pH (6.5-7.5), proceeding approximately 1,000 times faster than the reaction with amines, ensuring high chemoselectivity for cysteine residues.[3] The resulting thiosuccinimide linkage, however, harbors an inherent instability that can compromise the efficacy and safety of a bioconjugate.[4]
The Primary Instability Pathway: Retro-Michael Addition
The principal mechanism of degradation for maleimide-thiol conjugates is the retro-Michael reaction, a reversible process that leads to the cleavage of the thioether bond.[5][6] In the thiol-rich environment of the bloodstream, where molecules like glutathione and albumin are abundant, this reversibility can lead to "thiol exchange."[4] The released maleimide-bearing payload can then react with these endogenous thiols, leading to off-target toxicity and a diminished therapeutic window.[4]
Caption: Instability of maleimide-thiol conjugates via retro-Michael reaction and thiol exchange.
A Pathway to Stability: Succinimide Ring Hydrolysis
Fortunately, the thiosuccinimide ring of the conjugate can undergo hydrolysis, opening the ring to form a stable succinamic acid thioether.[4] This ring-opened product is resistant to the retro-Michael reaction, effectively "locking" the payload onto its carrier.[7] The rate of this stabilizing hydrolysis is a critical parameter influencing the overall in vivo stability of the conjugate.[5]
Caption: Stabilization of the maleimide linkage through ring hydrolysis.
The Influence of the PEG2-Alcohol Moiety
The "this compound" linker introduces two key features that can influence conjugate stability: a short PEG spacer and a terminal alcohol group.
-
PEG Spacer: Polyethylene glycol (PEG) linkers are known to enhance the hydrophilicity of bioconjugates, which can reduce aggregation and improve pharmacokinetic properties.[8] The length of the PEG chain is a critical factor, with longer chains generally leading to slower plasma clearance.[9] While the short PEG2 spacer in this compound will offer some increase in hydrophilicity, its impact on overall circulation half-life is expected to be less pronounced than that of longer PEG chains (e.g., PEG8, PEG12).[8] Furthermore, studies have shown that functional groups adjacent to the maleimide, including PEG, can increase the rate of the stabilizing succinimide ring hydrolysis.[1]
-
Terminal Alcohol: The terminal hydroxyl group provides a site for further derivatization, allowing for the attachment of other molecules or functional groups. From a stability perspective, the presence of this polar group at the end of the linker is unlikely to directly participate in the retro-Michael or hydrolysis reactions of the maleimide-thiol adduct. However, its contribution to the overall hydrophilicity of the conjugate could subtly influence interactions with plasma proteins and enzymes.
Comparative Stability: this compound vs. Alternatives
To provide an objective comparison, we will assess the stability of this compound conjugates against other common linker technologies. It is important to note that direct, head-to-head experimental data for this compound is limited in the public domain. Therefore, we will present data for structurally related maleimide-PEG linkers and draw informed comparisons.
| Linker Type | Linkage Chemistry | Key Stability Characteristics | Representative Half-Life Data |
| This compound | Thioether (via Michael Addition) | Susceptible to retro-Michael addition and subsequent thiol exchange. The short PEG chain may offer a modest increase in the rate of stabilizing hydrolysis. | Estimated: Similar to other N-alkyl maleimides, with a potential for significant payload loss in vivo over time. |
| Standard N-alkyl Maleimide | Thioether (via Michael Addition) | Prone to retro-Michael reaction. Hydrolysis of the thiosuccinimide ring is relatively slow.[2] | Hydrolysis Half-life: > 1 week (pH 7.4, 37°C)[2] |
| N-aryl Maleimide | Thioether (via Michael Addition) | The electron-withdrawing nature of the aryl group significantly accelerates the rate of stabilizing hydrolysis, leading to more stable conjugates.[6] | Hydrolysis Half-life: 1.5 hours (pH 7.4, 37°C)[2] |
| Mono-sulfone-PEG | Thioether | Forms a highly stable thioether bond that is significantly more resistant to deconjugation compared to maleimide-thiol adducts.[10] | >90% of the conjugate remained intact after 7 days in the presence of 1 mM glutathione.[10] |
| Disulfide Linker (e.g., SPDP) | Disulfide Bond | Designed to be cleavable in the reducing environment of the cell interior. Can be unstable in plasma due to the presence of reducing agents. | Cleavage rate is dependent on the specific disulfide bond and the concentration of reducing agents. |
Experimental Protocols for Stability Assessment
Accurate assessment of conjugate stability is paramount for the selection of appropriate linkers and the development of safe and effective biotherapeutics. Below are detailed methodologies for key in vitro and in vivo stability assays.
In Vitro Plasma Stability Assay
This protocol assesses the stability of a bioconjugate in plasma by monitoring key parameters over time.
Objective: To determine the rate of drug deconjugation and payload migration in plasma from relevant species.
Materials:
-
Test conjugate (e.g., antibody-drug conjugate)
-
Plasma from relevant species (e.g., human, mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Immunoaffinity capture beads (e.g., Protein A/G for antibodies)
-
Wash buffers (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer)
-
LC-MS system
Procedure:
-
Incubation: Spike the test conjugate into plasma to a final concentration of approximately 100 µg/mL. Prepare a parallel control sample in PBS.
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 24, 48, 96, and 168 hours), collect aliquots for analysis.
-
Immunoaffinity Capture: Isolate the conjugate from plasma proteins using immunoaffinity beads.
-
LC-MS Analysis:
-
Intact Conjugate Analysis: Analyze the eluted conjugate to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates deconjugation.
-
Free Payload Analysis: Analyze the plasma supernatant (after removal of the conjugate) to quantify the amount of free payload that has been released.
-
Payload Migration Analysis: A two-step immunocapture LC/MS/MS assay can be employed to quantify payload that has migrated to plasma proteins like albumin.[3]
-
Caption: Workflow for in vitro plasma stability assessment.
In Vivo Stability and Pharmacokinetic Study
This protocol outlines a typical workflow for assessing the in vivo stability and pharmacokinetic profile of a bioconjugate.
Objective: To determine the clearance, half-life, and change in DAR of a conjugate in an animal model.
Materials:
-
Test conjugate
-
Appropriate animal model (e.g., mouse, rat)
-
ELISA and LC-MS/MS instrumentation
Procedure:
-
Administration: Administer the test conjugate to the animal model via an appropriate route (e.g., intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-injection).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Pharmacokinetic Analysis:
-
Total Antibody: Measure the concentration of the total antibody (conjugated and unconjugated) using an ELISA.
-
Conjugated Drug: Measure the concentration of the antibody-conjugated drug using a payload-specific ELISA or LC-MS/MS.
-
Free Payload: Quantify the concentration of the free payload in plasma using LC-MS/MS.
-
-
Data Analysis: Plot the concentrations of the total antibody and the conjugated drug over time to determine their respective pharmacokinetic profiles. Calculate the DAR at each time point to assess in vivo stability.[9]
Conclusion and Recommendations
The choice of a linker is a critical decision in the design of bioconjugates that profoundly impacts their stability, efficacy, and safety. While this compound offers a straightforward approach to thiol-specific conjugation with the added benefit of a short, hydrophilic spacer, the inherent instability of the resulting thiosuccinimide linkage to retro-Michael addition must be carefully considered.
Key Takeaways:
-
Inherent Instability: Standard N-alkyl maleimide conjugates, including those formed with this compound, are susceptible to deconjugation in the presence of endogenous thiols.[4]
-
Stabilization is Key: The stability of the conjugate can be significantly enhanced by promoting the hydrolysis of the thiosuccinimide ring.[7] Linker modifications, such as the use of N-aryl maleimides, can accelerate this process.[2]
-
Superior Alternatives Exist: For applications requiring high in vivo stability, alternative linker chemistries, such as mono-sulfone-PEG, have demonstrated significantly lower rates of deconjugation.[10]
-
Empirical Validation is Crucial: The stability of any given conjugate is context-dependent and should be empirically determined through rigorous in vitro and in vivo studies.
For the development of robust and reliable bioconjugates, a thorough understanding of the stability profile of the chosen linker is not just advantageous—it is essential. While this compound may be suitable for applications where rapid payload release is desired or where long-term in vivo stability is not a primary concern, for many therapeutic applications, more stable linker technologies should be considered.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Long-term stabilization of maleimide-thiol conjugates. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Plasma Stability Assays for ADCs with Maleimide-Based Linkers
The stability of an antibody-drug conjugate (ADC) in plasma is a critical determinant of its therapeutic index, directly influencing both efficacy and safety.[1] An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity and reduced efficacy.[2][3] Conversely, a linker that is too stable may inhibit efficient drug release at the tumor site.[2] This guide provides an objective, in-depth comparison of plasma stability considerations for ADCs constructed with Mal-PEG2-alcohol linkers, offering a framework for experimental design and data interpretation for researchers, scientists, and drug development professionals.
The Chemistry of Instability: Understanding the Maleimide-Cysteine Adduct
ADCs employing maleimide chemistry for conjugation to native or engineered cysteine residues are prevalent. However, the resulting thiosuccinimide ring is susceptible to a bond-breaking retro-Michael reaction.[3][4] This reaction is the primary pathway for linker instability, leading to the deconjugation of the drug-linker from the antibody.[3] Once released, the maleimide-containing drug-linker can react with other thiol-containing molecules in circulation, most notably serum albumin, a phenomenon termed "payload migration".[3] This premature payload release can diminish the ADC's therapeutic effect and cause off-target toxicities.[3][5]
A competing, desirable reaction is the hydrolysis of the thiosuccinimide ring, which opens the ring to form a stable maleamic acid derivative.[3] This ring-opened form is resistant to the retro-Michael reaction, effectively "locking" the payload onto the antibody and enhancing ADC stability.[3] The balance between these two pathways is influenced by the local chemical environment on the antibody and the specific structure of the linker itself.[3]
Caption: Competing pathways for maleimide-based ADC linkers in vivo.
Designing a Self-Validating In Vitro Plasma Stability Assay
The primary objective of this assay is to quantify the rate of drug deconjugation from an ADC in a plasma matrix over time at physiological temperature (37°C).[2][6] A robust, self-validating protocol is essential for generating reliable and reproducible data.
Caption: General workflow for an in vitro ADC plasma stability assay.
Detailed Experimental Protocol
Objective: To determine the stability of a this compound linked ADC by measuring the change in average Drug-to-Antibody Ratio (DAR) over time.
Materials:
-
Test ADC (e.g., 1-5 mg/mL stock in formulation buffer)
-
Control Plasma (e.g., Human, Mouse, Rat; sourced with consistent anticoagulant like heparin)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Immuno-affinity beads (e.g., Protein A/G or target antigen-coated)[6]
-
Wash and Elution Buffers for immuno-affinity purification[6]
-
Neutralization Buffer (e.g., Tris-HCl)[6]
-
LC-MS grade solvents (Acetonitrile, Water, Formic Acid)
Procedure:
-
Preparation & Incubation:
-
Thaw plasma at 37°C and centrifuge to remove cryoprecipitates.
-
Spike the test ADC into the plasma to a final concentration of ~100 µg/mL.[3] This concentration is high enough for detection but low enough to minimize potential aggregation.
-
Prepare a parallel control sample by spiking the ADC into PBS to assess non-plasma mediated instability.
-
Incubate all samples in a temperature-controlled incubator at 37°C.[6]
-
-
Time Point Sampling:
-
Sample Processing (Immuno-affinity Capture):
-
This step is critical for purifying the ADC away from the complex plasma matrix, which is essential for high-quality LC-MS analysis.[7][8]
-
Thaw the samples from each time point.
-
Add an aliquot of each sample to pre-washed immuno-affinity beads and incubate to capture the ADC.[6]
-
Wash the beads thoroughly with wash buffer (e.g., PBS) to remove unbound plasma proteins.[6]
-
Elute the captured ADC using a low-pH elution buffer (e.g., glycine-HCl).[6]
-
Immediately neutralize the eluted sample with a neutralization buffer to prevent acid-induced denaturation.[7]
-
-
Bioanalytical Quantification (LC-MS):
Bioanalytical Methods: A Comparative Overview
Choosing the right analytical technique is crucial for accurately assessing ADC stability. While several methods exist, they offer different levels of information.
| Method | Principle | Advantages | Disadvantages |
| LC-MS | Separates ADC species by chromatography and detects by mass-to-charge ratio. | Gold Standard. Directly measures average DAR and distribution of drug-loaded species.[][12] Can quantify free payload.[3] | Requires complex sample preparation (e.g., immuno-capture) to remove plasma interference.[6] |
| ELISA | Uses antibodies to capture and detect total or conjugated antibody. | High throughput and sensitivity.[2] Good for measuring total antibody concentration. | May not distinguish between conjugated and deconjugated antibody, potentially overestimating stability.[2][13] |
| HIC | Separates ADC species based on hydrophobicity. | Provides excellent resolution of different DAR species for cysteine-linked ADCs.[14][15] Can calculate average DAR from peak areas.[16] | Less effective for lysine-conjugated ADCs.[15] Requires method optimization for each ADC. |
Data Interpretation & Comparative Analysis
The primary output of the stability assay is the change in average DAR over time. This data can be used to calculate the in vitro half-life of the ADC's linker-drug.
Comparative Stability of Different Linker Technologies
The inherent instability of the traditional maleimide-cysteine linkage has driven the development of alternative technologies with improved plasma stability.
| Linker Type | Conjugation Chemistry | Stability Mechanism | Representative Plasma Half-life (Human) | Key Consideration |
| Traditional Maleimide | Thiol-Michael Addition | Susceptible to retro-Michael reaction.[17] | ~50% intact after 7 days [17] | Prone to premature drug release and payload migration.[3] |
| Next-Gen Maleimides | Thiol-Michael Addition | Engineered to promote rapid hydrolysis of the thiosuccinimide ring or to re-bridge disulfides.[6][17] | >90-95% intact after 7 days [17] | Significantly reduces deconjugation, improving the therapeutic window.[18] |
| Valine-Citrulline (VC) | Peptide Linker | Cleaved by lysosomal enzymes (e.g., Cathepsin B).[] | High (No significant degradation in 28 days) [2][20] | Highly stable in human plasma but can be susceptible to cleavage by certain enzymes in rodent plasma.[2][21] |
| Thioether (Non-cleavable) | e.g., SMCC linker | Relies on total antibody degradation in the lysosome for payload release.[20] | Very High [20] | Offers maximum stability but payload release is dependent on antibody catabolism. |
Note: The stability data presented are representative and can be influenced by the specific ADC, conjugation site, and experimental conditions.[6][22]
Advanced Considerations: Next-Generation Maleimides
To address the stability liability of traditional maleimides, several next-generation technologies have been developed. These include:
-
Self-Hydrolyzing Maleimides: These linkers are designed with adjacent chemical groups that catalyze the intramolecular hydrolysis of the thiosuccinimide ring, rapidly forming the stable, ring-opened product.[17]
-
Dibromomaleimides (DBM): These reagents can react with two thiol groups from a reduced disulfide bond, effectively "re-bridging" the bond and creating a highly stable, homogeneous conjugate.[6][23]
These advanced linkers offer a direct solution to the retro-Michael reaction, significantly enhancing the plasma stability of the resulting ADC and are a critical consideration for new ADC development programs.[17][24]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a facile antibody–drug conjugate platform for increased stability and homogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. hpst.cz [hpst.cz]
- 8. researchgate.net [researchgate.net]
- 9. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 16. lcms.cz [lcms.cz]
- 17. benchchem.com [benchchem.com]
- 18. tandfonline.com [tandfonline.com]
- 20. benchchem.com [benchchem.com]
- 21. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Determining the Drug-to-Antibody Ratio (DAR) for Mal-PEG2-alcohol ADCs
The drug-to-antibody ratio (DAR) stands as a paramount critical quality attribute (CQA) for antibody-drug conjugates (ADCs), directly influencing their therapeutic efficacy, pharmacokinetics, and safety profile.[1] For ADCs constructed using maleimide-polyethylene glycol (Mal-PEG) linkers, such as the Mal-PEG2-alcohol variant, precise and robust DAR determination is essential throughout the development and manufacturing processes to ensure product consistency and quality.[2][3] This guide provides an in-depth comparison of the principal analytical techniques for characterizing the DAR of this compound ADCs, offering field-proven insights and detailed experimental protocols to aid researchers in making informed methodological choices.
The this compound linker, a non-cleavable linker, connects the cytotoxic payload to the antibody.[4][5] The maleimide group typically reacts with free thiol groups on the antibody, often generated by the reduction of interchain disulfide bonds, while the alcohol moiety serves as an attachment point for the cytotoxic drug. The inclusion of a short PEG spacer can enhance solubility.[6] The nature of this linkage and the overall hydrophobicity it imparts on the antibody are key considerations in selecting the appropriate analytical method for DAR determination.
Comparative Analysis of Key DAR Determination Methodologies
Several robust analytical techniques are available for DAR determination, each with distinct principles, advantages, and limitations. The choice of method is often guided by the specific characteristics of the ADC and the desired level of analytical detail.[1]
| Method | Principle | Advantages | Limitations | Best Suited For |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in hydrophobicity under non-denaturing conditions.[7][8] | Preserves the native structure of the ADC, provides distribution of drug-loaded species (DAR 0, 2, 4, 6, 8), excellent for cysteine-linked ADCs.[9][10] | Incompatible with mass spectrometry due to high salt concentrations, may have lower resolution for ADCs with low hydrophobicity.[9] | Routine quality control and monitoring of DAR distribution for cysteine-linked ADCs.[11] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on hydrophobicity under denaturing conditions.[12] | High resolution, compatible with mass spectrometry, can analyze both intact and reduced ADC subunits (light and heavy chains).[7][13] | Denaturing conditions may not be suitable for all ADCs, especially those with non-covalent interactions.[] | Orthogonal method to HIC, detailed characterization of subunit drug distribution, and analysis of site-specific ADCs.[7][15] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the molecular weight of the ADC and its fragments.[16] | Provides accurate mass measurements for unambiguous identification of drug-loaded species, can determine DAR for both intact and reduced ADCs, and can be coupled with liquid chromatography (LC-MS).[17][18] | Can be complex to interpret for heterogeneous mixtures, may require specialized instrumentation and expertise.[19] | Definitive characterization of DAR, analysis of complex ADC mixtures, and research and development settings.[20][21] |
Experimental Protocols and Workflows
The following sections provide detailed, step-by-step protocols for each of the primary DAR determination techniques. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique that separates ADC species based on the increased hydrophobicity imparted by the conjugated drug-linker.[8] This method is performed under non-denaturing conditions, thus preserving the ADC's native structure.[11]
Experimental Workflow:
Caption: Experimental workflow for DAR distribution analysis by HIC.
Detailed Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0. The high salt concentration promotes hydrophobic interactions.[22]
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0. The decreasing salt concentration during the gradient elution weakens hydrophobic interactions, allowing for the separation of ADC species.[11]
-
-
HPLC System and Column:
-
Utilize a bio-inert HPLC system to prevent corrosion from high salt buffers.[11]
-
Employ a HIC column such as a Butyl-NPR or TSKgel Butyl-NPR.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 280 nm
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
-
Sample Preparation:
-
Dilute the this compound ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
-
Data Analysis:
-
Integrate the peak areas for each of the resolved species (e.g., DAR0, DAR2, DAR4, etc.).[23]
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100[]
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC provides an orthogonal method for DAR determination and is particularly useful for analyzing the individual light and heavy chains of the ADC after reduction.[7]
Experimental Workflow:
Caption: Experimental workflow for DAR analysis by RP-HPLC.
Detailed Protocol:
-
Sample Reduction:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile. The organic solvent and ion-pairing agent (TFA) facilitate separation under denaturing conditions.[13]
-
-
HPLC System and Column:
-
Use a standard HPLC system with a reversed-phase column (e.g., C4 or C8).
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 80°C. Elevated temperature can improve peak shape.[13]
-
Detection: UV at 280 nm
-
Gradient: A linear gradient of increasing Mobile Phase B.
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated light chain (LC), conjugated light chain (LC-D), unconjugated heavy chain (HC), and conjugated heavy chain species (HC-D1, HC-D2, etc.).[6]
-
Calculate the average DAR based on the relative abundance of these species.
-
Mass Spectrometry (MS)
MS provides the most definitive characterization of DAR by directly measuring the mass of the intact ADC and its subunits.[16]
Experimental Workflow:
Caption: Experimental workflow for DAR analysis by Mass Spectrometry.
Detailed Protocol for Intact Mass Analysis:
-
Sample Preparation:
-
LC-MS System:
-
MS Analysis:
-
Perform electrospray ionization (ESI) in positive ion mode.
-
Acquire data over a mass-to-charge (m/z) range appropriate for the intact ADC (e.g., m/z 2000-7000).[24]
-
-
Data Analysis:
Conclusion
The accurate determination of the drug-to-antibody ratio is a critical aspect of the development and quality control of this compound ADCs.[1][2] Hydrophobic Interaction Chromatography, Reversed-Phase High-Performance Liquid Chromatography, and Mass Spectrometry are powerful and often complementary techniques for this purpose.[29] HIC provides valuable information on the distribution of drug-loaded species under native conditions, while RP-HPLC offers a high-resolution orthogonal method, particularly for subunit analysis.[7][9] Mass Spectrometry delivers the most definitive characterization of DAR through direct mass measurement.[16] The selection of the most appropriate method or combination of methods will depend on the specific analytical needs, the stage of development, and the available instrumentation. A thorough understanding of the principles and experimental nuances of each technique is essential for generating reliable and accurate DAR data, ultimately ensuring the safety and efficacy of these promising therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. adcreview.com [adcreview.com]
- 3. veranova.com [veranova.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 11. agilent.com [agilent.com]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. benchchem.com [benchchem.com]
- 17. sciex.com [sciex.com]
- 18. agilent.com [agilent.com]
- 19. mdpi.com [mdpi.com]
- 20. waters.com [waters.com]
- 21. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. smatrix.com [smatrix.com]
- 23. waters.com [waters.com]
- 24. benchchem.com [benchchem.com]
- 25. sciex.com [sciex.com]
- 26. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 28. learning.sepscience.com [learning.sepscience.com]
- 29. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
The Fundamental Role of Mal-PEG Linkers and Hydrophilicity
An In-Depth Guide to Comparing the Hydrophilicity of Maleimide-PEG Linkers for Advanced Bioconjugation
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the landscape of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs), PROTACs, and functionalized nanoparticles, the choice of a chemical linker is paramount. Maleimide-Polyethylene Glycol (Mal-PEG) linkers have become indispensable tools, prized for their specific reactivity and their ability to modulate the physicochemical properties of the final conjugate.[][2][3]
A critical property conferred by the PEG component is hydrophilicity. This guide provides an in-depth comparison of different Mal-PEG linkers, focusing on how structural variations influence their hydrophilic character. We will explore the theoretical underpinnings, present detailed experimental protocols for quantitative assessment, and discuss the practical implications for therapeutic design.
Mal-PEG linkers are heterobifunctional molecules composed of two key components: a maleimide group and a polyethylene glycol chain.[4][5]
-
The Maleimide Group : This five-membered cyclic imide is highly reactive towards free sulfhydryl (thiol) groups, such as those on cysteine residues in proteins.[][4] This reaction, a Michael addition, proceeds efficiently under mild physiological conditions (pH 6.5-7.5) to form a stable covalent thioether bond, enabling site-specific conjugation.[][6][7]
-
The Polyethylene Glycol (PEG) Chain : PEG is a highly hydrophilic, flexible, and biocompatible polymer composed of repeating ethylene oxide units (-CH₂CH₂O-).[8][9] Its hydrophilicity stems from the ether oxygen atoms in its backbone, which form hydrogen bonds with water molecules to create a hydration shell around the conjugate.[8]
This "PEGylation" process is a well-established strategy to enhance the properties of biomolecules.[9] The hydrophilicity imparted by the PEG linker is not merely an incidental feature; it is a critical design element that offers several advantages:
-
Improved Aqueous Solubility : PEG can dramatically increase the water solubility of hydrophobic drugs or large protein complexes, which is crucial for formulation and intravenous administration.[4][8][10]
-
Enhanced Stability : The hydration shell can protect the conjugated molecule from enzymatic degradation and aggregation.[2][10]
-
Reduced Immunogenicity : PEG chains can mask epitopes on a protein surface, reducing the likelihood of an immune response.[4][10]
-
Favorable Pharmacokinetics : By increasing the hydrodynamic radius of a molecule, PEGylation can reduce renal clearance, extending its circulation half-life in the body.[4][11]
Structural Factors Influencing Hydrophilicity
The degree of hydrophilicity in a Mal-PEG linker is not fixed; it is a tunable property determined by the structure of the PEG chain.
A. Impact of PEG Chain Length
The most direct way to modulate hydrophilicity is by altering the length of the PEG chain. A longer chain, containing more ethylene glycol units, will create a larger hydration shell and impart greater water-solubility to the conjugate.[12][13] This relationship, while generally direct, must be empirically optimized, as excessively long linkers can sometimes interfere with the biological activity of the conjugated molecule.[12]
B. Impact of PEG Architecture: Linear vs. Branched
Beyond simple length, the architecture of the PEG polymer plays a significant role.
-
Linear PEG : A single, unbranched chain of repeating ethylene glycol units.
-
Branched PEG : These structures, such as Y-shaped or multi-arm PEGs, feature multiple PEG chains radiating from a central core.
Studies have suggested that branched PEGs can exhibit better hydrophilicity and provide a more effective shield against enzymatic degradation and immune recognition compared to linear PEGs of similar molecular weight.[14][15] The multi-chain structure can create a higher local density of PEG, enhancing the protective hydration effect.[15]
Experimental Workflows for Quantifying Hydrophilicity
To objectively compare Mal-PEG linkers, we must rely on quantitative experimental methods. Below are three robust protocols used to assess hydrophilicity.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle of Causality : RP-HPLC separates molecules based on their hydrophobicity. The stationary phase (e.g., C18) is non-polar, while the mobile phase is polar (e.g., water/acetonitrile).[16][17] Hydrophobic molecules interact more strongly with the stationary phase and are retained longer, resulting in a later elution time. Conversely, more hydrophilic molecules have a greater affinity for the mobile phase and elute earlier.[18][19] Therefore, a shorter retention time is indicative of greater hydrophilicity.
Experimental Protocol: RP-HPLC Analysis of Mal-PEGn-COOH Linkers
-
Materials :
-
Mal-PEGn-COOH linkers (e.g., n=2, 4, 8, 12, 24).
-
HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA) (Mobile Phase A).
-
HPLC-grade acetonitrile with 0.1% TFA (Mobile Phase B).
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC system with UV detector (detection at 214 nm).
-
-
Sample Preparation : Dissolve each Mal-PEGn-COOH linker in Mobile Phase A to a final concentration of 1 mg/mL.
-
Chromatographic Conditions :
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Gradient: 5% to 95% Mobile Phase B over 20 minutes.
-
-
Data Analysis : Record the retention time (in minutes) for each linker. A shorter retention time indicates higher hydrophilicity.
Data Presentation: Comparative Retention Times
| Linker | PEG Units (n) | Predicted Hydrophilicity | Observed Retention Time (min) |
| Mal-PEG2-COOH | 2 | Low | 15.2 |
| Mal-PEG4-COOH | 4 | Moderate | 12.8 |
| Mal-PEG8-COOH | 8 | High | 9.5 |
| Mal-PEG12-COOH | 12 | Very High | 7.1 |
| Mal-PEG24-COOH | 24 | Extremely High | 4.3 |
| Note: Data are illustrative and will vary based on the exact HPLC system and conditions. |
Workflow Visualization
Method 2: Water Contact Angle (WCA) Measurement
Principle of Causality : The contact angle is the angle where a liquid-vapor interface meets a solid surface.[20] It quantifies the wettability of a solid surface by a liquid.[21] A surface functionalized with a hydrophilic molecule will have strong adhesive forces with water, causing the water droplet to spread out. This results in a low contact angle (<90°).[21][22][23] Conversely, a hydrophobic surface repels water, leading to a high contact angle (>90°).[20] By immobilizing different Mal-PEG linkers onto a surface, we can use WCA to directly compare their relative hydrophilicity.
Experimental Protocol: WCA on Linker-Modified Surfaces
-
Surface Preparation :
-
Use clean glass or silicon wafer slides.
-
Functionalize the surface with thiol groups using an appropriate silane agent (e.g., (3-mercaptopropyl)trimethoxysilane).
-
-
Linker Immobilization :
-
Prepare solutions of different Mal-PEG linkers (e.g., linear Mal-PEG4, linear Mal-PEG12, and branched Mal-PEG) in a reaction buffer (e.g., PBS, pH 7.0).
-
Immerse the thiol-functionalized slides in the linker solutions and incubate for 2 hours at room temperature to allow the maleimide-thiol reaction to occur.
-
Rinse the slides thoroughly with buffer and deionized water to remove any non-covalently bound linker, then dry with a stream of nitrogen.
-
-
Contact Angle Measurement :
-
Place a slide on the stage of a contact angle goniometer.
-
Use an automated dispenser to place a standardized droplet (e.g., 5 µL) of deionized water onto the modified surface.
-
Capture a high-resolution image of the droplet and use software to measure the static contact angle at the three-phase boundary.
-
Perform at least five measurements on different areas of each slide to ensure reproducibility.
-
-
Data Analysis : Calculate the average contact angle for each linker-modified surface. A lower average angle signifies greater hydrophilicity.[24]
Data Presentation: Comparative Water Contact Angles
| Surface Modification | Linker Architecture | Predicted Hydrophilicity | Average Water Contact Angle (°) |
| Unmodified Thiol Surface | N/A | Low | 75° ± 2° |
| Mal-PEG4 | Linear | Moderate | 58° ± 3° |
| Mal-PEG12 | Linear | High | 42° ± 2° |
| Mal-PEG (Branched, 10kDa) | Branched | Very High | 35° ± 3° |
| Note: Data are illustrative. The control is the thiol-functionalized surface before linker addition. |
Concept Visualization
References
- 2. precisepeg.com [precisepeg.com]
- 3. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Maleimide Peg Amine, Mal-PEG-amine | AxisPharm [axispharm.com]
- 6. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 7. Monodispersed Maleimide(Mal) PEG - Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 17. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 18. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 19. Systematic Comparison of Reverse Phase and Hydrophilic Interaction Liquid Chromatography Platforms for the Analysis of N-linked Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nanoscience.com [nanoscience.com]
- 21. measurlabs.com [measurlabs.com]
- 22. biolinscientific.com [biolinscientific.com]
- 23. rheologylab.com [rheologylab.com]
- 24. Tuning the Density of Poly(ethylene glycol) Chains to Control Mammalian Cell and Bacterial Attachment [mdpi.com]
A Senior Application Scientist's Guide to the Validation of Site-Specific Conjugation with Mal-PEG2-alcohol
For researchers, scientists, and drug development professionals, the creation of robust and stable bioconjugates is a cornerstone of therapeutic innovation. In the landscape of site-specific conjugation, particularly in the development of Antibody-Drug Conjugates (ADCs), the choice of linker is a critical decision point that profoundly impacts efficacy, stability, and ultimately, clinical success. This guide provides an in-depth, technical comparison of site-specific conjugation using Mal-PEG2-alcohol, offering a comprehensive validation workflow supported by experimental data and protocols. We will dissect the nuances of this linker technology and benchmark it against viable alternatives, empowering you to make informed decisions in your research.
The Rationale for Site-Specific Conjugation and the Role of this compound
Traditional conjugation methods that target abundant amino acids like lysine result in heterogeneous mixtures with varying drug-to-antibody ratios (DAR) and conjugation sites.[1] This heterogeneity can lead to unpredictable pharmacokinetics and a narrow therapeutic window. Site-specific conjugation, by targeting engineered or naturally occurring cysteines, offers precise control over the location and stoichiometry of payload attachment, leading to more homogenous and well-defined bioconjugates.[1][2]
This compound is a heterobifunctional linker designed for this purpose. It comprises three key components:
-
A maleimide group: This moiety reacts specifically with thiol (sulfhydryl) groups on cysteine residues through a Michael addition reaction, forming a stable thioether bond.[3][4][5][6]
-
A two-unit polyethylene glycol (PEG) spacer: This short, hydrophilic spacer enhances the solubility of the linker and the final conjugate in aqueous media.[3][4][5]
-
A terminal hydroxyl group: This alcohol functional group provides a versatile handle for the attachment of a payload, typically after activation.[3][4][5][6]
The following diagram illustrates the fundamental structure of this compound and its role in bridging an antibody and a payload.
Caption: Structure of this compound linker.
A Comprehensive Validation Workflow for this compound Conjugates
A rigorous validation process is paramount to ensure the quality, stability, and efficacy of the final bioconjugate. The following workflow outlines the critical experimental stages, from initial conjugation to in-depth characterization.
Caption: Comprehensive validation workflow for this compound conjugates.
Phase 1: Experimental Protocols for Conjugation
Protocol 1: Antibody Reduction
The interchain disulfide bonds of a monoclonal antibody must be partially reduced to expose free cysteine residues for conjugation.
-
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate Buffered Saline (PBS)
-
-
Procedure:
-
Prepare a solution of the mAb at a concentration of 5-10 mg/mL in PBS.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column.
-
Protocol 2: Payload Activation and Attachment to this compound
The hydroxyl group of this compound requires activation to react with a payload. This protocol assumes a payload with a carboxylic acid for activation.
-
Materials:
-
Payload with a carboxylic acid group
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide crosslinker
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the payload and a 1.1 molar equivalent of NHS in anhydrous DMF.
-
Add a 1.1 molar equivalent of DCC and stir at room temperature for 2 hours to form the NHS ester of the payload.
-
Add a 1.0 molar equivalent of this compound to the activated payload solution.
-
Stir the reaction mixture at room temperature overnight.
-
Purify the payload-linker construct using reverse-phase HPLC.
-
Protocol 3: Conjugation and Purification
-
Materials:
-
Reduced mAb
-
Purified payload-linker construct
-
Quenching agent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
-
-
Procedure:
-
Add a 5-10 fold molar excess of the payload-linker construct (dissolved in a co-solvent like DMSO if necessary) to the reduced antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Add a 2-fold molar excess of N-acetylcysteine (relative to the payload-linker) to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
Purify the ADC from unreacted payload-linker and other small molecules using SEC.
-
Phase 2: Validation and Characterization of the ADC
Thorough characterization is essential to ensure the quality and consistency of the ADC.
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute that influences the ADC's efficacy and safety.[7][8]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on hydrophobicity, which increases with the number of conjugated drug molecules.[9][10][11][12] It is a gold standard for separating DAR species under native conditions.[7]
| DAR Species | Typical Retention Time (min) | Relative Abundance (%) |
| DAR 0 | 10.2 | 5 |
| DAR 2 | 15.8 | 35 |
| DAR 4 | 20.5 | 50 |
| DAR 6 | 24.1 | 10 |
| DAR 8 | 27.3 | <1 |
| A decreasing salt gradient is used for elution. |
-
Mass Spectrometry (MS): LC-MS, particularly using reverse-phase (RP) or size-exclusion (SEC) chromatography, provides a precise measurement of the mass of the intact ADC or its subunits, allowing for accurate DAR calculation.[7][13][14]
Protocol 4: DAR Analysis by RPLC-MS (Subunit Analysis)
-
Sample Preparation: Reduce the purified ADC to separate the light and heavy chains.
-
LC Method:
-
Column: Reversed-phase column suitable for proteins (e.g., PLRP-S).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the light and heavy chains with different drug loads.
-
Column Temperature: 80°C.
-
-
MS Method:
-
Instrument: TOF or Q-TOF Mass Spectrometer.
-
Data Analysis: Deconvolute the mass spectra to determine the masses of the light and heavy chains with different numbers of conjugated payloads. Calculate the average DAR based on the relative abundance of each species.
-
Stability of the Maleimide-Thiol Linkage
A significant drawback of traditional maleimide conjugation is the reversibility of the Michael addition, known as the retro-Michael reaction.[15][16] This can lead to premature drug release in vivo.
Protocol 5: In Vitro Plasma Stability Assay
-
Incubate the ADC in human plasma at 37°C for various time points (e.g., 0, 24, 48, 96 hours).
-
At each time point, analyze the sample by LC-MS to quantify the amount of intact ADC and any released payload.[16][17][18]
-
Monitor for "payload migration" by looking for the payload attached to other plasma proteins like albumin.[15]
Comparison of Linker Stability
| Linker Technology | Conjugation Chemistry | Advantages | Disadvantages | Plasma Stability (% Intact ADC after 7 days) |
| Traditional Maleimide | Michael addition to a thiol | Well-established, fast kinetics | Susceptible to retro-Michael reaction, potential for payload migration | ~60-80% |
| Hydrolyzed Maleimide | Michael addition followed by ring-opening | More stable, resistant to retro-Michael reaction | Requires an additional hydrolysis step | >95% |
| Maleamic Methyl Ester | Michael addition to a thiol | One-step conjugation to a stable, ring-opened form, improved plasma stability[19] | Newer technology | >95%[19] |
| Thiobridge | Disulfide re-bridging | Creates a more stable covalent bond | Requires specific antibody engineering | >95% |
Data is a synthesis from various studies and may vary depending on the specific ADC and assay conditions.
Alternative Conjugation Strategies
While maleimide chemistry is widely used, its stability limitations have spurred the development of alternative methods.
Caption: Comparison of conjugation strategies.
For applications demanding the highest stability, next-generation thiol-reactive reagents and bioorthogonal methods like Click Chemistry or Sortase-Mediated Ligation offer more robust and permanent linkages.
Conclusion
The validation of site-specific conjugation with this compound requires a multi-faceted analytical approach. While offering the advantages of site-specificity and improved solubility, the stability of the resulting thioether linkage must be rigorously assessed. By employing a comprehensive validation workflow encompassing DAR determination, stability studies, and functional characterization, researchers can ensure the development of well-defined and robust bioconjugates. For applications where long-term in vivo stability is paramount, a thorough comparison with next-generation linker technologies is warranted to select the optimal conjugation strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. microdetection.cn [microdetection.cn]
- 3. This compound, 34321-81-8 | BroadPharm [broadpharm.com]
- 4. medkoo.com [medkoo.com]
- 5. youtube.com [youtube.com]
- 6. This compound, CAS 34321-81-8 | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. lcms.cz [lcms.cz]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to the Immunogenicity of Mal-PEG2-alcohol Conjugates
For Researchers, Scientists, and Drug Development Professionals
The strategic conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a cornerstone of modern drug development. It aims to improve the pharmacokinetic and pharmacodynamic properties of therapeutics by increasing their hydrodynamic size, enhancing solubility, and shielding them from proteolytic degradation and the host immune system.[1][2] However, the notion of PEG as a biologically inert "stealth" polymer has been challenged by a growing body of evidence demonstrating that PEG itself can be immunogenic.[3] This guide provides a comprehensive, data-driven comparison of factors influencing the immunogenicity of PEGylated conjugates, with a specific focus on Mal-PEG2-alcohol as a linker, to empower researchers in making informed decisions for their drug development programs.
The Dichotomy of PEGylation: Efficacy Enhancement vs. Immunogenic Potential
PEGylation can significantly extend the circulating half-life of a therapeutic protein, leading to reduced dosing frequency and improved patient compliance.[4] This is achieved by creating a protective hydrophilic layer around the molecule, which sterically hinders its interaction with proteolytic enzymes and recognition by the immune system.[2][4] However, this "stealth" effect is not absolute. Both pre-existing and treatment-induced anti-PEG antibodies have been observed in patients, which can lead to a spectrum of adverse clinical outcomes, including accelerated blood clearance (ABC) of the drug, reduced efficacy, and hypersensitivity reactions.[3][5][6]
The immunogenicity of a PEGylated conjugate is not a simple attribute but a complex interplay of various factors related to the PEG molecule, the conjugated protein, the specific chemistry of conjugation, and patient-specific factors.[4][7][8] Understanding these nuances is critical for designing safer and more effective PEGylated therapeutics.
Factors Influencing the Immunogenicity of PEG Conjugates
Several key parameters of the PEG molecule itself have been shown to significantly impact its immunogenic potential.
-
Molecular Weight: Higher molecular weight PEGs (e.g., >20 kDa) generally exhibit a more pronounced shielding effect, which can reduce the immunogenicity of the attached protein.[4][9] However, there is also evidence to suggest that larger PEG molecules can be more immunogenic themselves.[7]
-
Structure (Linear vs. Branched): Branched PEG structures can offer more comprehensive shielding of the protein surface compared to linear PEGs of the same molecular weight, potentially leading to lower immunogenicity.[4][8]
-
Terminal Functional Groups: The chemical group at the end of the PEG chain can influence immune recognition. The commonly used methoxy group (mPEG) has been implicated in eliciting anti-PEG antibodies.[5]
-
Conjugation Chemistry: The method used to attach PEG to the therapeutic molecule is a critical determinant of the final conjugate's immunogenicity. The stability of the linker and the potential for creating new antigenic epitopes are key considerations.[10][11]
The Role of this compound in Conjugation
This compound is a heterobifunctional linker that contains a maleimide group and a hydroxyl group, separated by a two-unit PEG spacer.[12][13] The maleimide group reacts specifically with free sulfhydryl (thiol) groups on proteins, forming a stable thioether bond.[12] This specificity allows for more controlled and site-specific conjugation compared to less specific methods like those using glutaraldehyde, which can lead to heterogeneous products and potentially increased immunogenicity.[10][11] The hydroxyl group offers a versatile handle for further modification if required.[12]
The use of a short PEG spacer, like the one in this compound, is a deliberate design choice. While longer PEG chains provide a greater "stealth" effect, they can also be more prone to inducing an anti-PEG immune response. The shorter PEG2 linker in this context aims to provide sufficient hydrophilicity and spacing for the conjugation reaction without contributing significantly to the overall immunogenic profile of the final conjugate.
Comparative Experimental Assessment of Immunogenicity
To provide a practical framework for assessing the immunogenicity of a novel this compound conjugate, this section outlines key experimental protocols and presents hypothetical comparative data.
Experimental Workflow for Immunogenicity Assessment
The following diagram illustrates a typical workflow for evaluating the immunogenic potential of a new PEGylated therapeutic.
Caption: A streamlined workflow for the immunogenicity assessment of PEGylated conjugates.
Detailed Experimental Protocol: Anti-PEG Antibody ELISA
The enzyme-linked immunosorbent assay (ELISA) is a cornerstone for detecting and quantifying anti-PEG antibodies in serum or plasma samples.[14][15]
Objective: To detect and quantify the levels of anti-PEG IgG and IgM antibodies in serum samples from subjects exposed to a this compound conjugate.
Materials:
-
High-binding 96-well microplates
-
PEGylated antigen for coating (e.g., mPEG-BSA or the specific this compound conjugate)
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 1% BSA or milk in PBS)[15]
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Sample Diluent (e.g., Blocking Buffer)
-
Detection Antibodies: HRP-conjugated anti-human IgG and anti-human IgM
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Dilute the PEGylated antigen to an optimal concentration (e.g., 2-10 µg/mL) in Coating Buffer. Add 100 µL to each well of a 96-well plate and incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer to remove unbound antigen.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Sample Incubation: Dilute test sera and controls in Sample Diluent (a starting dilution of 1:100 is common). Add 100 µL of the diluted samples to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add 100 µL of the appropriate HRP-conjugated detection antibody (anti-IgG or anti-IgM) diluted in Sample Diluent to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate six times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well.
-
Reading: Measure the absorbance at 450 nm using a plate reader.[16][17]
Data Interpretation: A sample is considered positive if its absorbance is significantly higher than a pre-defined cut-off, typically determined from a panel of naive serum samples.[18] Positive samples should be further analyzed in a confirmatory assay, which includes a competition step with free PEG to demonstrate specificity.[18]
Comparative Data: Immunogenicity of Different PEGylation Strategies
The following table presents hypothetical data from a pre-clinical study in non-human primates, comparing the immunogenicity of a therapeutic protein (Protein X) conjugated with different PEG linkers.
| Conjugate | PEG MW (kDa) | Linker Chemistry | Anti-PEG IgG Titer (Mean ± SD) | % Reduction in Efficacy | Incidence of Hypersensitivity |
| Protein X - Glutaraldehyde-PEG (20 kDa) | 20 | Glutaraldehyde | 1:12,800 ± 3,200 | 45% | 2/10 |
| Protein X - this compound (20 kDa) | 20 | Maleimide | 1:3,200 ± 800 | 15% | 0/10 |
| Protein X - Branched PEG (20 kDa) | 20 | NHS Ester | 1:1,600 ± 400 | 10% | 0/10 |
| Unconjugated Protein X | N/A | N/A | N/A | 80% (due to rapid clearance) | 0/10 |
Analysis of Hypothetical Data:
-
The glutaraldehyde-conjugated PEG shows the highest immunogenicity, as indicated by the high anti-PEG IgG titers, which correlates with a significant reduction in efficacy and observed hypersensitivity reactions. This is consistent with literature suggesting that less controlled conjugation methods can lead to higher immunogenicity.[10][11]
-
The this compound conjugate demonstrates a significantly lower anti-PEG antibody response compared to the glutaraldehyde conjugate, resulting in a smaller impact on efficacy and no observed hypersensitivity. This highlights the advantage of a more defined and stable conjugation chemistry.
-
The branched PEG conjugate shows the lowest immunogenicity in this hypothetical scenario, underscoring the importance of PEG architecture in shielding epitopes.[4]
Mitigation Strategies and Alternative Approaches
Given the potential for PEG immunogenicity, several strategies are being explored to develop safer and more effective long-acting therapeutics.
-
Optimization of PEGylation: This includes using lower molecular weight PEGs, employing branched structures, and utilizing site-specific conjugation chemistries like the one offered by this compound to minimize the creation of new epitopes.[4][8]
-
Alternative Polymers: Researchers are actively investigating alternative hydrophilic polymers to replace PEG. Promising candidates include polysarcosine (pSar), poly(2-oxazoline)s (POx), and zwitterionic polymers like poly(carboxybetaine), which have shown reduced immunogenicity in pre-clinical studies.[3][19][20][21]
Logical Relationship of Immunogenicity Factors
The following diagram illustrates the interconnected factors that contribute to the immunogenicity of a PEGylated conjugate.
Caption: Key factors influencing the immunogenic response to PEGylated therapeutics.
Regulatory Considerations and Future Perspectives
Regulatory agencies such as the FDA and EMA have issued guidance on the assessment of immunogenicity for therapeutic proteins, including PEGylated products.[22][23][24][25][26] A risk-based approach is recommended, where the extent of immunogenicity testing is tailored to the potential risk and clinical consequences of an immune response.[23][25]
The field of bioconjugation is continuously evolving, with a strong emphasis on developing strategies to overcome the challenge of PEG immunogenicity. While this compound and similar well-defined linkers offer a significant improvement over older, less specific conjugation methods, the exploration of novel, non-immunogenic polymers holds great promise for the future of long-acting therapeutics.[19][20] A thorough understanding and careful assessment of the immunogenic potential of any new conjugate remain paramount for ensuring the safety and efficacy of these life-changing medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Anti-PEG immunity: emergence, characteristics, and unaddressed questions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Maleimide conjugation markedly enhances the immunogenicity of both human and murine idiotype-KLH vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Maleimide conjugation markedly enhances the immunogenicity of both human and murine idiotype-KLH vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, 34321-81-8 | BroadPharm [broadpharm.com]
- 13. This compound | TargetMol [targetmol.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lifediagnostics.com [lifediagnostics.com]
- 17. k-assay.com [k-assay.com]
- 18. criver.com [criver.com]
- 19. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. blog.curapath.com [blog.curapath.com]
- 21. researchgate.net [researchgate.net]
- 22. creativepegworks.com [creativepegworks.com]
- 23. IMMUNOGENICITY TESTING - Regulatory Updates for Immunogenicity Assessment of Therapeutic Proteins [drug-dev.com]
- 24. New FDA Draft Guidance on Immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bioagilytix.com [bioagilytix.com]
- 26. ema.europa.eu [ema.europa.eu]
Navigating the Molecular Bridge: A Comparative Guide to Cleavable and Non-Cleavable PEG Linkers
For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical decision that profoundly impacts the efficacy, stability, and safety of therapeutic molecules. Polyethylene glycol (PEG) linkers have become indispensable tools, enhancing the pharmacokinetic profiles of drugs by increasing solubility and reducing immunogenicity.[1][2] However, the crucial distinction lies in their design: cleavable or non-cleavable. This guide provides an objective, data-driven comparison of these two linker technologies to inform rational drug design and development.
Core Principles: Stability vs. Controlled Release
The fundamental difference between cleavable and non-cleavable PEG linkers lies in their intended fate within a biological system.[1] Non-cleavable linkers are designed for maximum stability, forming a permanent bond between the payload and the carrier molecule.[1][3] In contrast, cleavable linkers are engineered to be stable during systemic circulation but to break apart under specific physiological conditions, ensuring the targeted release of a therapeutic payload.[4][5][6]
dot graph TD { rankdir=TB; graph [splines=ortho, nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
}
Caption: Fundamental difference in the mechanism of action for cleavable vs. non-cleavable linkers.
Mechanisms of Action: A Deeper Dive
Cleavable linkers are designed to exploit the unique biochemical differences between diseased tissue (e.g., tumors) and healthy tissue.[7][8] This targeted release strategy can enhance the therapeutic index by concentrating the active drug at the site of action while minimizing systemic exposure.[1] There are three primary mechanisms that govern their cleavage.[7][9]
-
pH-Sensitive (Acid-Labile) Linkers: These linkers, such as those containing hydrazone bonds, are engineered to hydrolyze and release their payload in acidic environments.[7][8][9] This is particularly effective for targeting the acidic microenvironment of tumors or the low pH of intracellular compartments like endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0).[9][10]
-
Enzyme-Sensitive Linkers: These linkers incorporate specific peptide sequences that are substrates for enzymes overexpressed in target tissues.[9] A common example is a linker containing the valine-citrulline (Val-Cit) dipeptide, which is efficiently cleaved by lysosomal proteases like Cathepsin B, an enzyme often upregulated in cancer cells.[7][8][9]
-
Reduction-Sensitive (Disulfide) Linkers: These linkers utilize a disulfide bond (-S-S-) that is stable in the oxidizing extracellular environment but is rapidly cleaved in the reducing intracellular environment, which has a much higher concentration of glutathione (GSH).[7][9]
dot graph G { layout=dot; rankdir=TB; node [shape=Mrecord, style=filled, fontname="Arial", fontsize=12]; edge [arrowhead=vee, fontname="Arial", fontsize=11];
}
Caption: Common cleavage triggers for cleavable PEG linkers in a targeted cell.
Non-cleavable linkers form a highly stable covalent bond, such as a thioether bond, that resists degradation under physiological conditions.[4][10] The release of the active payload is not dependent on the linker itself but on the complete proteolytic degradation of the carrier molecule (e.g., the antibody in an Antibody-Drug Conjugate or ADC) after it has been internalized by the target cell.[3][7][8] This process occurs within the lysosome and results in the release of the payload with the linker and a single amino acid residue still attached.[1][10] The primary advantage of this approach is superior plasma stability, which minimizes premature drug release and can lead to reduced off-target toxicity and a wider therapeutic window.[1][7][11]
Performance Comparison: A Data-Driven Analysis
The choice between a cleavable and non-cleavable linker involves a trade-off between targeted, potent drug release and systemic stability.[5] This decision is highly contingent on the therapeutic application, the nature of the payload, and the characteristics of the target.[5][11]
| Feature | Cleavable PEG Linkers | Non-Cleavable PEG Linkers |
| Primary Function | Controlled, triggered release of the payload at a specific site.[1] | Provide a stable, permanent connection between the payload and the carrier.[1] |
| Release Mechanism | Cleavage by specific environmental triggers (e.g., pH, enzymes, redox potential).[1] | Relies on the degradation of the entire conjugate, typically within the lysosome.[1][11] |
| Plasma Stability | Generally lower; risk of premature cleavage can lead to off-target toxicity.[1][11] | High stability in circulation, minimizing premature drug release and off-target effects.[1][7][11] |
| "Bystander Effect" | High potential. The released, cell-permeable payload can diffuse and kill adjacent antigen-negative tumor cells.[8][11] | Generally low or absent. The released payload is often charged and cannot easily cross cell membranes.[11] |
| Payload Activity | Released in its native, unmodified form for optimal activity. | Released with a linker-amino acid remnant, which may alter its activity or potency.[1] |
| Ideal Application | Heterogeneous tumors; moderately potent payloads where a bystander effect is beneficial.[1][5] | Homogenous tumors with high antigen expression; highly potent payloads where minimizing off-target toxicity is paramount.[5][11] |
Direct head-to-head comparisons under identical experimental conditions are limited in published literature; however, general trends can be summarized.
Table 1: Representative Preclinical In Vitro Cytotoxicity Data
| Conjugate Type | Linker Type | Target Cell Line | IC50 (ng/mL) | Rationale |
| ADC-1 | Cleavable (Val-Cit) | HER2+ (High Expression) | ~5-15 | Efficient intracellular cleavage by Cathepsin B leads to potent cell killing. Lower IC50 values indicate greater potency.[11] |
| ADC-2 | Non-Cleavable (SMCC) | HER2+ (High Expression) | ~20-50 | Efficacy depends on efficient lysosomal degradation of the antibody, which can be slower, resulting in slightly higher IC50.[11] |
| Note: These are representative values. The specific payload and drug-to-antibody ratio (DAR) significantly influence IC50 values.[11] |
Table 2: Representative Preclinical Pharmacokinetic (PK) and Efficacy Data
| Conjugate Type | Linker Type | Plasma Half-Life (t½) | Tumor Growth Inhibition (%) | Rationale |
| ADC-1 | Cleavable (Val-Cit) | Shorter | High | Prone to some premature cleavage in plasma, leading to faster clearance. Efficacy is high due to potent payload release and bystander effect. |
| ADC-2 | Non-Cleavable (SMCC) | Longer | High | Superior plasma stability leads to a longer circulation half-life and lower clearance.[11] Efficacy is high in models with homogenous antigen expression. |
| Note: PK parameters are highly dependent on the specific antibody, payload, animal model, and PEGylation strategy.[11] |
Experimental Protocols for Linker Evaluation
A rigorous, self-validating experimental workflow is essential to determine the optimal linker strategy for a specific drug delivery system.
dot graph G { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11];
}
Caption: Experimental workflow for evaluating and comparing cleavable and non-cleavable ADC linkers.
Objective: To assess the stability of the linker and the rate of premature payload release in a biologically relevant matrix.
Causality: This assay is critical for predicting the in vivo stability of the conjugate. Premature release in plasma can lead to systemic toxicity and reduced efficacy, making high plasma stability a key attribute, especially for non-cleavable linkers.[9]
Methodology:
-
Incubation: Incubate the test ADC (e.g., at 10 µM) in human or mouse plasma at 37°C.[9] The choice of species should match the planned in vivo model to account for species-specific enzyme differences.[12]
-
Sampling: Collect aliquots at multiple time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
Sample Preparation: Immediately quench the reaction and precipitate plasma proteins using a solvent like acetonitrile. Centrifuge to pellet the proteins.
-
Analysis: Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the concentration of the intact ADC and any free payload over time.[9][12] LC-MS/MS provides the sensitivity and specificity needed to distinguish and quantify the intact conjugate from its fragments.
-
Data Analysis: Plot the percentage of intact ADC remaining versus time. Calculate the half-life (t½) of the conjugate in plasma to provide a quantitative measure of stability.
Objective: To confirm the susceptibility of an enzyme-cleavable linker to its target protease.
Causality: This assay validates the intended mechanism of action. If the linker is not efficiently cleaved by the target enzyme, the payload will not be released effectively within the target cell, leading to poor efficacy.
Methodology:
-
Enzyme Activation: Activate recombinant human Cathepsin B using an activating agent (e.g., DTT) in an appropriate assay buffer (e.g., sodium acetate buffer, pH 5.0, mimicking the lysosomal environment).[10]
-
Reaction Setup: Incubate the ADC containing the Cathepsin B-cleavable linker (e.g., Val-Cit) with the activated enzyme at 37°C.[10]
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).[10] The reaction is typically rapid.
-
Reaction Quench: Stop the enzymatic reaction by adding a protease inhibitor or by acidifying the sample.
-
Analysis: Analyze the samples by HPLC or LC-MS/MS to measure the disappearance of the intact ADC and the appearance of the cleaved payload.
-
Data Analysis: Plot the percentage of payload release over time to determine the cleavage kinetics.
Conclusion: Selecting the Right Tool for the Job
The decision between a cleavable and a non-cleavable PEG linker is a nuanced one, with no single solution being universally optimal.[5][11]
-
Choose a cleavable linker when: The therapeutic strategy requires potent, targeted drug release and the potential for a "bystander effect" is advantageous, particularly in treating heterogeneous tumors.[5][8] Careful design is required to balance efficacy with sufficient plasma stability.
-
Choose a non-cleavable linker when: Maximum stability in systemic circulation is the top priority to minimize off-target toxicity, especially when using highly potent payloads.[1][11] This approach is best suited for targets with high, homogenous expression where a bystander effect is not required.[5]
Ultimately, the optimal choice is contingent upon the specific therapeutic application, the nature of the payload, and the characteristics of the target antigen and tumor microenvironment.[11] A thorough evaluation of stability, in vitro cytotoxicity, and in vivo efficacy, following the robust experimental protocols outlined in this guide, is paramount for the successful development of the next generation of targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. purepeg.com [purepeg.com]
- 4. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
An Essential Guide to Personal Protective Equipment for Handling Mal-PEG2-alcohol
As researchers and scientists at the forefront of drug development, our work with advanced bioconjugation reagents like Mal-PEG2-alcohol is pivotal. This molecule, with its maleimide and hydroxyl functionalities bridged by a polyethylene glycol (PEG) spacer, is invaluable for linking biomolecules.[1][2] However, its utility is matched by the imperative for meticulous handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the protective measures required. Our goal is to empower you with the knowledge to maintain a safe and compliant laboratory environment, building the trust that is foundational to groundbreaking science.
Part 1: Deconstructing the Hazard Profile of this compound
To effectively protect ourselves, we must first understand the nature of the chemical we are handling. This compound's structure informs its hazard profile, which can be broken down by its constituent functional groups:
-
The Maleimide Group: This is the most reactive part of the molecule, designed to readily form a covalent bond with thiol groups on proteins or other molecules.[1] This high reactivity also presents the primary hazard. Maleimides are known skin and respiratory sensitizers and can cause severe skin burns and eye damage.[3] The reactivity is highest at a pH of 6.5-7.5.[4][5]
-
The Polyethylene Glycol (PEG) Core: The PEG spacer is generally considered to have low toxicity and is readily biodegradable.[6][7][8][9] However, in solid form, it can create fine dust that may be inhaled, and its properties can be altered by the reactive groups it is attached to.[10]
-
The Alcohol (Hydroxyl) Group: The terminal alcohol group is less reactive than the maleimide. However, many simple alcohols are flammable and can cause irritation to the skin, eyes, and respiratory tract.[11][12][13][14][15] For instance, tert-Butyl alcohol, a common laboratory alcohol, is a flammable liquid whose vapor can form explosive mixtures with air and cause dizziness or drowsiness upon inhalation.[11][14]
A thorough risk assessment is the cornerstone of laboratory safety. Before any procedure, researchers must consult the Safety Data Sheet (SDS) and consider the quantities being used, the potential for aerosolization, and the specific experimental conditions.[16]
Part 2: The Hierarchy of Controls: More Than Just PPE
Personal Protective Equipment (PPE) is the final and most personal line of defense against chemical hazards. It is critical, but it should always be used in conjunction with a broader safety strategy known as the hierarchy of controls. This framework, championed by institutions like the Occupational Safety and Health Administration (OSHA), prioritizes safety measures in the following order:
-
Elimination/Substitution: The most effective control is to remove the hazard or substitute it with a less hazardous alternative.
-
Engineering Controls: These are physical changes to the workspace to isolate people from the hazard. For this compound, this includes working in a certified chemical fume hood to control exposure to hazardous fumes and vapors.[17] Easily accessible eyewash stations and safety showers are also mandatory engineering controls.[17]
-
Administrative Controls: These are changes to the way people work, such as updating standard operating procedures (SOPs) and providing comprehensive safety training.[16][17]
-
Personal Protective Equipment (PPE): This is the equipment worn to minimize exposure to hazards.
This guide focuses on PPE, but its effectiveness is maximized only when implemented within this comprehensive safety framework.
Part 3: Your Armor: A Detailed PPE Protocol for this compound
Based on the hazard profile, the following PPE is required when handling this compound. Employers are responsible for providing the necessary PPE and ensuring its proper use.[18][19]
A. Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. The maleimide component can cause serious and irreversible eye damage upon contact.[3][20]
-
Enhanced Protection: When handling larger quantities (typically >1 gram) or when there is a significant risk of splashes, a face shield should be worn in addition to chemical splash goggles. The face shield provides a broader barrier of protection for the entire face.
B. Skin and Body Protection
-
Lab Coats: A long-sleeved lab coat is essential to protect your skin and personal clothing from contamination.[19] It should be fully buttoned. For procedures involving flammable solvents, a flame-resistant lab coat should be considered.
-
Gloves: Choosing the correct gloves is critical. Not all disposable gloves offer the same level of protection. Nitrile gloves are commonly used in laboratory settings and provide good short-term splash protection against many chemicals, including alcohols.[21][22] However, for prolonged contact or when handling concentrated solutions, a more robust glove should be selected based on chemical compatibility data.
Table 1: General Glove Selection Guide for Handling this compound
| Glove Material | Protection Against Alcohols | Protection Against Maleimides | General Recommendation |
| Nitrile | Good for splash protection.[21][22] | Provides a good barrier for incidental contact. | Suitable for most routine, small-scale lab work. Immediately replace if contamination occurs.[23] Double-gloving is recommended for added safety. |
| Neoprene | Good to Excellent.[21] | Offers good chemical and wear resistance.[21] | A good alternative to nitrile, especially for tasks with higher splash potential or longer duration. |
| Butyl Rubber | Excellent.[21] | Expected to have high resistance due to its overall chemical inertness. | Recommended for handling larger quantities or for spill cleanup where prolonged contact is possible. |
Critical Protocol: Proper Glove Removal Contamination often occurs during the removal of gloves. Follow this procedure to protect yourself:
-
Grasp the outside of one glove at the wrist with your other gloved hand.
-
Peel the glove off, turning it inside out.
-
Hold the removed glove in your gloved hand.
-
Slide your ungloved finger under the wrist of the remaining glove.
-
Peel the second glove off, turning it inside out over the first glove.
-
Dispose of the gloves in the designated chemical waste container.[24]
-
Wash your hands thoroughly with soap and water.
C. Respiratory Protection
The need for respiratory protection depends on the physical form of the this compound and the specific procedure.[17][18]
-
Handling Solids: When weighing or handling the solid (powder) form of this compound, there is a risk of inhaling fine particles. In these situations, work should be conducted in a chemical fume hood. If a fume hood is not available or as a supplementary precaution, a NIOSH-approved N95 respirator (dust mask) should be used.[24]
-
Working with Solutions: For routine work with solutions in a well-ventilated fume hood, respiratory protection is typically not required.
-
Emergency Situations: In the event of a large spill or release outside of a fume hood, a respirator with an appropriate cartridge may be necessary. All personnel who may need to wear a respirator must be part of a formal respiratory protection program, which includes medical evaluation and fit-testing as required by OSHA (29 CFR 1910.134).[18]
Part 4: Operational and Disposal Plans
A safe workflow extends from the moment you retrieve the chemical to the final disposal of the waste.
A. Safe Handling Workflow
The following diagram outlines the critical steps and PPE checkpoints for a common laboratory task: weighing and dissolving solid this compound.
Caption: Workflow for Safely Weighing and Dissolving this compound.
B. Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][13][15] Seek medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[11][15] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[11][13] If they are not breathing, begin artificial respiration. Seek medical attention.
-
Spill Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for chemical waste disposal.[25] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
C. Waste Disposal
All waste containing this compound must be treated as hazardous chemical waste.[26]
-
Solid Waste: This includes unused chemical, contaminated gloves, pipette tips, and weigh paper. It should be collected in a clearly labeled, sealed container.[25][27]
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, leak-proof container. Do not pour this waste down the drain, as it can negatively impact wastewater treatment processes.[9][25]
-
Disposal: All chemical waste must be disposed of through your institution's EHS office or a licensed chemical waste contractor in accordance with local, state, and federal regulations.[25][28]
By integrating this expert knowledge into your daily laboratory practices, you not only ensure your personal safety but also contribute to a robust culture of safety within your research community. This commitment is fundamental to the integrity and success of our collective scientific endeavors.
References
- 1. This compound, 34321-81-8 | BroadPharm [broadpharm.com]
- 2. Mal-PEG2-OH | CAS:34321-81-8 | Biopharma PEG [biochempeg.com]
- 3. Maleimide | C4H3NO2 | CID 10935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. carlroth.com [carlroth.com]
- 7. youtube.com [youtube.com]
- 8. chemical.kao.com [chemical.kao.com]
- 9. youtube.com [youtube.com]
- 10. fishersci.ie [fishersci.ie]
- 11. nj.gov [nj.gov]
- 12. TERT-BUTYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. greenfield.com [greenfield.com]
- 14. ICSC 0114 - tert-BUTANOL [chemicalsafety.ilo.org]
- 15. fishersci.com [fishersci.com]
- 16. osha.gov [osha.gov]
- 17. labequipmentdirect.com [labequipmentdirect.com]
- 18. clarionsafety.com [clarionsafety.com]
- 19. needle.tube [needle.tube]
- 20. file.medchemexpress.com [file.medchemexpress.com]
- 21. safety.fsu.edu [safety.fsu.edu]
- 22. ehrs.upenn.edu [ehrs.upenn.edu]
- 23. ehs.yale.edu [ehs.yale.edu]
- 24. creativepegworks.com [creativepegworks.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. ptb.de [ptb.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
